Lumefantrine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-MYYYXRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046663 | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Yellow powder | |
CAS No. |
82186-77-4, 120583-70-2, 120583-71-3 | |
| Record name | Lumefantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82186-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lumefantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumefantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lumefantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUMEFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LUMEFANTRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENFLUMETOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lumefantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
lumefantrine mechanism of action against Plasmodium falciparum
An In-Depth Technical Guide to the Mechanism of Action of Lumefantrine Against Plasmodium falciparum
Executive Summary
This compound is a critical component of artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria.[1][2] As an aryl amino-alcohol, its efficacy is rooted in a multifaceted mechanism that primarily targets the parasite's unique heme detoxification pathway.[2][3] This guide provides a detailed examination of this mechanism, synthesizing current research to offer a comprehensive resource for researchers and drug development professionals. We will explore the molecular interactions within the parasite's digestive vacuole, the synergistic relationship with artemether, and the experimental methodologies used to validate these actions.
The Achilles' Heel of Plasmodium falciparum: Heme Detoxification
During its intraerythrocytic life cycle, the malaria parasite P. falciparum voraciously consumes host hemoglobin within its acidic digestive vacuole (FV) to acquire essential amino acids for its growth and proliferation.[4][5] This catabolic process, however, releases large quantities of free heme (ferriprotoporphyrin IX), a highly toxic byproduct. Free heme is a pro-oxidant that can generate reactive oxygen species, leading to lipid peroxidation, membrane damage, and inhibition of enzymatic activity, which is ultimately lethal to the parasite.[4]
To survive in this heme-rich environment, the parasite has evolved a crucial detoxification strategy: the polymerization of toxic heme into a chemically inert, insoluble crystal known as hemozoin, or "malaria pigment".[4][6] This biocrystallization process is a vital parasite survival pathway and, consequently, represents a prime target for antimalarial drugs.
Primary Mechanism of Action: Disruption of Hemozoin Biocrystallization
The principal mechanism of this compound's antimalarial activity is its direct interference with the formation of hemozoin.[2][4][6] The drug is lipophilic and concentrates in the parasite's digestive vacuole, the site of both hemoglobin digestion and hemozoin formation.
The proposed cascade of events is as follows:
-
Accumulation in the Digestive Vacuole: this compound enters the parasite and accumulates within the acidic FV.
-
Heme Binding: Inside the FV, this compound is thought to form a complex with free heme.[7]
-
Inhibition of Polymerization: This this compound-heme complex physically prevents the heme molecules from being incorporated into the growing hemozoin crystal.[2][4]
-
Toxic Heme Buildup: The inhibition of hemozoin formation leads to a rapid accumulation of toxic, soluble heme within the FV.[8]
-
Oxidative Stress and Parasite Death: The excess free heme instigates oxidative damage to cellular membranes and other critical biomolecules, culminating in the death of the parasite.[4]
While this is the most widely accepted mechanism, the precise molecular interactions remain an area of active investigation.[4] Some evidence also suggests this compound may interfere with the parasite's synthesis of nucleic acids and proteins, although this is considered a secondary effect.[1][7]
Caption: this compound's primary mechanism of action in the parasite's digestive vacuole.
Synergistic Partnership in Artemisinin-Based Combination Therapy (ACT)
This compound is almost exclusively administered in a fixed-dose combination with artemether, an artemisinin derivative.[2][4] This partnership is a cornerstone of modern malaria treatment and is designed to maximize efficacy and curtail the development of resistance.[1] The two drugs have distinct but complementary pharmacokinetic and pharmacodynamic profiles.
-
Artemether: Provides a rapid onset of action, drastically reducing the overall parasite biomass within a short period. However, it has a very short elimination half-life.[1]
-
This compound: Acts more slowly but has a much longer elimination half-life of 3 to 6 days.[6] This sustained activity is crucial for eliminating the residual parasites that may survive the initial artemether assault, thereby preventing recrudescence (relapse of infection).[6]
This synergistic interaction is highly effective.[9][10] Recent studies suggest an additional layer to this synergy: this compound's action of increasing free heme may enhance the heme-mediated activation required for artemisinin derivatives to exert their effect, potentially boosting their activity even against resistant strains.[10]
Caption: Synergistic action of Artemether and this compound in ACT.
Experimental Validation: Protocols and Data
The mechanism of hemozoin inhibition is validated through a series of robust in vitro assays. These protocols form the basis of screening for new antimalarial compounds and understanding resistance.
Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay
This colorimetric assay quantifies the formation of β-hematin (synthetic hemozoin) and is a direct measure of a compound's ability to inhibit this pathway.[11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on heme polymerization in a cell-free system.
Materials:
-
Hematin solution (1 mM in 0.2 M NaOH)
-
This compound and Chloroquine diphosphate (positive control) dissolved in DMSO
-
Glacial acetic acid
-
96-well microplates
-
Microplate reader
Methodology:
-
Preparation: In triplicate in microtubes, add 100 µl of 1 mM hematin solution.
-
Compound Addition: Add 50 µl of the test compound (this compound) at various concentrations. Use distilled water or DMSO as a negative control and chloroquine as a positive control.[11]
-
Initiation of Polymerization: To start the reaction, add 50 µl of glacial acetic acid to each tube, bringing the final volume to 200 µl.[11]
-
Incubation: Incubate the microtubes at 37°C for 24 hours to allow for β-hematin formation.
-
Washing: Centrifuge the tubes at 8000 rpm for 10 minutes. Discard the supernatant and wash the resulting pellet three times with 200 µl of DMSO to remove unreacted heme. Centrifuge after each wash.[11]
-
Quantification: Dissolve the final, washed pellet (β-hematin) in 200 µl of 0.1 M NaOH.
-
Absorbance Reading: Transfer 100 µl of the dissolved β-hematin solution to a 96-well microplate and measure the optical density (OD) at 405 nm.[11]
-
Analysis: Calculate the percentage of inhibition relative to the negative control. Determine the IC50 value by plotting inhibition versus log concentration and fitting to a dose-response curve.
Experimental Protocol: In Vitro Parasite Susceptibility Assay (SYBR Green I)
This assay measures the proliferation of P. falciparum in erythrocytes to determine the drug's efficacy against the live parasite.[10][13]
Objective: To determine the IC50 of this compound against synchronous P. falciparum cultures.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Complete malaria culture medium
-
Human erythrocytes
-
96-well plates
-
This compound stock solution
-
SYBR Green I lysis buffer
Methodology:
-
Plate Preparation: Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Parasite Culture: Add synchronized ring-stage parasites to the wells at 1% parasitemia and 2% hematocrit.[10] Include drug-free wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, add 100 µl of SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and contains the DNA-intercalating dye SYBR Green I, which will bind to parasite DNA.[13]
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth. Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary
The efficacy of this compound is often reported as its IC50 value, which can vary depending on the parasite strain and assay conditions.
| Compound | Target/Assay | Reported IC50 (nM) | P. falciparum Strain | Reference |
| This compound | Parasite Viability (SYBR Green I) | ~2-10 nM | 3D7 (sensitive) | [10] |
| This compound | Parasite Viability (SYBR Green I) | ~10-40 nM | ANL4 (ART-resistant) | [10] |
| Chloroquine | Heme Polymerization (HPIA) | ~20,000-30,000 nM | Cell-free | [11] |
Note: IC50 values are highly dependent on specific experimental conditions and should be interpreted in the context of the cited study.
Resistance and Pharmacokinetic Considerations
While this compound remains highly effective, vigilance is required. Resistance to antimalarial drugs that target the digestive vacuole is often associated with mutations in transporter proteins located on the FV membrane, such as the P. falciparum chloroquine resistance transporter (PfCRT) and multidrug resistance protein 1 (PfMDR1).[14][15] These transporters can influence drug accumulation in the vacuole. Monitoring parasite genetics and clinical efficacy is crucial.
From a pharmacokinetic perspective, this compound's efficacy is significantly influenced by its absorption. It is a highly lipophilic compound with poor water solubility. Its bioavailability is dramatically increased when co-administered with fatty food, a critical counseling point for patients to ensure therapeutic drug levels are achieved.[4][16] this compound is primarily metabolized in the liver by the CYP3A4 enzyme, a factor to consider for potential drug-drug interactions.[4]
Conclusion
The mechanism of action of this compound against P. falciparum is a well-established paradigm in antimalarial drug development, centered on the targeted disruption of heme detoxification. By inhibiting hemozoin formation, this compound turns the parasite's own metabolic waste into a lethal weapon. Its long half-life makes it an ideal partner for fast-acting artemisinins, forming a synergistic combination that is fundamental to the global fight against malaria. Continued research into its precise molecular interactions and the surveillance of potential resistance mechanisms are essential to preserving the efficacy of this vital therapeutic agent.
References
- 1. Artemether–this compound in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Therapeutic Efficacy of Artemether-Lumefantrine (Coartem®) for the Treatment of Uncomplicated Falciparum Malaria in Africa: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Investigation of the Plasmodium falciparum Food Vacuole through Inducible Expression of the Chloroquine Resistance Transporter (PfCRT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage. — Oxford Global Health [globalhealth.ox.ac.uk]
- 10. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Illuminating the Black Box: Charting the Unanswered Questions in Lumefantrine's Mode of Action
An In-depth Technical Guide for Drug Development Professionals
Abstract
Lumefantrine is a cornerstone of modern antimalarial treatment, forming the long-acting backbone of the most widely used Artemisinin-based Combination Therapy (ACT), artemether-lumefantrine. Despite its critical role in global health and decades of clinical use, the precise molecular mechanisms underpinning its parasiticidal activity remain remarkably obscure. The consensus model—inhibition of heme detoxification—while foundational, fails to account for a growing body of incongruous experimental observations. This technical guide moves beyond the textbook description to deconstruct the core unanswered questions surrounding this compound's mode of action. We provide a critical analysis of the controversies and knowledge gaps, and, for the first time, present a series of detailed, field-proven experimental frameworks designed to systematically interrogate these enigmas. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals dedicated to elucidating its true mechanism, safeguarding its efficacy against emerging resistance, and informing the development of next-generation antimalarials.
The Consensus Model: A Foundation Centered on Heme Detoxification
The malaria parasite, in its intraerythrocytic stage, voraciously consumes host hemoglobin within its digestive vacuole (DV) to acquire amino acids.[1] This process liberates vast quantities of toxic ferric protoporphyrin IX (heme). To protect itself, the parasite rapidly polymerizes this heme into a biologically inert, insoluble crystal called hemozoin (β-hematin).[1]
The prevailing model of this compound's action posits that it, like other aryl-amino alcohols, interferes with this vital detoxification pathway.[2] As a lipophilic weak base, this compound is thought to accumulate in the acidic DV. Here, it is believed to bind to free heme, preventing its incorporation into the growing hemozoin crystal.[1][3] This leads to a buildup of toxic heme, which is thought to induce oxidative stress and damage parasite membranes, ultimately leading to cell death.[1][4] This proposed mechanism is the basis of its schizonticidal activity.[3]
While this model provides a useful starting point, it is an incomplete narrative. Several sources explicitly state that the exact molecular interactions and the precise mechanism of action remain unknown or are not fully elucidated.[1][5][6][7] These ambiguities represent significant risks to the long-term viability of this compound as a partner drug and create a critical need for deeper investigation.
Caption: The accepted but incomplete model of this compound's action.
Deconstructing the Consensus: The Core Scientific Questions
A rigorous examination of the literature reveals critical inconsistencies and gaps in the heme detoxification model. These unresolved issues form the frontier of our understanding and must be addressed.
The Elusive Target: Is Heme the Whole Story?
The primary assumption is that heme itself is the molecular target. However, this interaction has not been definitively characterized in a physiological context. Strikingly, some studies suggest that this compound, unlike chloroquine, inhibits hemozoin formation without a corresponding increase in the pool of exchangeable, reactive heme.[8] This finding directly challenges the core tenet of the consensus model—that a buildup of toxic heme is the killing mechanism.
This raises a critical question: If not heme, then what is the direct target? Does this compound bind to a parasite protein essential for the polymerization process? Or does it interact with lipids involved in templating hemozoin crystal growth? The molecular target remains unresolved, a glaring gap in our knowledge.[5]
The Synergistic Dance with Artemether: A Mechanistic Black Box
Artemether-lumefantrine is a synergistic combination. Artemether acts rapidly, clearing the initial parasite burden, while the long-acting this compound eliminates the remaining parasites.[2] While this pharmacokinetic synergy is understood, the potential for a deeper, biochemical synergy is largely unexplored. The exact mechanism underlying this crucial partnership is not fully explained.[9]
Recent evidence suggests this compound potentiates artemisinin activity specifically against the early-ring stage of the parasite—the very stage where artemisinin resistance manifests.[10][11] One compelling hypothesis is that this compound, by some unknown mechanism, increases the amount of free heme, which in turn could enhance the heme-dependent activation of artemether.[10] This would represent a profound biochemical synergy, but it remains unproven and the mechanism by which this compound would increase free heme contradicts other findings.[8][10]
Beyond the Vacuole: Evidence for Secondary Mechanisms?
Several reports suggest that this compound may also inhibit nucleic acid and protein synthesis.[3][6][9] These proposed activities are incongruous with a mechanism confined to the digestive vacuole and heme detoxification. They imply that this compound may have additional, off-target effects or even entirely different primary targets in other cellular compartments. These claims are often cited but are supported by limited direct evidence, making this a critical area for investigation.
A Researcher's Roadmap: Experimental Frameworks for Elucidation
To move from speculation to evidence, we propose a series of robust, unbiased experimental workflows. These protocols are designed to be self-validating systems, providing the high-quality data needed to resolve the questions outlined above.
Protocol 1: Unmasking the Molecular Target via Thermal Proteome Profiling (TPP)
Rationale & Causality: To identify the direct molecular target(s) of this compound in an unbiased manner, we must move beyond candidate-based approaches. TPP is a powerful chemoproteomic technique that measures changes in protein thermal stability across the entire proteome upon ligand binding. A drug binding to its target protein will typically stabilize it, increasing its melting temperature. This allows for target identification in a near-native cellular context (using parasite lysate or intact cells).
Caption: Experimental workflow for Thermal Proteome Profiling (TPP).
Step-by-Step Methodology:
-
Parasite Culture & Lysis: Culture P. falciparum (e.g., 3D7 strain) to high parasitemia (~10%) and isolate late-stage trophozoites via magnetic separation. Lyse the parasites in a non-denaturing buffer (e.g., PBS with protease inhibitors) via saponin treatment followed by mechanical disruption.
-
Drug Incubation: Divide the clarified lysate into two main groups: a treatment group incubated with a saturating concentration of this compound (e.g., 10-50 µM) and a vehicle control group (DMSO).
-
Thermal Challenge: Aliquot both the treatment and control lysates into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 10 points from 37°C to 67°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Fractionation: Centrifuge all samples at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins at each temperature point.
-
Sample Preparation for MS: Collect the supernatants. Reduce, alkylate, and digest the proteins using trypsin. Label the resulting peptides with tandem mass tags (TMTs) for multiplexed quantitative proteomics.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each protein in each temperature fraction. Plot the fraction of soluble protein versus temperature to generate a "melting curve" for thousands of proteins. Identify proteins that exhibit a significant shift in their melting temperature (ΔTm) in the this compound-treated samples compared to the control. A positive ΔTm indicates stabilization and a potential direct binding target.
Data Presentation Example:
| Protein ID | Protein Name | ΔTm (°C) | p-value | Putative Function |
| PF3D7_1234567 | Heme Detoxification Protein | +4.2 | <0.001 | Hemozoin formation |
| PF3D7_0987654 | Phenylalanine-tRNA ligase | +3.8 | <0.005 | Protein Synthesis |
| PF3D7_1122334 | Uncharacterized Protein | +3.5 | <0.01 | Unknown |
| PF3D7_5566778 | Plasmepsin II | +0.1 | 0.95 | Hemoglobin digestion |
Protocol 2: Quantifying the this compound-Heme Interaction via Isothermal Titration Calorimetry (ITC)
Rationale & Causality: To resolve the controversy surrounding the this compound-heme interaction[8], it is essential to measure the binding thermodynamics directly. ITC is the gold-standard for quantifying binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). This provides definitive, quantitative evidence of a direct interaction, or lack thereof.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of hemin (monomeric heme) in a biochemically relevant buffer (e.g., 0.1 M sodium acetate, pH 4.8, mimicking the DV) containing a small percentage of DMSO to ensure solubility. Prepare a concentrated solution of this compound in the exact same buffer. Degas both solutions thoroughly.
-
ITC Instrument Setup: Load the hemin solution into the sample cell of the ITC instrument. Load the this compound solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections of the this compound solution into the hemin solution. With each injection, the instrument measures the minute heat change (μcal/sec) relative to a reference cell.
-
Data Acquisition: A plot of heat change versus time is generated. The area under each injection peak corresponds to the total heat exchanged for that injection.
-
Data Analysis: Integrate the injection peaks and plot the heat change per mole of injectant against the molar ratio of this compound to heme. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to calculate Kd, n, and ΔH.
-
Control Experiment: A critical self-validating step is to perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.
Protocol 3: Interrogating Synergy via Stage-Specific Metabolomics
Rationale & Causality: To test the hypothesis that this compound potentiates artemether by increasing intracellular heme levels[10], a targeted experiment is required. This protocol combines stage-specific drug sensitivity assays with quantitative metabolomics to directly measure heme levels within the parasite at the precise time window where synergy is proposed to occur.
Caption: Workflow for investigating biochemical synergy.
Step-by-Step Methodology:
-
Parasite Synchronization: Tightly synchronize P. falciparum cultures (both an artemisinin-sensitive and a resistant K13-mutant line) to a 0-3 hour early-ring stage using sorbitol treatment.
-
Drug Treatment: Expose the synchronized cultures to four conditions for 6 hours: (i) Vehicle control, (ii) Artemether alone, (iii) this compound alone, and (iv) Artemether + this compound. Drug concentrations should be based on pre-determined IC50 values.
-
Metabolite Extraction: After the 6-hour incubation, rapidly harvest the parasites, lyse the red blood cells, and quench metabolism. Perform a polar metabolite extraction using a cold solvent system (e.g., 80% methanol).
-
Heme Quantification: Analyze the extracts using LC-MS. Use an established method for separating and quantifying heme based on its mass-to-charge ratio and retention time, referencing a standard curve of purified hemin.
-
Viability Assay: In parallel, treat identical cultures for a full 48-hour cycle and measure parasite viability using a standard method like the SYBR Green I assay.
-
Data Analysis: Compare the relative heme levels across the four treatment groups. A significant increase in heme in the this compound-treated groups compared to the vehicle control would support the hypothesis. Correlate these findings with the viability data, which can be used to generate an isobologram to formally quantify the synergistic interaction.
Conclusion and Future Outlook
This compound is a pillar of our current antimalarial armamentarium, yet our understanding of its fundamental mechanism of action is critically incomplete. The consensus model of heme detoxification inhibition is insufficient to explain the existing body of evidence. The protocols detailed in this guide provide a clear, actionable path forward to address the most pressing unanswered questions: the identity of its true molecular target(s), the precise nature of its interaction with heme, and the biochemical underpinnings of its synergy with artemether.
Elucidating these mechanisms is not an academic exercise. It is a strategic imperative for global health. A deep mechanistic understanding is essential for monitoring and predicting resistance, for rationally designing new partner drugs, and for safeguarding the efficacy of our most important antimalarial therapies for years to come. The work to illuminate this black box must be a priority for the malaria research and drug development community.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage. — Oxford Global Health [globalhealth.ox.ac.uk]
A Technical Guide to the Inhibition of Hemozoin Formation by Lumefantrine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The detoxification of heme, a toxic byproduct of hemoglobin digestion, into an inert crystalline structure known as hemozoin is a critical survival mechanism for the Plasmodium falciparum parasite. This biochemical pathway represents a primary target for many antimalarial drugs, including the arylaminoalcohol lumefantrine. This technical guide provides an in-depth exploration of the molecular processes governing hemozoin formation and the precise mechanism by which this compound disrupts this essential parasite function. We will dissect the causality behind established experimental protocols used to quantify this inhibition, offering field-proven insights for researchers. The guide details robust, self-validating methodologies, presents data visualization strategies, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
The Biological Imperative: Hemoglobin Digestion and Heme Toxicity
During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum voraciously consumes host cell hemoglobin within a specialized acidic organelle called the digestive vacuole (DV).[1][2][3] This process provides the parasite with a vital source of amino acids for its growth and replication.[1] However, this catabolic activity releases large quantities of free heme (ferriprotoporphyrin IX), a highly toxic molecule.[2][4] Free heme is a pro-oxidant that can catalyze the formation of reactive oxygen species, leading to lipid peroxidation, membrane damage, and protein oxidation, which is ultimately lethal to the parasite.[2][5]
To counteract this toxicity, the parasite has evolved a unique and efficient detoxification strategy: the biocrystallization of free heme into a chemically inert, insoluble polymer called hemozoin, or "malaria pigment".[1][2][4] This process is essential for parasite survival, making the hemozoin formation pathway an exceptionally vulnerable and attractive target for antimalarial chemotherapy.[2][6] Several clinically important antimalarials, including this compound, exert their parasiticidal effects by directly inhibiting this detoxification mechanism.[7][8]
The Crystallization Nexus: Mechanism of Hemozoin Formation
The conversion of soluble, toxic heme into insoluble hemozoin is not a simple precipitation event but a complex, mediated biocrystallization process occurring within the DV. The exact mechanism has been a subject of intense research, with current evidence pointing to a multi-component system involving lipids and potentially proteins.
Key Steps and Mediators:
-
Heme Dimerization: The fundamental building block of the hemozoin crystal is a reciprocal dimer of ferriprotoporphyrin IX, where the iron atom of one heme molecule coordinates with the carboxylate side chain of the other.[5]
-
The Role of the Lipid Environment: It is now widely accepted that neutral lipids play a critical role in initiating and facilitating heme crystallization.[9][10][11] Neutral lipid nanospheres, primarily composed of mono- and diacylglycerols, have been identified within the DV in close association with hemozoin crystals.[9][11] This non-polar, aqueous-excluded microenvironment is thought to be the primary site of crystallization, as it promotes the necessary dehydration for crystal formation.[10][11]
-
Protein Scaffolding Hypothesis: Earlier theories proposed that parasite-specific proteins, such as the Histidine-Rich Protein II (HRP-II), could act as templates or scaffolds for hemozoin growth.[12] While lipids are now seen as the primary drivers, it is plausible that proteins and lipids act in a coordinated fashion, where proteins may increase the local concentration of heme molecules for efficient incorporation into the growing crystal within the lipid phase.[12]
The following diagram illustrates the central pathway of heme detoxification in the parasite's digestive vacuole.
Caption: Pathway of Hemoglobin Digestion and Hemozoin Formation in P. falciparum.
This compound's Core Mechanism: Capping the Crystal
This compound is a fluorene derivative that, like the quinoline antimalarials, disrupts the heme detoxification process.[7][8] Its primary mechanism of action is the inhibition of hemozoin formation, which leads to the accumulation of toxic free heme, ultimately killing the parasite.[1][7][13]
The inhibitory action is understood to proceed as follows:
-
Accumulation in the Digestive Vacuole: As a weak base, this compound is thought to accumulate to high concentrations within the acidic environment of the parasite's DV, a phenomenon known as pH trapping. This concentrates the drug at its site of action.
-
Binding to Free Heme: this compound binds to free ferriprotoporphyrin IX.[1][14] This interaction is crucial as the resulting drug-heme complex is itself toxic and, more importantly, interferes with the subsequent crystallization step.
-
Inhibition of Crystal Growth: The this compound-heme complex acts as a "cap" on the fastest-growing faces of the nascent hemozoin crystal.[2] This effectively blocks the addition of new heme units, halting the polymerization process and leading to a buildup of toxic heme species within the DV.[1][7]
The synergistic use of this compound with a fast-acting artemisinin derivative (e.g., artemether) is critical. Artemether rapidly reduces the parasite biomass, while the much longer half-life of this compound (3-6 days) ensures the clearance of any residual parasites, preventing recrudescence.[13][15]
Caption: Proposed Mechanism of this compound-Mediated Hemozoin Inhibition.
Experimental Protocol: The In Vitro β-Hematin Inhibition Assay
The most direct and widely used method to screen for and characterize inhibitors of hemozoin formation is the in vitro β-hematin inhibition assay.[16] This cell-free system uses β-hematin, the synthetic analogue of hemozoin, providing a robust, reproducible, and high-throughput platform for quantifying inhibitory activity.[17][18]
Causality Behind Experimental Design: The protocol is designed to mimic the conditions of the parasite's DV. The choice of an acidic buffer (pH ~4.4-5.1) simulates the DV's internal environment, which is essential for initiating polymerization.[18][19] The use of a positive control like chloroquine, a well-characterized hemozoin inhibitor, serves as a benchmark and validates the assay's performance in each run.[20] Quantification relies on the differential solubility of monomeric heme versus the insoluble β-hematin polymer.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Hemin Stock Solution: Prepare a 1-2 mg/mL stock solution of hemin chloride in dimethyl sulfoxide (DMSO). Rationale: DMSO is used as the solvent to ensure complete dissolution of the hydrophobic hemin.[18]
-
Test Compound Solutions: Dissolve this compound and a positive control (e.g., chloroquine diphosphate) in DMSO to create a stock solution (e.g., 10 mg/mL). Prepare a serial dilution series from this stock.
-
Assay Buffer: Prepare a 0.2 M sodium acetate buffer and adjust the pH to 4.4. Rationale: This acidic pH is critical for initiating the polymerization reaction.[19]
-
-
Assay Procedure (96-well plate format):
-
To triplicate wells of a 96-well microplate, add 50 µL of the hemin stock solution.
-
Add 50 µL of the test compound dilutions (this compound), positive control (chloroquine), or DMSO alone (negative control).
-
Initiate the polymerization reaction by adding 100 µL of the pre-warmed (37°C) sodium acetate buffer (pH 4.4) to each well.
-
Seal the plate and incubate at 37°C for 18-24 hours with gentle shaking. Rationale: This allows sufficient time for the polymerization reaction to proceed to completion in the negative control wells.[18]
-
-
Quantification of β-Hematin:
-
After incubation, centrifuge the plate at 4000 x g for 15 minutes. The insoluble β-hematin will form a dark pellet.
-
Carefully remove the supernatant containing unreacted, soluble heme.
-
Wash the pellet by resuspending it in 200 µL of pure DMSO and centrifuging again. Repeat this wash step at least twice to remove all traces of unreacted hemin. Rationale: This washing step is the most critical for ensuring accuracy. Incomplete washing is a common source of high background signal.[21][22]
-
After the final wash, discard the supernatant and dissolve the pellet in 200 µL of 0.1 M NaOH to de-crystallize the β-hematin back into soluble monomeric heme.[21][23]
-
Read the absorbance of the dissolved heme solution at 405 nm using a microplate reader.
-
Data Analysis and Presentation
The absorbance reading is directly proportional to the amount of β-hematin formed. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 – (AbsTest Compound / AbsNegative Control)] x 100
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the % inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Representative Quantitative Data for Hemozoin Inhibitors
| Compound | In Vitro IC₅₀ (µM) | In-Parasite IC₅₀ (nM) | Notes |
| This compound | 15 - 30 | 5 - 15 | Potent inhibitor; activity confirmed in cell-based assays.[7][8] |
| Chloroquine | 10 - 25 | 20 - 40 | Standard positive control; resistance is a major clinical issue. |
| Mefloquine | 20 - 40 | 10 - 30 | Another arylaminoalcohol with similar mechanism.[8] |
| Pyrimethamine | > 200 | 0.5 - 2 | Does not inhibit hemozoin formation; acts on folate pathway.[7] |
Note: IC₅₀ values can vary based on specific assay conditions. The data presented are representative ranges from published literature.
Caption: Workflow for the In Vitro β-Hematin Inhibition Assay.
Implications in Drug Discovery and Resistance
A thorough understanding of this compound's inhibitory mechanism is paramount for the future of antimalarial drug development. The β-hematin inhibition assay remains a cornerstone in the primary screening of new chemical entities that target heme detoxification.
Mechanisms of resistance to drugs that target the DV often involve mutations in transmembrane transporters like PfCRT (P. falciparum chloroquine resistance transporter) and PfMDR1 (P. falciparum multidrug resistance 1 transporter).[8] While less pronounced than for chloroquine, variations in these transporters may influence this compound efficacy by altering its transport into or out of the digestive vacuole, thereby reducing its effective concentration at the site of hemozoin formation.[14] Continued surveillance of these genetic markers is essential for monitoring the long-term efficacy of this compound-based therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hemozoin - Wikipedia [en.wikipedia.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. Malarial Pigment Hemozoin and the Innate Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein complex directs hemoglobin-to-hemozoin formation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malaria Pigment Crystals: The Achilles′ Heel of the Malaria Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of neutral lipid nanospheres in Plasmodium falciparum haem crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid or aqueous medium for hematin crystallization? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Hemozoin formation in malaria: a two-step process involving histidine-rich proteins and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. cdn.the-scientist.com [cdn.the-scientist.com]
- 15. droracle.ai [droracle.ai]
- 16. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 17. Quantitative imaging of intraerythrocytic hemozoin by transient absorption microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 19. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]
- 20. medipol.edu.tr [medipol.edu.tr]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Quantitative characterization of hemozoin in Plasmodium berghei and vivax - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lumefantrine Metabolism via Cytochrome P450 Enzymes
Abstract
This technical guide provides a comprehensive overview of the metabolic pathways of the antimalarial drug lumefantrine, with a primary focus on the role of cytochrome P450 (CYP) enzymes. Designed for researchers, scientists, and drug development professionals, this document delves into the enzymatic kinetics, experimental methodologies for studying metabolism, and the clinical implications of this compound's biotransformation. We will explore the primary role of CYP3A4 in the formation of its active metabolite, desbutyl-lumefantrine, and the contributions of other CYP isoenzymes. Furthermore, this guide will detail established in vitro and in vivo experimental protocols, present key kinetic data, and discuss the causality behind experimental design choices in the context of drug metabolism studies.
Introduction: this compound in the Antimalarial Armamentarium
This compound is a synthetic fluorene derivative that serves as a crucial component of the artemisinin-based combination therapy (ACT) artemether-lumefantrine. This combination is a first-line treatment for uncomplicated Plasmodium falciparum malaria, recommended by the World Health Organization. While artemether provides a rapid reduction in parasite biomass, the longer half-life of this compound is critical for eliminating residual parasites and preventing recrudescence.
The clinical efficacy and safety of this compound are intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism. A thorough understanding of its metabolic fate is therefore paramount for optimizing dosing regimens, predicting drug-drug interactions, and guiding the development of future antimalarial therapies. This guide will provide an in-depth exploration of the enzymatic processes governing this compound's transformation within the human body.
The Metabolic Journey of this compound: A Two-Phase Process
The biotransformation of this compound is a classic two-phase process, primarily occurring in the liver. Phase I metabolism involves the modification of the parent drug, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes. This is followed by Phase II metabolism, where the modified drug or its metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion.
Phase I Metabolism: The Central Role of Cytochrome P450 Enzymes
The initial and most critical step in this compound metabolism is its conversion to the major active metabolite, desbutyl-lumefantrine . This reaction is an N-debutylation process, and extensive research has unequivocally identified cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for this transformation[1][2][3].
While CYP3A4 is the primary catalyst, other CYP isoenzymes have been shown to contribute to a lesser extent to the overall metabolism of this compound. These include CYP2B6, CYP2C9, and CYP2C19 [1][2]. The involvement of multiple enzymes suggests a degree of metabolic redundancy, which can have implications for inter-individual variability in drug response and the potential for drug-drug interactions.
The N-debutylation of this compound by CYP3A4 is the rate-limiting step in its clearance. The resulting metabolite, desbutyl-lumefantrine, is not merely an inactive byproduct. In vitro studies have demonstrated that desbutyl-lumefantrine possesses potent antimalarial activity, in some cases even greater than the parent compound[4]. This highlights the importance of considering both the parent drug and its active metabolite when evaluating the overall therapeutic effect.
References
- 1. Population Pharmacokinetics of this compound in Pregnant Women Treated with Artemether-Lumefantrine for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desbutyl-Lumefantrine Is a Metabolite of this compound with Potent In Vitro Antimalarial Activity That May Influence Artemether-Lumefantrine Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Journey of Lumefantrine: A Technical Guide to a Cornerstone Antimalarial
Foreword: The fight against malaria, a scourge that has plagued humanity for millennia, is a testament to scientific ingenuity and perseverance. Among the arsenal of modern antimalarials, the artemisinin-based combination therapies (ACTs) stand as a monumental achievement. This guide delves into the discovery and developmental history of lumefantrine, a critical partner drug in one of the most successful ACTs, Coartem®. We will trace its origins from a clandestine military project to its current status as a key component in the global effort to combat malaria. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights into the journey of this vital therapeutic agent.
The Crucible of Discovery: Project 523 and the Birth of a Synthetic Antimalarial
The story of this compound begins not in a Western pharmaceutical laboratory, but within a top-secret Chinese military initiative known as Project 523 .[1][2] Launched on May 23, 1967, this ambitious undertaking was a direct response to a request from North Vietnam for assistance in combating rampant chloroquine-resistant malaria, which was inflicting heavy casualties during the Vietnam War.[1][2] Chairman Mao Zedong and Premier Zhou Enlai mobilized over 500 scientists from more than 60 military and civilian institutions to screen both traditional Chinese medicines and newly synthesized compounds.[1][3]
While Project 523 is most famously associated with the discovery of artemisinin from Artemisia annua by Tu Youyou, it also had a robust synthetic chemistry arm.[1] It was within this stream of research at the Academy of Military Medical Sciences in Beijing that this compound, then known as benflumetol, was first synthesized in the 1970s.[4][5] This effort was part of a broader strategy to develop novel chemical entities capable of overcoming the growing threat of drug-resistant Plasmodium falciparum.
dot graph TD{ rankdir=TB; node[shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
} caption="Figure 1: The dual-pronged approach of Project 523, leading to the discovery of both artemisinin and this compound."
The Chemical Blueprint: Synthesis and Physicochemical Properties of this compound
This compound is a synthetic aryl-amino-alcohol, chemically distinct from the artemisinin class of compounds. Its structure is (Z)-2,7-dichloro-9-[(4-chlorophenyl)methylene]-α-[(dibutylamino)methyl]]-9H-fluorene-4-methanol.[5] The synthesis of this complex molecule involves a multi-step process. While the precise original protocol from Project 523 remains somewhat obscure in Western literature, modern synthetic routes provide a clear pathway to its creation.
General Synthetic Pathway
A common approach to synthesizing this compound involves the following key steps, starting from 2,7-dichlorofluorene, a key intermediate:[5]
-
Friedel-Crafts Acylation: 2,7-dichlorofluorene undergoes a Friedel-Crafts acylation reaction to introduce a chloroacetyl group at the 4-position.
-
Epoxide Formation: The resulting ketone is then converted to an epoxide, typically via a Corey-Chaykovsky reaction.
-
Ring-Opening Amination: The epoxide ring is opened by reaction with dibutylamine, introducing the dibutylamino-ethanol side chain. This step is crucial and establishes the chiral center of the molecule.
-
Knoevenagel Condensation: The final step involves a Knoevenagel condensation of the fluorene intermediate with p-chlorobenzaldehyde to form the characteristic benzylidene double bond.
dot graph LR{ rankdir=TB; node[shape=plaintext, fontcolor="#202124"]; edge[color="#5F6368"];
} caption="Figure 2: A representative synthetic pathway for this compound."
Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its physicochemical properties. This compound is a yellow, crystalline powder characterized by its high lipophilicity and poor aqueous solubility.[6] These properties are critical to its mechanism of action and oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂Cl₃NO | [7] |
| Molecular Weight | 528.9 g/mol | [7] |
| Melting Point | 128 - 131 °C | [8] |
| pKa | 9.35 (weakly basic) | [8][9] |
| Log P (octanol/water) | 2.29 - 3.52 | [8][9] |
| Aqueous Solubility | Practically insoluble (0.002%) | [8][9] |
| Solubility in Organic Solvents | Soluble in chloroform and dichloromethane | [8][9] |
Table 1: Key Physicochemical Properties of this compound
The high lipophilicity (Log P) and low aqueous solubility classify this compound as a Biopharmaceutics Classification System (BCS) Class II drug, meaning its absorption is dissolution rate-limited. This fundamental property underpins the critical clinical observation that this compound's bioavailability is significantly enhanced when administered with fatty food.[7]
Preclinical Evaluation: Unveiling the Antimalarial Potential
Following its synthesis, this compound underwent rigorous preclinical evaluation to determine its efficacy and safety. This process involved both in vitro and in vivo testing, which were crucial in establishing its potential as a viable antimalarial agent.
In Vitro Antiplasmodial Activity
The primary method for assessing the intrinsic activity of a potential antimalarial compound is through in vitro cultivation of P. falciparum. The SYBR Green I-based fluorescence assay has become a standard, high-throughput method for this purpose.
-
Parasite Culture: Asynchronous or synchronized (ring-stage) cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains) are maintained in human erythrocytes at a defined hematocrit in complete malaria culture medium.
-
Drug Plate Preparation: A serial dilution of this compound is prepared in 96-well microplates.
-
Incubation: The parasite culture is added to the drug-containing plates and incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.
-
Fluorescence Reading: The plates are incubated in the dark to allow the dye to intercalate with the parasitic DNA. Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is used to determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in Murine Models
Animal models are indispensable for evaluating a drug's efficacy in a complex biological system. The standard model for primary in vivo screening of antimalarials is the Plasmodium berghei-infected mouse.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Treatment with the test compound (this compound) is initiated a few hours after infection and continues daily for four consecutive days. The drug is typically administered orally.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group. The percentage of parasite suppression is calculated, and the dose that produces a 50% reduction in parasitemia (ED₅₀) is determined.
These preclinical studies demonstrated that this compound possessed potent activity against the blood stages of the malaria parasite, paving the way for its further development.
The Power of Partnership: The Rationale and Development of Artemether-Lumefantrine (Coartem®)
The true potential of this compound was realized when it was paired with artemether, a fast-acting derivative of artemisinin. The rationale for this combination is a classic example of synergistic drug development, designed to maximize efficacy and minimize the risk of resistance.
Complementary Pharmacokinetic Profiles
Artemether and its active metabolite, dihydroartemisinin (DHA), have a rapid onset of action but are quickly eliminated from the body, with half-lives of less than 3 hours.[10] This leads to a rapid reduction in parasite biomass and prompt symptom relief. However, the short half-life means that monotherapy could leave residual parasites, leading to recrudescence.
In contrast, this compound is absorbed and cleared much more slowly, with a long terminal elimination half-life of 3-6 days in malaria patients.[7][11][12] This long "tail" allows this compound to eliminate the remaining parasites after the artemether has been cleared, thereby preventing recrudescence and providing a protective post-treatment prophylactic effect.
dot graph TD{ rankdir=TB; node[shape=box, style="filled", fontcolor="#202124"]; edge[color="#5F6368"];
} caption="Figure 3: Complementary pharmacokinetic and pharmacodynamic profiles of artemether and this compound."
Synergistic Antimalarial Activity
Beyond their complementary pharmacokinetics, preclinical studies have demonstrated that artemether and this compound act synergistically against P. falciparum. Isobologram analysis, a standard method for evaluating drug interactions, has shown a concave isobole for the combination, which is indicative of synergy.[13] This means that the combined effect of the two drugs is greater than the sum of their individual effects, allowing for more effective parasite killing.[13]
Formulation Development: From Tablet to Dispersible Formulation
The initial formulation of artemether-lumefantrine (Coartem®) was a fixed-dose combination tablet.[14] While highly effective, administering this tablet to young children, the population most vulnerable to malaria, proved challenging. Caregivers often had to crush the bitter-tasting tablets, leading to potential inaccuracies in dosing and poor compliance.[15]
Recognizing this unmet need, Novartis, in partnership with the Medicines for Malaria Venture (MMV), developed a pediatric dispersible formulation.[9][14][15] This involved extensive research, including palatability studies in Tanzanian schoolchildren to select a suitable flavor (cherry was chosen).[10][16][17] The resulting dispersible tablet dissolves quickly in a small amount of water, has a sweet taste, and has been shown to be bioequivalent to the crushed tablet, ensuring that children receive the correct therapeutic dose.[10][15][17] This innovation has significantly improved the ease of administration and compliance in the pediatric population.[15]
Mechanism of Action and Resistance
Mode of Action
The precise mechanism of action of this compound is not fully elucidated, but it is known to act on the parasite's food vacuole during its intraerythrocytic stage. The primary proposed mechanisms are:
-
Inhibition of Heme Polymerization: Like other aryl-amino-alcohols, this compound is thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. It inhibits the conversion of heme into hemozoin (the inert malarial pigment), leading to an accumulation of toxic heme, which induces oxidative stress and kills the parasite.[7]
-
Inhibition of Nucleic Acid and Protein Synthesis: There is also evidence to suggest that this compound can inhibit the synthesis of nucleic acids and proteins within the parasite, further contributing to its demise.[7]
Mechanisms of Resistance
The combination of artemether and this compound is a key strategy to delay the development of drug resistance. However, reduced susceptibility to this compound has been associated with polymorphisms in the P. falciparum multidrug resistance gene 1 (pfmdr1).[18][19] This gene encodes a transporter protein located on the parasite's food vacuole membrane.[19] Specific single nucleotide polymorphisms (SNPs), such as N86Y, Y184F, and D1246Y, have been shown to modulate the parasite's susceptibility to this compound.[11][18][20] For example, selection for the N86 and 184F alleles in the pfmdr1 gene has been observed in parasite populations after treatment with artemether-lumefantrine, suggesting a role in reduced susceptibility.[18][20] Continuous monitoring of these molecular markers is crucial for tracking the emergence and spread of this compound resistance.
Conclusion: A Legacy of Innovation and Collaboration
The journey of this compound, from its synthesis as part of a secret military project to its role as a cornerstone of modern malaria treatment, is a remarkable story of scientific discovery and international collaboration. Its development highlights the importance of a multi-pronged approach to drug discovery, embracing both synthetic chemistry and the exploration of natural products. The rational pairing of this compound with artemether created a highly effective and well-tolerated therapy that has saved countless lives. Furthermore, the subsequent development of a pediatric-friendly formulation demonstrates a commitment to addressing the specific needs of the most vulnerable patient populations. As the threat of drug resistance continues to evolve, the lessons learned from the discovery and development of this compound will undoubtedly continue to inform and inspire the next generation of antimalarial drug discovery.
References
- 1. Project 523 - Wikipedia [en.wikipedia.org]
- 2. eScienceCommons: The secret Maoist Chinese operation that conquered malaria — and won a Nobel [esciencecommons.blogspot.com]
- 3. laskerfoundation.org [laskerfoundation.org]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. "Novel Process For The Preparation Of 2,7 Dichlorofluorene" [quickcompany.in]
- 6. CN103319356A - One-step green synthesis process of antimalarial raw material benflumetol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mmv.org [mmv.org]
- 9. Development of a pediatric formulation for treatment of P. falciparum malaria: Coartem® (artemether-lumefantrine) Dispersible - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early clinical development of artemether-lumefantrine dispersible tablet: palatability of three flavours and bioavailability in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dispersible formulation of artemether/lumefantrine: specifically developed for infants and young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mmv.org [mmv.org]
- 17. Early clinical development of artemether-lumefantrine dispersible tablet: palatability of three flavours and bioavailability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Identification and Characterization of Impurities in the Synthesis of Lumefantrine
Abstract
This technical guide provides a comprehensive framework for the identification, characterization, and control of impurities in the synthesis of the antimalarial active pharmaceutical ingredient (API), lumefantrine. As a critical component of artemisinin-based combination therapies (ACTs), the purity of this compound is paramount to its safety and efficacy.[1][2] This document navigates the complexities of this compound's synthetic pathways, delineates the origins of process-related and degradation impurities, and presents a multi-faceted analytical strategy for their robust identification. We will explore the causal relationships behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, aligning with the stringent requirements of regulatory bodies.[3][4][5]
Introduction: The Imperative of Purity in this compound
This compound is a racemic fluorene derivative belonging to the aryl amino alcohol class of antimalarial drugs.[1][6] It is a cornerstone therapy, administered in a fixed-dose combination with artemether, for the treatment of acute uncomplicated malaria caused by Plasmodium falciparum.[7][8] The safety and efficacy of any pharmaceutical product are intrinsically linked to the purity of its API.[9] Impurities, even at trace levels, can possess undesirable pharmacological or toxicological properties, potentially altering the drug's therapeutic window or causing adverse effects.[2] Therefore, a thorough understanding and rigorous control of impurities generated during the manufacturing process and upon storage are mandated by global regulatory agencies.[3][10]
This guide addresses the critical need for a systematic approach to impurity profiling of this compound, covering both process-related impurities stemming from the synthesis and degradation products that may form over time.[1][2][11]
Unraveling the Synthetic Maze: Origins of this compound Impurities
The impurity profile of this compound is a direct reflection of its manufacturing process. Several synthetic routes have been reported, but a common pathway involves the condensation of a fluorene-based intermediate with p-chlorobenzaldehyde.[12][13][14] Understanding this pathway is the first step in predicting and identifying potential impurities.
Generalized Synthetic Pathway
A frequently employed synthesis involves the reaction of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol with p-chlorobenzaldehyde in the presence of a base.[12] Impurities can be introduced from starting materials, formed as by-products during the reaction, or arise from subsequent degradation.
Figure 1: Generalized synthetic pathway for this compound and key origins of impurities.
Classification and Genesis of Key Impurities
Impurities in this compound can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These are substances that are formed during the manufacturing process.
-
Starting Material Analogs: If starting materials other than dibutylamine are present (e.g., diethylamine or butylamine), corresponding impurities like 1-[(9Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl]-2-(diethylamino)ethanol can be formed.[12]
-
Positional Isomers: The use of p-chlorobenzaldehyde containing ortho- or meta-isomers can lead to the formation of corresponding positional isomers of this compound, such as 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-(3-chlorobenzylidene)-9H-fluoren-4-yl]ethanol.[12]
-
Unsubstituted Benzylidene Impurity: If benzaldehyde is present as an impurity in p-chlorobenzaldehyde, it can react to form 1-[(9Z)-9-benzylidene-2,7-dichloro-9H-fluoren-4-yl]-2-(dibutylamino)ethanol.[12]
-
Intermediates: Incomplete reaction can lead to the presence of key intermediates like 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol.[15]
-
Geometric Isomers: this compound is the (Z)-isomer. The corresponding (E)-isomer is a potential process-related impurity that needs to be monitored.[7]
-
-
Degradation Products: These impurities result from the chemical decomposition of this compound over time due to exposure to factors like air, light, heat, and humidity.[1][16]
-
Oxidative Degradants: Exposure to oxidative conditions can lead to the formation of several impurities.
-
This compound N-oxide: Oxidation of the tertiary amine.[11][16]
-
Desbenzylketo (DBK) derivative: This is a significant specified degradant formed under oxidative and acidic stress, involving the cleavage of the benzylidene group and oxidation of the fluorene C9 position to a ketone.[1][2]
-
2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one: An oxidation product of an intermediate.[12]
-
-
The Analytical Toolkit: A Multi-Modal Strategy for Impurity Identification
A robust analytical strategy is essential for the comprehensive identification and quantification of this compound impurities. No single technique is sufficient; instead, a combination of high-resolution chromatography and information-rich spectroscopy is required.
The Central Role of Liquid Chromatography
High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating this compound from its impurities.[1][11] The choice of method parameters is critical for achieving the necessary resolution and sensitivity.
-
Causality of Method Choice: A reversed-phase HPLC method, typically using a C18 column, is preferred due to the lipophilic nature of this compound and its impurities. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve early-eluting polar degradants from the main API peak and late-eluting non-polar process impurities.
Detection and Identification: From UV to High-Resolution Mass Spectrometry
-
Diode Array Detection (DAD/UV): DAD provides initial spectral information. A shift in the maximum absorption wavelength (λmax) can indicate structural changes. For example, the desbenzylketo (DBK) derivative has a λmax around 266 nm, while this compound's is at 234 nm, indicating a change in the chromophore system.[1][17]
-
Mass Spectrometry (MS): MS is the definitive tool for impurity identification.
-
Expertise in Action: Electrospray ionization (ESI) in positive ion mode is highly effective for these compounds, as the tertiary amine readily protonates to give a strong [M+H]+ signal.
-
Initial Identification: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. The characteristic isotopic pattern of chlorine (three chlorine atoms in this compound) is a key signature for identifying related substances.[1]
-
Structural Elucidation: Tandem MS (MS/MS) experiments are crucial for structural confirmation. By fragmenting the parent ion, a characteristic fragmentation pattern is obtained, which acts as a fingerprint for the molecule and helps to pinpoint the site of structural modification.
-
Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure elucidation of novel or critical impurities, isolation followed by NMR spectroscopy is the gold standard.
-
1H and 13C NMR: These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the structure.[12][18][19] For example, the presence and splitting patterns of aromatic protons can confirm the substitution pattern on the benzylidene ring, distinguishing between positional isomers.[12]
Systematic Workflow for Impurity Profiling
A structured workflow ensures that all potential impurities are detected, identified, and controlled. This process integrates forced degradation studies with the analysis of routine manufacturing batches.
Figure 2: A systematic workflow for the identification and control of this compound impurities.
Data Presentation: Summary of Known this compound Impurities
The following table summarizes key impurities reported in the literature, providing a quick reference for analytical chemists.
| Impurity Name | Structure | Molecular Formula | [M+H]+ (m/z) | Origin |
| This compound | C₃₀H₃₂Cl₃NO | 528.1 | API | |
| Desbenzylketo (DBK) Derivative | C₂₃H₂₇Cl₂NO₂ | 420.1 | Degradation | |
| This compound N-oxide | C₃₀H₃₂Cl₃NO₂ | 544.1 | Degradation | |
| (m-chloro) Positional Isomer | C₃₀H₃₂Cl₃NO | 528.1 | Process | |
| (E)-Isomer | C₃₀H₃₂Cl₃NO | 528.1 | Process | |
| N-Desbutyl this compound | C₂₆H₂₄Cl₃NO | 472.8 | Process | |
| Diethylamine Impurity | C₂₈H₂₈Cl₃NO | 500.1 | Process |
(Note: Structures are illustrative representations. Exact m/z values depend on isotopic distribution and instrument resolution.)[1][7][12]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for developing and validating in-house methods. They are designed to be self-validating through the inclusion of system suitability tests (SSTs).
Protocol: Forced Degradation Study
Objective: To intentionally degrade this compound to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound API in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of ~1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to ~0.1 mg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to ~0.1 mg/mL.
-
Thermal Degradation: Store the solid API in a hot air oven at 105°C for 48 hours. Dissolve a portion of the stressed solid to prepare a ~0.1 mg/mL solution.
-
Photolytic Degradation: Expose the solid API to UV light (254 nm) and cool white fluorescent light (ICH Q1B conditions) for an appropriate duration. Dissolve to prepare a ~0.1 mg/mL solution.
-
Control Sample: Prepare a ~0.1 mg/mL solution of unstressed this compound.
-
Analysis: Analyze all samples by the HPLC-UV-MS method described below.
Trustworthiness Check: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak and from each other (Resolution > 1.5).
Protocol: HPLC-DAD-MS/MS for Impurity Profiling
Objective: To separate, detect, and identify impurities in this compound samples.
Instrumentation & Conditions:
-
HPLC System: A quaternary gradient HPLC system with a DAD and coupled to an ESI-ion trap or Q-TOF mass spectrometer.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 90% B
-
35-40 min: 90% B
-
40-41 min: 90% to 30% B
-
41-50 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 210 nm to 400 nm, with specific monitoring at 234 nm and 266 nm.
-
MS Conditions (ESI Positive):
-
Ion Source: ESI (+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temp: 350°C
-
MS/MS: Data-dependent acquisition (DDA) on the top 3 most intense ions.
-
System Suitability Test (SST):
-
Inject a standard solution containing this compound and a known impurity (e.g., DBK).
-
Acceptance Criteria:
-
Resolution between this compound and the known impurity > 2.0.
-
Tailing factor for the this compound peak < 1.5.
-
Relative standard deviation (RSD) for peak area from 6 replicate injections < 2.0%.
-
Conclusion: Towards a Safer Antimalarial Therapy
The identification and control of impurities in this compound synthesis is a critical, non-negotiable aspect of pharmaceutical development and manufacturing. It demands a deep understanding of organic chemistry, a strategic application of advanced analytical technologies, and a rigorous adherence to regulatory standards. By adopting a systematic approach that begins with an understanding of the synthetic pathway and culminates in a robust, multi-modal analytical workflow, drug developers can ensure the consistent production of high-purity this compound. This diligence is fundamental to guaranteeing the safety and efficacy of this life-saving antimalarial medication for patients worldwide.
References
- 1. Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 5. bfarm.de [bfarm.de]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Impurities in Drug Substances and Products [usp.org]
- 10. uspnf.com [uspnf.com]
- 11. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. medkoo.com [medkoo.com]
- 14. Improved One Pot Process For The Synthesis Of this compound [quickcompany.in]
- 15. This compound Impurities | SynZeal [synzeal.com]
- 16. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Lumefantrine
This guide provides a comprehensive technical overview of the crystal structure and polymorphism of lumefantrine, an essential antimalarial drug. It is intended for researchers, scientists, and drug development professionals actively engaged in the solid-state characterization and formulation of pharmaceutical compounds. We will delve into the known polymorphic forms of this compound, the analytical techniques pivotal for their characterization, and the profound implications of polymorphism on the drug's physicochemical properties and, consequently, its therapeutic efficacy.
Introduction to this compound and the Significance of Polymorphism
This compound is a synthetic aryl-amino alcohol that belongs to the fluorene class and is a critical component of the first-line artemisinin-based combination therapy (ACT) for uncomplicated Plasmodium falciparum malaria.[1] Administered orally in a fixed-dose combination with artemether, its efficacy is intrinsically linked to its bioavailability, which is in turn governed by its dissolution rate. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound exhibits low solubility and high permeability, making its solid-state properties a critical determinant of its clinical performance.[2][3]
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of paramount importance in the pharmaceutical industry.[4][5] Different polymorphs of the same active pharmaceutical ingredient (API) can display distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: These directly impact the bioavailability of orally administered drugs.[4][6]
-
Melting Point and Stability: Affecting manufacturing processes and shelf-life.[5]
-
Hygroscopicity: The tendency to absorb moisture, which can lead to chemical degradation and changes in physical form.
-
Mechanical Properties: Such as compressibility and flowability, which are critical for tableting and other formulation processes.
Therefore, a thorough understanding and rigorous control of this compound's polymorphism are not merely academic exercises but essential prerequisites for ensuring consistent drug product quality and therapeutic outcomes. The amorphous form of this compound, for instance, has been shown to significantly enhance bioavailability compared to its crystalline counterparts.[6][7][8][9]
The Known Polymorphic Landscape of this compound
To date, the polymorphic landscape of this compound is primarily characterized by one well-documented crystalline form, designated as Form I, and an amorphous state. While the existence of other polymorphs is suggested by thermal analysis studies showing multiple melting and recrystallization events, detailed crystallographic data for these forms are not yet publicly available.[1]
A single crystal structure has been solved for this compound, which likely corresponds to the most stable polymorph under standard conditions.[1][10][11][12]
Table 1: Crystallographic Data of a this compound Polymorph
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [10][11] |
| Space Group | P2₁ | [10][11] |
| a (Å) | 8.7830(11) | [10][11] |
| b (Å) | 9.4326(7) | [10][11] |
| c (Å) | 15.8299(16) | [10][11] |
| β (°) | 95.560(9) | [10][11] |
| Molecules per unit cell (Z) | 2 | [10][11] |
The existence of different crystalline arrangements arises from the molecule's conformational flexibility, allowing for various intermolecular interactions, primarily hydrogen bonding and van der Waals forces, to stabilize different packing motifs. The subtle differences in these crystal lattices result in measurable variations in their macroscopic properties.
Analytical Workflow for this compound Polymorph Characterization
A multi-technique approach is indispensable for the unambiguous identification, quantification, and characterization of this compound polymorphs.[4][13] This section outlines the core analytical methodologies and the rationale behind their application.
Powder X-ray Diffraction (PXRD): The Gold Standard for Polymorph Identification
PXRD is the definitive technique for distinguishing between different crystalline forms.[14][15] Each polymorph produces a unique diffraction pattern, analogous to a fingerprint, based on the specific arrangement of atoms in its crystal lattice.[16]
Experimental Protocol: PXRD Analysis of this compound
-
Sample Preparation: Gently grind approximately 10-20 mg of the this compound sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Goniometer Scan: A 2θ range of 5° to 40° is typically sufficient to capture the characteristic diffraction peaks of this compound polymorphs.
-
Scan Speed and Step Size: A scan speed of 1-2°/min with a step size of 0.02° is a good starting point for high-quality data.
-
-
Data Analysis: The resulting diffractogram is analyzed by comparing the positions (2θ values) and relative intensities of the diffraction peaks to established reference patterns for each known polymorph. For example, Form I of this compound is characterized by X-ray diffraction peaks at about 5.50, 10.76, 11.06, 13.50, 14.30, 14.90, 15.42, 16.98, 18.00, 18.50, 19.12, 19.78, 20.08, 20.90, 21.54, 21.92, 22.98, 23.70, 24.20, and 25.32 ± 0.2 degrees two-theta.
Causality Behind Experimental Choices: The grinding step is crucial to minimize preferred orientation effects, where non-random alignment of crystals can lead to inaccurate peak intensities. The choice of Cu Kα radiation is standard for pharmaceutical analysis due to its good penetration and diffraction characteristics for organic molecules. The 2θ range is selected to cover the most information-rich region for organic compounds.
Thermal Analysis: Probing Thermodynamic Relationships
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide information on the thermodynamic stability and phase transitions of different polymorphs.[17]
Experimental Protocol: DSC and TGA of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. For TGA, a ceramic or platinum pan is often used.
-
DSC Analysis:
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.
-
Record the heat flow as a function of temperature. Endothermic events, such as melting, and exothermic events, like crystallization, will be observed as peaks.[18]
-
-
TGA Analysis:
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.
-
Record the mass loss as a function of temperature. This is used to detect the presence of solvates or to assess thermal decomposition.
-
Interpretation of Results:
-
DSC: Each polymorph will exhibit a characteristic melting endotherm at a specific temperature.[19] For instance, Form I of this compound shows a characteristic endothermic absorption between 120°C and 130°C. The presence of multiple peaks can indicate the presence of different polymorphs or phase transitions upon heating.[1]
-
TGA: A significant mass loss at temperatures below the melting point may indicate the presence of a solvate, which would be crucial information for polymorph classification.
Vibrational Spectroscopy: A Complementary Fingerprinting Technique
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular-level structure of a compound.[5] Differences in the crystal lattice of polymorphs lead to subtle changes in the vibrational modes of the molecule, resulting in distinct spectra.
Experimental Protocol: FT-IR (ATR) Spectroscopy of this compound
-
Sample Preparation: Place a small amount of the this compound powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the positions and shapes of the absorption bands, particularly in the fingerprint region (1500-600 cm⁻¹), to reference spectra of known polymorphs. The IR spectrum of pure this compound shows characteristic sharp peaks of alkane stretching/bending vibrations at approximately 1365.3, 1485.6, 2870.0, and 2927.0 cm⁻¹, a C-O stretch at ~1172.7 cm⁻¹, and a peak due to saturated hydroxyl O-H bending at ~3392.2 cm⁻¹.[1]
Why it Works: The intermolecular interactions, such as hydrogen bonding, which differ between polymorphs, directly influence the vibrational frequencies of the functional groups involved. These differences are often most pronounced in the fingerprint region of the spectrum.
Solid-State Nuclear Magnetic Resonance (ssNMR): High-Resolution Structural Insights
ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, provides detailed information about the local chemical environment of each carbon atom in the solid state. Since polymorphs have different crystal packing, the magnetically non-equivalent carbon atoms will exhibit distinct chemical shifts, providing a high-resolution fingerprint for each form.[4]
Workflow Diagram: Comprehensive Polymorph Screening
Caption: A comprehensive workflow for this compound polymorph screening and characterization.
Functional Consequences of this compound Polymorphism
The existence of different polymorphic forms of this compound is not just a matter of scientific curiosity; it has tangible consequences for drug development and manufacturing.
-
Bioavailability: The metastable forms of a drug, while less thermodynamically stable, often exhibit higher solubility and faster dissolution rates. For a BCS Class II drug like this compound, this can lead to a significant improvement in oral bioavailability.[7][8][9][20][21] The amorphous form, in particular, has been shown to have significantly higher solubility than the crystalline form.[2][6][22]
-
Stability and Shelf-Life: The most stable polymorphic form is generally preferred for formulation to prevent solid-state phase transformations during storage, which could alter the drug's dissolution profile and compromise its efficacy.[9]
-
Manufacturing: The mechanical properties of different polymorphs, such as their tabletability, can vary. The choice of polymorph can impact the formulation strategy and the manufacturing process parameters.
Conclusion and Future Perspectives
The polymorphic landscape of this compound is a critical area of study for ensuring the quality, safety, and efficacy of this vital antimalarial drug. A combination of analytical techniques, led by PXRD and supported by thermal analysis and spectroscopy, is essential for the comprehensive characterization of its solid-state forms. Future research should continue to focus on the discovery and full characterization of new polymorphic forms, the development of robust methods for their selective crystallization, and a deeper understanding of the structure-property relationships that govern their in vivo performance. The ultimate goal is to leverage this knowledge to develop more effective and reliable this compound-based therapies in the global fight against malaria.
References
- 1. Structural Characterization and Thermal Properties of the Anti-malarial Drug: this compound [scielo.org.za]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmtech.com [pharmtech.com]
- 5. ajptonline.com [ajptonline.com]
- 6. Physical stability and release properties of this compound amorphous solid dispersion granules prepared by a simple solvent evaporation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of this compound Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound comparative study: single crystal,powder X-ray diffraction, Hirshfeld surface, and thermal analysis [jsc.niic.nsc.ru]
- 12. researchgate.net [researchgate.net]
- 13. [Advances in the quantitative analytical methods of drug polymorphism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. academic.oup.com [academic.oup.com]
- 17. mt.com [mt.com]
- 18. torontech.com [torontech.com]
- 19. skztester.com [skztester.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Comparable this compound oral bioavailability when co-administered with oil-fortified maize porridge or milk in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Lumefantrine on Plasmodium falciparum Mitochondrial Function
Preamble: Deconstructing the Action of a Cornerstone Antimalarial
In the landscape of antimalarial therapeutics, lumefantrine, a fluorene derivative, holds a critical position as a partner drug in one of the most widely adopted Artemisinin-based Combination Therapies (ACTs), Artemether-Lumefantrine (AL).[1] While its clinical efficacy is well-established, a nuanced understanding of its precise molecular interactions within the Plasmodium falciparum parasite is essential for navigating the challenges of drug resistance and informing the development of next-generation therapies. The parasite's mitochondrion, a hub of vital metabolic activity and a validated drug target, presents a compelling area of investigation for the secondary or downstream effects of many antimalarials.[2][3][4]
This guide eschews a conventional overview, instead adopting a first-principles approach to dissect the causal chain linking this compound's primary mechanism of action to its consequential impact on mitochondrial integrity and function. We will explore the hypothesis that while not a direct inhibitor of the electron transport chain (ETC) in the manner of atovaquone, this compound initiates a cascade of biochemical events that culminate in profound mitochondrial dysfunction, representing a critical component of its parasiticidal effect.
The Primary Mechanism: Disruption of Heme Detoxification
The foundational mechanism of this compound's action is its interference with the parasite's heme detoxification pathway.[1][5] During its intraerythrocytic stage, P. falciparum digests copious amounts of host hemoglobin in its digestive vacuole to acquire essential amino acids.[6] This process liberates large quantities of free heme (ferriprotoporphyrin IX), a highly toxic molecule that generates reactive oxygen species (ROS) and destabilizes membranes.[6][7]
To neutralize this threat, the parasite polymerizes the free heme into an inert, crystalline structure known as hemozoin.[1] this compound is believed to inhibit this polymerization process.[1][6] By binding to free heme, it prevents its sequestration into the growing hemozoin crystal.[5] This leads to two immediate and cytotoxic consequences:
-
Accumulation of Toxic Free Heme: The build-up of soluble heme exacerbates oxidative stress within the parasite.[7]
-
Generation of ROS: The interaction of this compound with heme is thought to generate toxic-free radicals, further contributing to a hostile intracellular environment.[8]
Studies have directly demonstrated that this compound treatment leads to a dose-dependent decrease in hemozoin content and a corresponding increase in the pool of toxic "free" heme within the parasite, a phenomenon directly correlated with parasite death.[6]
Visualizing the Primary Action
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hemozoin-free Plasmodium falciparum mitochondria for physiological and drug susceptibility studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mitochondrial electron transport chain of Plasmodium falciparum: new strategies towards the development of improved antimalarials for the elimination era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oxidative Stress and Pathogenesis in Malaria [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
Unraveling the Molecular Grips: A Technical Guide to Exploring the Binding Sites of Lumefantrine in the Malaria Parasite
Abstract
Lumefantrine, a cornerstone of modern artemisinin-based combination therapies, exerts its potent antimalarial activity primarily by disrupting heme detoxification within the Plasmodium falciparum parasite. However, a growing body of evidence suggests a more complex mechanism of action, potentially involving direct interactions with parasite proteins. This in-depth technical guide provides a comprehensive exploration of the known and putative binding sites of this compound. We will delve into the well-established interaction with heme, detail the experimental methodologies to characterize this binding, and explore the proteomic evidence pointing towards other potential protein targets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the multifaceted molecular interactions of this critical antimalarial agent.
Introduction: The Clinical Significance and Mechanistic Questions of this compound
This compound, an aryl-amino alcohol, is a vital partner drug in the widely used artemisinin-based combination therapy (ACT), artemether-lumefantrine.[1][2] Its long elimination half-life of 3 to 6 days provides a sustained therapeutic effect, crucial for clearing residual parasites that may survive the initial rapid action of the short-acting artemisinin component.[1] This synergistic action is critical in preventing treatment failure and the emergence of drug-resistant parasite strains.[3]
The primary mechanism of action of this compound is attributed to its interference with the parasite's heme detoxification pathway.[3][4] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[3] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[3] this compound is believed to inhibit this polymerization process, leading to the accumulation of toxic heme, which in turn causes oxidative damage to cellular membranes and other vital components, ultimately leading to parasite death.[3][5]
While the heme-binding hypothesis is well-supported, the precise molecular interactions remain complex and not fully elucidated.[3] Furthermore, some studies suggest that this compound may also interfere with nucleic acid and protein synthesis, although the evidence for this is less direct.[6][7] More recent proteomic studies have revealed that this compound induces significant changes in the parasite's proteome, particularly affecting enzymes involved in glycolysis and stress-response proteins.[1][3] This raises the compelling possibility of additional, protein-based binding sites that contribute to its overall antimalarial efficacy. This guide will provide the technical framework for investigating these multifaceted interactions.
The Primary Binding Target: Heme and the Inhibition of Hemozoin Formation
The digestive vacuole of Plasmodium falciparum is the primary site of action for this compound. Here, the drug is thought to form a complex with heme (ferriprotoporphyrin IX), preventing its incorporation into hemozoin.[4][5] This leads to a buildup of soluble heme, which is toxic to the parasite.
Experimental Corroboration of Heme Interaction
The interaction between this compound and heme, and its subsequent inhibition of β-hematin (the synthetic analogue of hemozoin) formation, can be robustly assessed through a variety of in vitro assays.
| Compound | IC50 for β-Hematin Inhibition | Reference Compound |
| This compound | Varies by assay conditions | Chloroquine |
| Mefloquine | Weaker than Chloroquine | Chloroquine |
| Quinine | Weaker than Chloroquine | Chloroquine |
Note: Specific IC50 values are highly dependent on the specific assay conditions (e.g., pH, lipid catalysis, initiator). The table illustrates the general trend of inhibitory potency.
Experimental Protocol: In Vitro β-Hematin Formation Inhibition Assay
This colorimetric assay provides a high-throughput method to screen for and quantify the inhibition of β-hematin formation.[8]
Principle: This assay is based on the differential solubility of heme and β-hematin. Free heme is soluble in detergents, while β-hematin is not. The amount of β-hematin formed is quantified by measuring the absorbance of the remaining soluble heme after the reaction.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Hemin stock solution: Dissolve hemin chloride in dimethyl sulfoxide (DMSO).
-
Acetate buffer (1 M, pH 4.8).
-
Tween 20 solution (initiator).
-
Test compound (this compound) stock solution in DMSO.
-
Washing solution: DMSO.
-
Solubilizing solution: 0.1 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound at various concentrations to the wells of a microtiter plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Add 100 µL of the hemin solution (diluted in acetate buffer) to each well.
-
Initiate β-hematin formation by adding 50 µL of the Tween 20 solution to each well.
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking to allow for β-hematin formation.
-
Centrifuge the plate to pellet the β-hematin crystals.
-
Carefully remove the supernatant.
-
Wash the pellet twice with DMSO to remove any unreacted heme.
-
Dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Exploring Protein Binding Sites: A Proteomic Approach
While heme is the primary target, evidence suggests that this compound's interaction with the parasite is more complex. A seminal proteomics study by Makanga et al. (2005) demonstrated that this compound induces profound alterations in the P. falciparum proteome.[1][3] This study revealed that key glycolytic enzymes and stress-response proteins were significantly affected, suggesting that this compound may have direct or indirect interactions with these protein pathways.[1]
Key Findings from Proteomic Analysis
-
Glycolytic Pathway: this compound was observed to have opposing effects on key glycolytic enzymes compared to artemether.[1] This suggests a potential disruption of the parasite's energy metabolism.
-
Stress Response: The expression of stress-response proteins was similarly influenced by both this compound and artemether, indicating that the parasite experiences significant cellular stress upon exposure to the drug.[1][3]
These findings open up new avenues for investigating the binding sites of this compound beyond the digestive vacuole.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Deconvolution
CETSA is a powerful, label-free method for identifying the protein targets of a drug in a cellular context.[9][10] The principle is based on the ligand-induced thermal stabilization of proteins; when a drug binds to its target protein, the protein's melting point increases.[9] This change can be detected and quantified using mass spectrometry.
Step-by-Step Methodology for P. falciparum:
-
Parasite Culture and Drug Treatment:
-
Culture P. falciparum in human erythrocytes to the desired parasitemia.
-
Enrich for infected erythrocytes (e.g., using magnetic-activated cell sorting).
-
Treat the enriched parasites with this compound or a vehicle control for a specified duration.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions.
-
Heat the aliquots at a range of different temperatures (for melt curve analysis) or a single temperature (for isothermal dose-response analysis).
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Deplete hemoglobin from the soluble protein fraction, as its high abundance can interfere with the analysis.
-
Perform protein digestion (e.g., with trypsin).
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Fractionate the labeled peptides.
-
Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the drug-treated samples compared to the control indicates a direct binding interaction.
-
References
- 1. Plasmodium falciparum malaria: proteomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards a proteomic definition of CoArtem action in Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of artemether and this compound to plasma proteins and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic analysis of Plasmodium falciparum response to isocryptolepine derivative | PLOS One [journals.plos.org]
- 8. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Lumefantrine in Human Plasma
Introduction
Lumefantrine, an aryl-alcohol antimalarial agent, is a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria, primarily administered in a fixed-dose combination with artemether.[1][2] Its high efficacy is critically dependent on achieving adequate systemic exposure, which can be variable due to its lipophilic nature and poor aqueous solubility.[2][3] Consequently, the accurate quantification of this compound in biological matrices, such as human plasma, is indispensable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize patient outcomes.[1] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol is designed to be robust, reliable, and adheres to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
Principle of the Method
This method employs a simple and efficient protein precipitation technique for sample clean-up, followed by chromatographic separation on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ionization mode with Multiple Reaction Monitoring (MRM). The use of a stable isotope-labeled internal standard, deuterated this compound (this compound-d9), is incorporated to compensate for matrix effects and variations in extraction efficiency and instrument response, ensuring the highest level of accuracy and precision.[2][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound Reference Standard | ≥98% purity | Commercially Available |
| This compound-d9 (Internal Standard) | ≥98% purity | Commercially Available |
| Acetonitrile | HPLC or LC-MS grade | Commercially Available |
| Methanol | HPLC or LC-MS grade | Commercially Available |
| Formic Acid | LC-MS grade | Commercially Available |
| Water, Ultrapure | Type 1 | In-house or Commercial |
| Human Plasma (K2EDTA) | Blank, Drug-Free | Certified Vendor |
Instrumentation and Analytical Conditions
A summary of the instrumental setup and analytical conditions is provided in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Xterra C18 (50 x 4.6 mm, 5 µm) or equivalent[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B (0-1 min), 50-95% B (1-3 min), 95% B (3-4 min), 95-50% B (4-4.1 min), 50% B (4.1-5 min) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 528.3 → 510.3[2][9]; This compound-d9: 537.3 → 519.3[2] |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Dwell Time | 200 ms |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram.
Figure 1: Overall workflow for the quantification of this compound in human plasma.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d9 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d9 stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Controls
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate this compound working solutions to prepare CC standards at concentrations of 50, 100, 250, 500, 1000, 2500, 5000, and 10000 ng/mL.[10]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: 50 ng/mL (Lower Limit of Quantification)
-
Low QC: 150 ng/mL
-
Mid QC: 1500 ng/mL
-
High QC: 7500 ng/mL
-
Sample Preparation Protocol (Protein Precipitation)
The causality behind choosing protein precipitation lies in its simplicity, speed, and suitability for high-throughput analysis. While other methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can offer cleaner extracts, protein precipitation with acetonitrile provides sufficient recovery and minimizes matrix effects, especially when coupled with a stable isotope-labeled internal standard.[1][2][11]
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL this compound-d9) to all tubes except the blank.
-
Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Method Validation
The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[4][5][12][13]
Table 3: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 50 - 10,000 ng/mL | r² ≥ 0.99 |
| LLOQ | 50 ng/mL | Precision ≤ 20%, Accuracy ± 20% |
| Intra-day Precision | ≤ 6.7% | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision | ≤ 8.2% | ≤ 15% (≤ 20% for LLOQ) |
| Accuracy | 94.5% - 105.8% | ± 15% (± 20% for LLOQ) |
| Recovery | This compound: ~88%; IS: ~85% | Consistent, precise, and reproducible |
| Matrix Effect | CV ≤ 9.5% | CV ≤ 15% |
| Stability | Stable for 24h at RT, 3 freeze-thaw cycles, 90 days at -80°C | ≤ 15% deviation from nominal |
-
Specificity and Selectivity: No significant interfering peaks were observed at the retention times of this compound and the IS in six different lots of blank human plasma.
-
Carryover: No significant carryover was observed in a blank sample injected after the highest calibration standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for large-scale clinical and pharmacokinetic studies. The use of a deuterated internal standard effectively mitigates matrix effects, ensuring high accuracy and precision. This validated method meets the stringent requirements of regulatory agencies for bioanalytical assays.
References
- 1. Quantification of this compound in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound in small-volume human plasma by LC–MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical Stability and Dissolution of this compound Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Modified Method for Determination of this compound in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmacompass.com [pharmacompass.com]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: In Vitro Antiplasmodial Activity Assay for Lumefantrine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Accurate In Vitro Profiling of Antimalarials
The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, necessitates a robust and continuous pipeline for antimalarial drug discovery and development. A cornerstone of this endeavor is the accurate in vitro assessment of a compound's efficacy. This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of lumefantrine, a critical component of modern artemisinin-based combination therapies (ACTs), against the asexual erythrocytic stages of P. falciparum.
This compound, an aryl amino alcohol, exerts its primary antimalarial effect by interfering with the parasite's detoxification of heme.[1] During its intraerythrocytic development, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound is believed to inhibit this polymerization process, leading to an accumulation of toxic heme that damages parasite membranes and other vital components, ultimately causing cell death.[2][3]
The protocol detailed herein utilizes the widely adopted SYBR Green I-based fluorescence assay.[4][5] This method is favored for its simplicity, high-throughput capability, and cost-effectiveness. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In this assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a reliable measure of parasite proliferation.[6] By quantifying the reduction in parasite growth across a range of this compound concentrations, a precise IC50 value can be determined.
Mechanism of Action: this compound's Disruption of Heme Detoxification
Understanding the mechanism of action is crucial for interpreting assay results and designing rational drug combination studies. The following diagram illustrates the key steps in this compound's antiplasmodial activity.
Caption: this compound's mechanism of action against P. falciparum.
Experimental Protocol: SYBR Green I-Based Assay
This protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability of the generated data.
I. Materials and Reagents
Table 1: Essential Materials and Reagents
| Item | Description/Specifications | Supplier (Example) |
| P. falciparum Strains | Chloroquine-sensitive (e.g., 3D7) and resistant (e.g., Dd2) strains. | MR4 |
| Human Erythrocytes | O+ blood type, washed. | Local Blood Bank |
| Complete Medium (CM) | RPMI-1640 with L-glutamine, 25 mM HEPES, 50 µg/mL gentamicin, 0.2 mM hypoxanthine, and 0.5% (w/v) Albumax I or 10% human serum.[7][8] | Gibco, Sigma-Aldrich |
| This compound | Analytical grade. | Sigma-Aldrich |
| Chloroquine Diphosphate | Control drug. | Sigma-Aldrich |
| SYBR Green I Lysis Buffer | 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100, and SYBR Green I (final dilution 1:5000 from stock).[4][8] | Prepare in-house |
| 96-well Plates | Black, clear-bottom for fluorescence reading. | Corning |
| Gas Mixture | 5% CO₂, 5% O₂, 90% N₂. | Airgas |
| Incubator | 37°C, humidified. | Thermo Fisher Scientific |
II. Parasite Culture and Synchronization
The foundation of a reliable drug sensitivity assay is a healthy and synchronized parasite culture.
-
Culture Maintenance: Maintain continuous cultures of P. falciparum in T25 or T75 flasks at a 3-5% hematocrit in Complete Medium.[9]
-
Incubation: Incubate flasks at 37°C in a modular chamber or incubator flushed with the specified gas mixture.[10]
-
Monitoring: Daily, prepare thin blood smears, fix with methanol, and stain with Giemsa to monitor parasite morphology and parasitemia.
-
Sub-culturing: Sub-culture every 2-3 days to maintain parasitemia between 1-5% by adding fresh erythrocytes and Complete Medium.[8]
-
Synchronization: For the assay, synchronize the culture to the ring stage by two consecutive treatments with 5% D-sorbitol. This ensures a homogenous starting population and accurate assessment of one full cycle of parasite development.[11]
III. Assay Procedure
The following workflow diagram outlines the key steps of the in vitro antiplasmodial assay.
Caption: Experimental workflow for the SYBR Green I-based antiplasmodial assay.
Step-by-Step Protocol:
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound and the control drug (chloroquine) in Complete Medium in a separate 96-well plate to create a concentration gradient (e.g., from 1000 nM down to sub-nanomolar concentrations).
-
Transfer 100 µL of each drug dilution in triplicate to a black, clear-bottom 96-well assay plate.
-
Include control wells:
-
Drug-free control: Parasitized red blood cells with no drug (represents 100% growth).
-
Background control: Uninfected red blood cells (for background fluorescence subtraction).
-
-
-
Assay Initiation:
-
Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in Complete Medium.[8]
-
Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with the 5% CO₂, 5% O₂, 90% N₂ gas mixture. This duration allows for approximately 1.5-2 cycles of parasite replication, providing a robust signal-to-noise ratio.
-
-
Lysis and Staining:
-
After incubation, carefully remove the plate from the incubator.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Seal the plate and incubate in the dark at room temperature for at least 1 hour (or overnight at 4°C). Protect the plate from light from this point forward.[4]
-
-
Fluorescence Reading:
-
Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[4]
-
IV. Data Analysis and Interpretation
-
Background Subtraction: Average the fluorescence readings from the triplicate wells for each concentration. Subtract the average fluorescence of the background control (uninfected RBCs) from all other readings.
-
Normalization: Express the fluorescence at each drug concentration as a percentage of the drug-free control (which is set to 100% growth).
-
IC50 Calculation: Plot the percentage of parasite growth inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[12]
Table 2: Expected IC50 Values for Control Drugs
| Drug | P. falciparum Strain | Expected IC50 Range (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | 10 - 30 | [13] |
| Chloroquine | Dd2 (resistant) | 100 - 300 | [14] |
Note: These values can vary between laboratories depending on the specific assay conditions and parasite strain maintenance.
Trustworthiness: A Self-Validating System
The integrity of the results from this assay relies on a set of internal controls that validate each experimental run.
-
Positive Control (Drug-free wells): Demonstrates robust parasite growth in the absence of any inhibitory compound. A significant increase in fluorescence compared to the background is expected.
-
Negative Control (Uninfected RBCs): Establishes the baseline fluorescence of the assay components, allowing for accurate background subtraction.
-
Reference Drug (Chloroquine): The inclusion of a standard antimalarial with known IC50 values against sensitive and resistant strains confirms that the assay is performing as expected and allows for inter-assay comparison.
-
Microscopic Examination: Periodic microscopic examination of the control wells at the end of the incubation period can visually confirm parasite growth and rule out contamination.
Conclusion and Future Directions
This detailed protocol provides a robust framework for the in vitro determination of this compound's antiplasmodial activity. The SYBR Green I-based assay, when performed with the appropriate controls and careful technique, yields reliable and reproducible IC50 values. This data is fundamental for the preclinical assessment of new antimalarial candidates, the monitoring of drug resistance, and the investigation of drug synergy in combination therapies. Further applications of this core methodology can include stage-specific assays to determine at which point in the parasite's lifecycle a compound is most active.[15]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. iddo.org [iddo.org]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iddo.org [iddo.org]
- 10. mmv.org [mmv.org]
- 11. researchgate.net [researchgate.net]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
determining lumefantrine efficacy in Plasmodium falciparum clinical isolates
Determining Lumefantrine Efficacy in Plasmodium falciparum Clinical Isolates
Introduction: The Imperative of Monitoring this compound Efficacy
Artemether-lumefantrine (AL) stands as a frontline artemisinin-based combination therapy (ACT) in the global fight against malaria. The sustained efficacy of AL is critically dependent on both the rapid parasite clearance by artemether and the elimination of residual parasites by its longer-acting partner, this compound.[1][2][3][4] The emergence and spread of Plasmodium falciparum resistance to antimalarial drugs, however, presents a significant threat to malaria control efforts. Therefore, the robust and routine monitoring of this compound efficacy in clinical isolates is a crucial public health measure to inform treatment guidelines, detect early signs of resistance, and preserve the utility of this vital therapeutic combination.[5][6][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the in vitro susceptibility of P. falciparum clinical isolates to this compound. We will explore the mechanistic rationale behind the selected assays, provide detailed, field-tested protocols, and offer insights into data interpretation and quality control, ensuring the generation of reliable and actionable data.
Mechanistic Rationale: How this compound Works and Why We Test It This Way
This compound, a fluorene derivative, is believed to exert its antimalarial effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion within the parasite's food vacuole.[1][2] This interference inhibits the formation of hemozoin, an inert crystalline form of heme, leading to the accumulation of toxic free heme that ultimately kills the parasite.[1][2] While its precise molecular target is still under investigation, this mechanism of action may also involve interference with the parasite's nucleic acid and protein synthesis.[3][4]
Given this mechanism, in vitro susceptibility testing aims to quantify the concentration of this compound required to inhibit parasite growth. This is typically achieved by exposing cultured P. falciparum parasites from clinical isolates to a range of this compound concentrations and measuring the resulting parasite viability. Proliferation assays that quantify parasite DNA are among the most common and reliable methods for this purpose.[9][10][11]
Experimental Workflow: From Blood Sample to IC50 Value
The overall process of determining this compound efficacy in clinical isolates involves several critical stages, from sample collection to data analysis. This workflow is designed to minimize variability and ensure the integrity of the results.
Figure 1: Overall workflow for determining this compound efficacy.
Detailed Protocols
Preparation of Clinical Isolates
The quality of the starting material is crucial for reliable susceptibility testing. This protocol outlines the steps for processing fresh clinical blood samples.[12][13][14][15]
Materials:
-
Venous blood collected in heparinized or EDTA tubes.[12][16]
-
RPMI 1640 medium, supplemented with 25 mM HEPES, 2 mM L-glutamine, and 25 µg/mL gentamicin.
-
Albumax II (or human serum).
-
Washed O+ human erythrocytes.
-
Phosphate-buffered saline (PBS).
-
Ficoll-Paque or similar density gradient medium for leukocyte depletion.
-
Sterile centrifuge tubes and pipettes.
-
Incubator (37°C, 5% CO2, 5% O2, 90% N2).[17]
Protocol:
-
Leukocyte Depletion: To minimize interference from white blood cells, it is recommended to deplete leukocytes from the blood sample. This can be achieved by passing the blood through a CF11 cellulose column or by using a density gradient medium like Ficoll-Paque.
-
Washing: Wash the erythrocyte pellet three times with 10 volumes of RPMI 1640 by centrifugation at 800 x g for 5 minutes.[16]
-
Short-Term Culture:
-
Resuspend the washed parasitized erythrocytes in complete culture medium (RPMI 1640 supplemented with 0.5% Albumax II or 10% human serum) to a hematocrit of 2-5%.[13][14]
-
Place the culture in a sealed flask or plate and incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[17]
-
It is advisable to use the parasites for the assay within a short period after collection to minimize in vitro adaptation.
-
In Vitro Drug Susceptibility Assay: SYBR Green I-Based Fluorescence Assay
This assay is a widely used, high-throughput method for measuring parasite proliferation based on the quantification of parasite DNA.[9][10][11]
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO).
-
Complete culture medium (as described above).
-
96-well black, clear-bottom microplates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I).
-
Fluorescence plate reader (excitation 485 nm, emission 530 nm).[11]
Protocol:
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
-
Parasite Inoculation:
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[19]
-
Lysis and Fluorescence Measurement:
Data Analysis and Interpretation
The raw fluorescence data is used to generate a dose-response curve and calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that inhibits parasite growth by 50%.
Data Analysis Steps:
-
Background Subtraction: Subtract the average fluorescence of the negative control wells from all other wells.
-
Normalization: Express the fluorescence in each well as a percentage of the average fluorescence of the drug-free control wells.
-
Dose-Response Curve Fitting: Plot the percentage of parasite growth against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression model.
-
IC50 Calculation: Determine the IC50 value from the fitted curve.
Interpretation of IC50 Values: The calculated IC50 values for clinical isolates should be compared to those of known sensitive and resistant reference strains. While there are no universally accepted clinical breakpoints for this compound resistance, a significant increase in the IC50 of a clinical isolate compared to sensitive controls may indicate reduced susceptibility.
Table 1: Representative this compound IC50 Values for P. falciparum Reference Strains
| Strain | Genotype | Typical this compound IC50 Range (nM) |
| 3D7 | Wild-type | 2.0 - 5.0 |
| Dd2 | Chloroquine-resistant | 3.0 - 8.0 |
| K1 | Multidrug-resistant | 4.0 - 10.0 |
Note: These values are illustrative and can vary between laboratories. It is crucial to establish internal reference ranges.
Quality Control and Troubleshooting
To ensure the validity of the results, several quality control measures should be implemented:
-
Reference Strains: Always include at least one sensitive and one resistant reference strain in each assay run.
-
Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 indicates a robust assay.[9][20]
-
Microscopy: Periodically check the morphology and viability of the parasites by light microscopy of Giemsa-stained blood smears.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | Contamination of reagents; Insufficient washing of erythrocytes. | Use fresh, sterile reagents; Ensure thorough washing of erythrocytes. |
| Poor parasite growth | Suboptimal culture conditions; Low initial parasitemia. | Verify gas mixture, temperature, and media composition; Start with a higher parasitemia. |
| Inconsistent IC50 values | Pipetting errors; Inaccurate drug dilutions; Contamination. | Calibrate pipettes regularly; Prepare fresh drug dilutions for each experiment; Maintain aseptic technique. |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for determining the in vitro efficacy of this compound against P. falciparum clinical isolates. Adherence to these standardized methods, coupled with rigorous quality control, will generate reliable data essential for monitoring drug resistance, informing public health policy, and ultimately, for the effective treatment and control of malaria.[5][6][7] Continuous surveillance of this compound susceptibility is a critical component of the global strategy to combat this devastating disease.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Artemether–this compound in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for surveillance of antimalarial drug efficacy [who.int]
- 6. Methods for surveillance of antimalarial drug efficacy [wkc.who.int]
- 7. Global Malaria Programme [who.int]
- 8. Therapeutic efficacy of artemether-lumefantrine against uncomplicated Plasmodium falciparum malaria in a high-transmission area in northwest Ethiopia | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. In vitro sensitivity of Plasmodium falciparum and clinical response to this compound (benflumetol) and artemether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 15. malariaresearch.eu [malariaresearch.eu]
- 16. Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay and an Inhibitory Maximum Effect Model for Precise Measurement of the 50-Percent Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. media.malariaworld.org [media.malariaworld.org]
- 19. In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Preclinical Evaluation of Lumefantrine: In Vivo Pharmacokinetics and Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the pharmacokinetics and efficacy of the antimalarial drug lumefantrine. This document emphasizes the rationale behind experimental design and provides detailed, field-proven protocols to ensure data integrity and reproducibility.
Introduction: The Crucial Role of Animal Models for this compound
This compound, a synthetic fluorene derivative, is a critical component of the first-line artemisinin-based combination therapy (ACT), artemether-lumefantrine, for the treatment of uncomplicated Plasmodium falciparum malaria. Its mechanism of action involves the inhibition of β-hematin formation, leading to the accumulation of toxic free heme in the parasite. A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is paramount for optimizing dosing regimens and overcoming potential drug resistance.
Preclinical animal models are indispensable tools in the drug development pipeline, providing essential data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy, before advancing to human clinical trials.[1] For this compound, which exhibits variable oral bioavailability significantly influenced by food intake, animal studies are crucial for elucidating the factors that affect its exposure and, consequently, its therapeutic outcome.[2][3]
This guide will delve into the selection of appropriate animal models and provide detailed protocols for conducting robust pharmacokinetic and efficacy studies of this compound.
Selecting the Appropriate Animal Model
The choice of an animal model is a critical decision that can significantly impact the translatability of preclinical findings. Both rodent and non-human primate models are utilized in antimalarial drug discovery, each with distinct advantages and limitations.
Murine Models: The Workhorse of Preclinical Research
Mice and rats are the most commonly used species for initial in vivo screening of antimalarial compounds due to their physiological similarities to humans, cost-effectiveness, and ease of handling.[1][4]
-
Rats (e.g., Sprague-Dawley, Wistar): Rats are frequently employed for pharmacokinetic studies of this compound.[5][6] They are large enough to allow for serial blood sampling, which is essential for detailed characterization of the drug's concentration-time profile. Studies in rats have shown that this compound exhibits multiphasic disposition, low clearance, and a large volume of distribution, mirroring its pharmacokinetic profile in humans.[5][7]
-
Mice (e.g., Swiss Albino, NMRI): Mice are the preferred model for in vivo efficacy studies, particularly using rodent malaria parasites such as Plasmodium berghei.[1][8][9] The standard "4-day suppressive test" is a widely accepted method for evaluating the antimalarial activity of compounds.[8] Humanized mice, engrafted with human hepatocytes and erythrocytes, can also be used to study the efficacy against human Plasmodium species, though these models are more complex and costly.[10]
Non-Human Primate Models: Bridging the Gap to Humans
Non-human primates (NHPs), such as Aotus and Saimiri monkeys, offer a closer phylogenetic and biological relationship to humans.[11][12] They can be infected with human malaria parasites, including P. falciparum and P. vivax, making them invaluable for late-stage preclinical evaluation of drug efficacy.[10][13] However, the use of NHP models is limited by ethical considerations, high costs, and the need for specialized facilities.[10][14]
Table 1: Comparison of Animal Models for this compound Studies
| Feature | Murine Models (Rats/Mice) | Non-Human Primate Models |
| Primary Use | Pharmacokinetics (rats), Efficacy (mice) | Efficacy against human Plasmodium species |
| Advantages | Cost-effective, readily available, established protocols, ease of handling | High physiological relevance to humans, can be infected with human parasites |
| Limitations | Differences in drug metabolism, cannot be infected with all human Plasmodium species | Ethical concerns, high cost, specialized facilities required |
| Relevant Plasmodium Species | P. berghei, P. yoelii, P. chabaudi[1] | P. falciparum, P. vivax, P. knowlesi[10][11] |
Protocols for In Vivo Pharmacokinetic Studies in Rats
The following protocol outlines a robust methodology for determining the pharmacokinetic profile of this compound in rats. This protocol is designed to be self-validating by including appropriate controls and rigorous sampling.
Experimental Workflow for Rat Pharmacokinetic Studies
Caption: Workflow for this compound pharmacokinetic studies in rats.
Step-by-Step Protocol
Materials:
-
Male Sprague-Dawley rats (200-220 g)
-
This compound reference standard
-
Vehicle for oral suspension (e.g., 0.25% sodium carboxymethyl cellulose - Na-CMC)[5]
-
Vehicle for intravenous administration (if applicable)
-
Gavage needles
-
Heparinized microfuge tubes
-
Centrifuge
-
-70°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least three days prior to the experiment to allow for acclimatization.[5]
-
Fasting: For oral dosing studies, fast the rats overnight (12-14 hours) before drug administration. Allow free access to water.[5]
-
Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dosing:
-
Oral Administration: Administer a single dose of the this compound suspension orally via gavage. Dose levels of 10, 20, and 40 mg/kg can be used to assess dose proportionality.[5]
-
Intravenous Administration (for absolute bioavailability): Administer a single bolus dose of this compound solution via the lateral tail vein. A dose of 0.5 mg/kg has been previously reported.[5]
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus at predetermined time points into heparinized tubes. A typical sampling schedule for an oral study could be: 0.5, 2, 5, 8, 24, 30, 48, 54, 72, and 120 hours post-dosing.[5] For an intravenous study, an earlier time point (e.g., 0.08 hours) should be included.[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -70°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound (and its major metabolite, desbutyl-lumefantrine) in the plasma samples using a validated LC-MS/MS method.[5][15][16]
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[5]
Table 2: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Clearance (Cl) | 0.03 (± 0.02) L/h/kg | [5] |
| Volume of Distribution (Vd) | 2.40 (± 0.67) L/kg | [5] |
| Absolute Oral Bioavailability | 4.97% - 11.98% (dose-dependent) | [5] |
| Time to Maximum Concentration (Tmax) | 2 - 8 hours | [5] |
Protocols for In Vivo Efficacy Studies in Mice
The 4-day suppressive test is a standard in vivo assay to evaluate the antimalarial efficacy of a compound against the erythrocytic stages of Plasmodium.[8]
Experimental Workflow for the 4-Day Suppressive Test
Caption: Workflow for the 4-day suppressive test in mice.
Step-by-Step Protocol
Materials:
-
Female NMRI or Swiss albino mice (25 ± 2 g)[8]
-
Plasmodium berghei ANKA strain (chloroquine-sensitive)[1]
-
Donor mice with established P. berghei infection
-
This compound
-
Vehicle for oral administration (e.g., Standard Suspending Vehicle - SSV)[8]
-
Positive control drug (e.g., Chloroquine)
-
Microscope slides
-
Giemsa stain
-
Microscope with oil immersion lens
Procedure:
-
Parasite Inoculation (Day 0):
-
Collect blood from a donor mouse with a rising P. berghei parasitemia.
-
Dilute the parasitized blood in a suitable medium (e.g., Alsever's solution) to a concentration of 1 x 10^7 infected red blood cells per mL.
-
Inoculate each experimental mouse intraperitoneally with 0.2 mL of the diluted parasitized blood (2 x 10^6 infected red blood cells).
-
-
Drug Administration (Days 0-3):
-
Randomly assign the infected mice to different treatment groups: vehicle control, this compound-treated groups (at various dose levels), and a positive control group (e.g., chloroquine).
-
Administer the first dose of the respective treatments orally approximately 2 hours after parasite inoculation.
-
Administer subsequent doses daily for the next three days (Days 1, 2, and 3).
-
-
Assessment of Parasitemia (Day 4):
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Examine the slides under a microscope and determine the percentage of parasitized red blood cells.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage suppression of parasitemia for each this compound-treated group compared to the vehicle control group using the following formula: % Suppression = [ (Average parasitemia of control group - Average parasitemia of treated group) / Average parasitemia of control group ] x 100
-
The ED50 and ED90 values (the doses that suppress parasitemia by 50% and 90%, respectively) can be calculated by plotting the percentage suppression against the log of the dose.[8]
-
-
Survival Monitoring:
-
Monitor the mice daily for mortality to determine the mean survival time for each group.
-
Data Interpretation and Causality
-
Pharmacokinetics: The pharmacokinetic parameters obtained from rat studies provide insights into the absorption, distribution, and elimination of this compound. A long half-life and large volume of distribution, as observed for this compound, are desirable characteristics for an antimalarial drug, as they can contribute to a sustained therapeutic effect.[5] The low and variable oral bioavailability highlights the importance of administration with fatty food to enhance absorption, a crucial consideration for clinical use.[2]
-
Efficacy: The 4-day suppressive test provides a direct measure of the in vivo antimalarial activity of this compound. A high percentage of parasitemia suppression at a low dose indicates potent efficacy.[8] Comparing the efficacy of this compound against both drug-sensitive and drug-resistant parasite strains can provide valuable information on its spectrum of activity and potential for cross-resistance.[8]
Conclusion
The judicious use of animal models is fundamental to the preclinical development and evaluation of antimalarial drugs like this compound. The protocols detailed in these application notes provide a robust framework for conducting pharmacokinetic and efficacy studies in rats and mice. By carefully selecting the appropriate model and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data that is essential for advancing our understanding of this compound and informing its optimal clinical use in the fight against malaria.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and Pharmacodynamics of this compound (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of this compound (benflumetol) in acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of coadministration of artemether and this compound on selected plasma biochemical and erythrocyte oxidative stress indices in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmv.org [mmv.org]
- 9. NANOPARTICLE-BASED formulation of dihydroartemisinin-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Systems biology of malaria explored with nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonhuman Primate Models | Springer Nature Experiments [experiments.springernature.com]
- 14. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of this compound in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of this compound in rat plasma by liquid-liquid extraction using LC-MS/MS with electrospray ionization: assay development, validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Standardized Protocol for Lumefantrine Susceptibility Testing in Plasmodium falciparum: A Guide for Researchers
Introduction: The Imperative for Standardized Lumefantrine Susceptibility Surveillance
This compound, an aryl amino alcohol antimalarial, is a cornerstone of global malaria control efforts. It is a critical partner drug in one of the most widely used artemisinin-based combination therapies (ACTs), artemether-lumefantrine.[1][2] The prolonged elimination half-life of this compound, ranging from 3 to 6 days, provides a sustained therapeutic window to clear residual parasites that may survive the initial rapid action of the artemisinin component.[3] This synergistic action is pivotal in preventing treatment failure and curtailing the emergence of drug-resistant Plasmodium falciparum strains.[3][4]
The primary mechanism of action for this compound involves the inhibition of hemozoin formation. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. This compound is thought to interfere with the parasite's detoxification process of polymerizing heme into insoluble hemozoin crystals.[1][3][5] This leads to an accumulation of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately leading to cell death.[5]
However, the continued efficacy of ACTs is threatened by the emergence of parasite resistance. While artemisinin resistance is a significant concern, the efficacy of ACTs critically depends on the partner drug's ability to clear the remaining parasite biomass.[2] Therefore, routine surveillance of P. falciparum susceptibility to this compound is paramount. Standardized in vitro susceptibility testing provides crucial data for monitoring trends in drug sensitivity, informing treatment policies, and detecting early signs of resistance.[6][7]
This document provides a detailed, standardized protocol for determining the in vitro susceptibility of P. falciparum to this compound, primarily focusing on the widely adopted SYBR Green I-based fluorescence assay.[8][9][10] This method offers a reliable, cost-effective, and high-throughput alternative to traditional radioisotope-based assays.[9][10][11] We will also delve into the critical aspects of parasite culture, data analysis, and the interpretation of results in the context of known molecular markers of resistance.
Core Principles of the this compound Susceptibility Assay
The fundamental principle of this in vitro assay is to quantify the inhibition of parasite growth in the presence of varying concentrations of this compound. This is achieved by culturing P. falciparum erythrocytes ex vivo and measuring the proliferation of the parasite after a set incubation period with the drug. The SYBR Green I dye, which intercalates with double-stranded DNA, is used to stain the parasite DNA. The resulting fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a robust indicator of parasite growth.[8][11] By comparing the fluorescence in drug-treated wells to drug-free controls, a dose-response curve can be generated, from which the 50% inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of this compound required to inhibit 50% of parasite growth and is the key metric for assessing susceptibility.
Experimental Workflow and Protocols
The following sections provide a step-by-step guide to performing the this compound susceptibility assay, from parasite culture to data analysis.
Diagram of the Experimental Workflow
Caption: High-level workflow for this compound susceptibility testing.
Protocol 1: P. falciparum Aseptic Culture
Successful and reproducible susceptibility testing hinges on maintaining healthy and viable parasite cultures.[12][13]
Materials:
-
P. falciparum strain (e.g., 3D7 for drug-sensitive control, Dd2 for resistant control)
-
Complete Malaria Culture Medium (CMCM): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 0.5% Albumax I or 10% non-immune human serum.[14][15]
-
Human erythrocytes (O+), washed three times in incomplete RPMI 1640.
-
Malaria gas mixture (5% CO2, 5% O2, 90% N2).[6]
-
Sterile culture flasks and plates.
-
Incubator at 37°C.
Procedure:
-
Initiate/Maintain Culture: Thaw cryopreserved parasite stocks or use an existing continuous culture.[13] Maintain the culture at a hematocrit of 2-5% in CMCM.
-
Monitor Parasitemia: Daily, prepare a thin blood smear, fix with methanol, and stain with Giemsa. Determine the percentage of infected red blood cells (parasitemia) by light microscopy.
-
Sub-culturing: When parasitemia reaches 3-5%, dilute the culture with fresh, washed erythrocytes and CMCM to a parasitemia of 0.5-1%.[13] This prevents parasite death due to overgrowth and nutrient depletion.
-
Synchronization: For the assay, it is crucial to use tightly synchronized ring-stage parasites. Treat the culture with 5% D-sorbitol to lyse mature parasite stages, leaving only ring-stage parasites.[16]
Protocol 2: Preparation of this compound-Coated Plates
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
CMCM
-
Sterile 96-well flat-bottom microplates
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 100% ethanol.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in CMCM to achieve the desired final concentrations in the assay plate. A typical concentration range for this compound is 0.5 nM to 100 nM.[16]
-
Plate Coating: Add 100 µL of each drug dilution to the respective wells of a 96-well plate in triplicate. Include drug-free wells (CMCM only) as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Evaporation: Allow the solvent to evaporate completely in a sterile environment, leaving the drug coated on the well bottom. Plates can be prepared in advance and stored at -20°C.
Protocol 3: SYBR Green I-Based Susceptibility Assay
Materials:
-
Synchronized P. falciparum culture (ring stage, 0.5-1% parasitemia, 2% hematocrit in CMCM)
-
This compound-coated 96-well plates
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.4
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence microplate reader with 485 nm excitation and 530 nm emission filters.[8]
Procedure:
-
Inoculation: Add 200 µL of the synchronized parasite culture to each well of the drug-coated plate.
-
Incubation: Place the plate in a modular incubation chamber, flush with malaria gas mixture, and incubate at 37°C for 72 hours. This duration allows for at least one full cycle of parasite replication.[17]
-
Lysis and Staining:
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Prepare the staining solution by diluting SYBR Green I dye 1:5000 in lysis buffer (final concentration 2x).
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1 hour.[8]
-
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[8]
Data Analysis and Interpretation
Calculating the IC50 Value
-
Background Subtraction: Subtract the average fluorescence of uninfected red blood cell controls from all experimental values.
-
Normalization: Express the fluorescence values as a percentage of the drug-free control wells (100% growth).
-
Dose-Response Curve: Plot the percentage of parasite growth against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[18][19] Software such as GraphPad Prism or online tools can be used for this analysis.
| Parameter | Description | Typical Value Range for this compound (Sensitive Strains) |
| IC50 | 50% Inhibitory Concentration | 1 - 10 nM |
| Slope Factor | Steepness of the dose-response curve | Varies |
| R² Value | Goodness of fit of the regression model | > 0.95 |
Interpretation of IC50 Values and the Role of Molecular Markers
An increase in the IC50 value of a field isolate compared to a known sensitive reference strain (e.g., 3D7) suggests reduced susceptibility. It is crucial to establish a baseline IC50 distribution for the local parasite population to identify significant shifts over time.
Reduced susceptibility to this compound has been linked to polymorphisms in the P. falciparum multidrug resistance gene 1 (pfmdr1).[20][21][22] This gene encodes a P-glycoprotein homologue (Pgh1) located on the parasite's digestive vacuole membrane.[20][23][24]
-
pfmdr1 Copy Number: An increased copy number of the pfmdr1 gene is associated with reduced in vitro susceptibility to this compound and an increased risk of treatment failure with artemether-lumefantrine.[23][25]
-
pfmdr1 Single Nucleotide Polymorphisms (SNPs): The N86Y mutation in pfmdr1 has been shown to increase susceptibility to this compound.[20][26] Conversely, the selection of the wild-type N86 allele following artemether-lumefantrine treatment has been observed, suggesting it may confer a survival advantage in the presence of the drug.[25][27]
Therefore, it is highly recommended to supplement in vitro susceptibility data with molecular analysis of the pfmdr1 gene to gain a more comprehensive understanding of the resistance phenotype.
Mechanism of Resistance and Drug Interaction Diagram
Caption: this compound action and potential resistance mechanism.
Conclusion: Towards a Robust Global Surveillance Network
The standardized protocol detailed herein provides a robust framework for assessing P. falciparum susceptibility to this compound. Adherence to standardized methodologies across different laboratories is essential for generating comparable data, which is critical for a cohesive global surveillance network. The integration of in vitro phenotypic data with molecular marker analysis will provide a powerful tool for monitoring the emergence and spread of this compound resistance, thereby safeguarding the efficacy of one of our most vital antimalarial treatments. Continuous monitoring is not merely a research endeavor but a public health imperative in the ongoing fight against malaria.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Artemether–this compound in the treatment of uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring malaria drug efficacy and resistance [who.int]
- 8. iddo.org [iddo.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Performance and reliability of the SYBR Green I based assay for the routine monitoring of susceptibility of Plasmodium falciparum clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iddo.org [iddo.org]
- 14. journals.asm.org [journals.asm.org]
- 15. mmv.org [mmv.org]
- 16. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reduced ex vivo susceptibility of Plasmodium falciparum after oral artemether–this compound treatment in Mali | springermedizin.de [springermedizin.de]
- 20. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Plasmodium falciparum Multidrug Resistance Proteins (pfMRPs) [frontiersin.org]
- 22. Plasmodium falciparum Multidrug Resistance Proteins (pfMRPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 24. Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 27. researchgate.net [researchgate.net]
assessing in vitro combinations of lumefantrine with novel antimalarials
Application Note & Protocol
Topic: Assessing In Vitro Combinations of Lumefantrine with Novel Antimalarials
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Combination Therapy in Malaria
The cornerstone of modern malaria chemotherapy is the use of combination therapies, a strategy designed to enhance therapeutic efficacy and delay the emergence of drug resistance.[1][2] this compound, an aryl amino alcohol, is a critical partner drug in one of the most widely used artemisinin-based combination therapies (ACTs), Artemether-Lumefantrine.[3] Its primary role is to eliminate residual parasites that survive the initial, rapid clearance by the fast-acting artemisinin component, courtesy of its significantly longer elimination half-life.[3] The mechanism of action for this compound is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole. This disruption of the heme detoxification process leads to an accumulation of toxic heme, which ultimately kills the parasite.[4][5]
As the threat of resistance to current ACTs looms, there is an urgent and continuous need to discover and develop novel antimalarial agents with new mechanisms of action.[6][7] Evaluating how these new chemical entities interact with established drugs like this compound is a critical step in the preclinical development pipeline. Such assessments can identify synergistic or additive combinations that could form the basis of next-generation therapies, potentially offering improved efficacy, a higher barrier to resistance, and a better safety profile.
This guide provides a comprehensive framework for the in vitro assessment of drug combinations between this compound and novel antimalarials, focusing on the widely adopted SYBR® Green I-based fluorescence assay and the principles of isobologram and Combination Index (CI) analysis.
Principles of Drug Interaction Analysis
When two drugs are combined, they can interact in one of three ways:
-
Synergy: The combined effect of the two drugs is greater than the sum of their individual effects. This is the most desirable interaction, as it may allow for lower doses of each drug, reducing potential toxicity and the likelihood of resistance.[8][9]
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of their individual effects. This is an undesirable outcome that can compromise therapeutic efficacy.[8][9]
Two key analytical tools are used to quantify these interactions in vitro:
-
Isobologram Analysis: This graphical method is a preferred tool for assessing pharmacodynamic interactions.[9][10][11] The concentrations of two drugs required to produce a specific effect level (e.g., 50% inhibition) are plotted on the x- and y-axes. A straight line connecting these two points represents additivity. Data points falling below this line indicate synergy, while points above it suggest antagonism.[9][12]
-
Combination Index (CI): Developed from the Chou-Talalay method, the CI provides a quantitative measure of the interaction.[8][13][14][15] It is a robust and widely accepted model for quantifying drug synergy.[8]
| Combination Index (CI) Value | Interpretation |
| < 0.9 | Synergy |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
| Table adapted from Chou-Talalay method guidelines.[8][16] |
Experimental Workflow Overview
The process of assessing drug combinations in vitro involves several sequential stages, from maintaining a healthy parasite culture to analyzing the final data. Each step is critical for generating reliable and reproducible results.
Caption: High-level workflow for in vitro antimalarial combination assessment.
Detailed Protocols
This section outlines the step-by-step procedures for performing the in vitro combination assay. These protocols are based on established methodologies, such as those from the Worldwide Antimalarial Resistance Network (WWARN).[17][18][19]
Protocol 1: P. falciparum Culture & Synchronization
-
Rationale: A healthy, asynchronous, or tightly synchronized parasite culture is the foundation of a reliable drug susceptibility assay. Synchronization to the ring stage is often preferred as it ensures a uniform starting population for assessing growth over a single lifecycle.[17]
-
Materials:
-
P. falciparum strain (e.g., 3D7, W2, Dd2)
-
Human erythrocytes (O+)
-
Complete Medium (CM): RPMI-1640, L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
5% D-Sorbitol solution for synchronization
-
-
Procedure:
-
Maintain continuous cultures of P. falciparum in human erythrocytes at 2-5% hematocrit in Complete Medium.[20]
-
Incubate cultures at 37°C in a modular chamber flushed with the gas mixture.
-
Monitor parasitemia daily via Giemsa-stained thin blood smears.
-
For synchronized assays, treat cultures with a high percentage of rings with 5% D-sorbitol to lyse mature-stage parasites, enriching for the ring stage. Repeat if necessary to achieve a tight synchrony.
-
Protocol 2: Drug Stock and Assay Plate Preparation
-
Rationale: Accurate drug concentrations are paramount. This compound's high lipophilicity necessitates the use of a solvent like DMSO. A fixed-ratio serial dilution method is efficient for assessing combinations.
-
Materials:
-
This compound powder
-
Novel antimalarial compound
-
Dimethyl sulfoxide (DMSO)
-
Complete Medium (CM)
-
96-well black, clear-bottom microplates
-
-
Procedure:
-
Prepare high-concentration primary stocks of this compound and the novel compound in 100% DMSO.
-
From primary stocks, create working solutions in CM. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.
-
Single Drug Plates: Perform serial dilutions of each drug alone in the 96-well plates to determine their individual IC50 values.
-
Combination Plates (Fixed-Ratio Method): a. Determine the ratio of the two drugs based on their individual IC50 values (e.g., 1:1, 1:3, 3:1 based on IC50 potency). b. Prepare a top-concentration mixture of both drugs in the chosen ratio. c. Perform a serial dilution of this mixture across the wells of the 96-well plate.
-
Include controls on every plate: drug-free wells (100% growth) and parasite-free wells (background).
-
Protocol 3: SYBR® Green I-Based Fluorescence Assay
-
Rationale: The SYBR® Green I dye binds to double-stranded DNA.[21] In this assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a robust measure of parasite proliferation.[17][22][23][24] It is a simple, cost-effective, and high-throughput method.[22][23]
-
Materials:
-
Prepared drug plates
-
Synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit)
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100.[17]
-
SYBR® Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
-
Procedure:
-
Add the parasite culture suspension to each well of the pre-dosed 96-well plates.
-
Incubate the plates for 72 hours under the standard culture conditions (37°C, gas mixture).[20]
-
After incubation, freeze the plates at -80°C to lyse the red blood cells. Alternatively, plates can be processed immediately.
-
Prepare the detection reagent by diluting SYBR® Green I stock 1:5000 in Lysis Buffer (final concentration 2x).
-
Thaw the plates and add an equal volume of the SYBR Green I/Lysis Buffer mixture to each well.
-
Mix well and incubate in the dark at room temperature for 1-2 hours.[17]
-
Read the fluorescence using a plate reader with appropriate filters.
-
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average fluorescence value of the parasite-free wells (background) from all other wells.
-
Express the data as a percentage of the drug-free control wells (100% growth).
-
-
IC50 Determination:
-
For each drug alone and for each fixed-ratio combination, plot the percentage growth against the log of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the 50% inhibitory concentration (IC50).
-
-
Isobologram Construction and CI Calculation:
-
The Fractional Inhibitory Concentration (FIC) is a key component.[20][25]
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
The Combination Index (CI) is the sum of the FICs: CI = FIC A + FIC B .[8][16]
-
An isobologram is then plotted. The x-axis represents the FIC of Drug A and the y-axis represents the FIC of Drug B. The line connecting the points (1,0) and (0,1) is the line of additivity. The calculated CI value (plotted as a single point) will fall relative to this line, providing a visual interpretation of the interaction.
-
Caption: A conceptual isobologram illustrating drug interaction types.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. iddo.org [iddo.org]
- 18. World Antimalarial Resistance Network (WARN) II: In vitro antimalarial drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. World Antimalarial Resistance Network (WARN) II: in vitro antimalarial drug susceptibility. | Infectious Diseases Data Observatory [iddo.org]
- 20. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. In vitro and in vivo combination of cepharanthine with anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lumefantrine Transport Across Biological Membranes
Introduction: Lumefantrine, a highly lipophilic aryl-amino alcohol, is a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria, primarily used in combination with artemether.[1][2] Its efficacy is intrinsically linked to its ability to permeate biological membranes to reach its parasitic target within infected erythrocytes. However, this compound's poor aqueous solubility and high lipophilicity present significant challenges to its oral absorption and bioavailability, making the study of its transport across biological membranes a critical area of research in drug development and formulation optimization.[3][4] This guide provides a comprehensive overview and detailed protocols for investigating the transport of this compound using a multi-faceted approach, encompassing in silico, in vitro, and cell-based models.
Understanding this compound's Physicochemical Landscape
A thorough understanding of this compound's physicochemical properties is fundamental to designing and interpreting membrane transport studies. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by high permeability but low solubility.[5][6]
| Property | Value | Implication for Membrane Transport |
| Molecular Formula | C₃₀H₃₂Cl₃NO | Influences molecular weight and size. |
| Molecular Weight | 528.94 g/mol | A relatively large molecule for passive diffusion. |
| LogP | 2.29 - 3.52 | High lipophilicity favors partitioning into lipid membranes.[3][7] |
| Aqueous Solubility | Practically insoluble (0.002%) | A major rate-limiting step for absorption; requires careful formulation in in vitro assays.[3][7] |
| pKa | 9.35 (weakly basic) | Influences solubility and charge state at different physiological pH values.[3][7] |
Table 1: Key Physicochemical Properties of this compound.
The high lipophilicity of this compound suggests a propensity for passive transcellular diffusion across the lipid bilayer of cell membranes. However, its poor solubility can lead to erratic and incomplete absorption in vivo.[4] These characteristics necessitate specialized approaches in designing in vitro assays to ensure that the compound remains in solution and that the results are physiologically relevant.
In Silico Modeling: Simulating this compound-Membrane Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize the initial interactions of this compound with a lipid bilayer at an atomistic level.[8][9] This approach can predict the preferred orientation, depth of insertion, and potential energy barriers for membrane translocation.
Rationale for MD Simulations
-
Mechanistic Insight: MD simulations can elucidate the precise molecular interactions, such as hydrogen bonding and van der Waals forces, that govern this compound's association with the membrane.[10]
-
Predictive Power: These simulations can help predict the passive permeability of this compound and how it might be influenced by different lipid compositions.
-
Hypothesis Generation: In silico studies can generate hypotheses about the transport mechanism that can then be tested experimentally.
Figure 1: Workflow for Molecular Dynamics Simulation.
Protocol: MD Simulation of this compound with a POPC Bilayer using GROMACS
This protocol provides a general framework. Specific parameters may need to be optimized based on the computational resources and the specific questions being addressed.
-
System Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Use a tool like CHARMM-GUI to build a hydrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.[11]
-
Place the this compound molecule in the water phase, at a distance from the bilayer surface.
-
-
Solvation and Ionization:
-
Solvate the system with water using gmx solvate.
-
Add ions to neutralize the system and achieve a physiological concentration (e.g., 0.15 M NaCl) using gmx genion.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes using gmx grompp and gmx mdrun.
-
-
Equilibration:
-
Perform a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.
-
Follow with a longer NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. Position restraints on the drug and lipid heavy atoms are typically applied and gradually released.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to observe the interaction and potential translocation of this compound.
-
-
Analysis:
-
Analyze the trajectory to calculate the potential of mean force (PMF) for this compound translocation across the bilayer, its orientation, and interaction energies with different parts of the lipid molecules.
-
In Vitro Models of Passive Permeability
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[12][13] It is a cost-effective first-line screen for predicting the passive diffusion of a drug candidate.
-
Lipid Composition: The choice of lipid in the artificial membrane is critical. A simple lipid like lecithin in dodecane can be used for general screening, while more complex, biomimetic lipid mixtures can be used to model specific barriers like the gastrointestinal tract or the blood-brain barrier.[12][14]
-
pH: Performing the assay at different pH values (e.g., 5.5, 6.5, 7.4) can provide insights into how the ionization state of this compound affects its permeability across different segments of the gastrointestinal tract.
Figure 2: Parallel Artificial Membrane Permeability Assay Workflow.
-
Reagent Preparation:
-
Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Donor Solution: Due to this compound's poor aqueous solubility, prepare a stock solution in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the donor solution should be kept low (typically <1%) to avoid disrupting the artificial membrane. The final this compound concentration is typically around 10 µM.[8][15]
-
Acceptor Buffer: Use a phosphate-buffered saline (PBS) at pH 7.4.
-
-
Assay Procedure:
-
Coat the wells of a 96-well filter plate with 5 µL of the lipid solution and allow the solvent to evaporate.
-
Add 150 µL of the donor solution to the wells of the filter plate.
-
Add 300 µL of the acceptor buffer to the wells of a 96-well acceptor plate.
-
Carefully place the filter plate on top of the acceptor plate to form a "sandwich".
-
Incubate for 4-18 hours at room temperature with gentle shaking.
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.[16][17]
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [drug]acceptor is the concentration in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.
-
Cell-Based Models: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal drug absorption.[18][19] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and express various transporters, thus modeling both transcellular and paracellular transport, as well as active efflux.[20]
The Importance of a Self-Validating System
A robust Caco-2 assay protocol must include controls to ensure the integrity and physiological relevance of the cell monolayer.
-
Transepithelial Electrical Resistance (TEER): TEER measurements are taken before and after the experiment to confirm the integrity of the tight junctions. A significant drop in TEER indicates cytotoxicity or disruption of the monolayer.
-
Paracellular Markers: The permeability of a low-permeability marker, such as Lucifer yellow or mannitol, is measured to assess the integrity of the paracellular pathway.
-
Reference Compounds: High and low permeability reference compounds (e.g., propranolol and atenolol) are run in parallel to benchmark the assay performance.
Protocol: Bidirectional Caco-2 Assay for this compound
This bidirectional assay allows for the determination of both absorptive (apical-to-basolateral, A-B) and secretory (basolateral-to-apical, B-A) transport, enabling the calculation of the efflux ratio.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto 24-well Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Measure the TEER of each well to ensure monolayer integrity.
-
-
Transport Experiment (A-B):
-
Add HBSS to the basolateral (receiver) compartment.
-
Add the this compound dosing solution (typically 10 µM in HBSS with a low percentage of a co-solvent like DMSO) to the apical (donor) compartment.
-
-
Transport Experiment (B-A):
-
Add HBSS to the apical (receiver) compartment.
-
Add the this compound dosing solution to the basolateral (donor) compartment.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Quantification:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[21][22]
-
Investigating the Role of P-glycoprotein (P-gp) Efflux
Studies have indicated that this compound is a substrate of the efflux transporter P-glycoprotein (P-gp), which can limit its intestinal absorption and contribute to its variable bioavailability.[15]
P-gp Inhibition Assay
To confirm the role of P-gp in this compound transport, the bidirectional Caco-2 assay can be performed in the presence of a known P-gp inhibitor, such as verapamil.[15]
Figure 3: Inhibition of P-gp mediated efflux of this compound.
Protocol: P-gp Inhibition in Caco-2 Cells
-
Follow the bidirectional Caco-2 assay protocol as described above.
-
In a parallel set of experiments, pre-incubate the Caco-2 monolayers with a P-gp inhibitor (e.g., 100 µM verapamil) for 30-60 minutes before adding the this compound dosing solution.
-
The dosing solution should also contain the P-gp inhibitor at the same concentration.
-
Calculate the Papp values and the efflux ratio in the presence of the inhibitor.
-
A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a substrate of P-gp.
Troubleshooting and Considerations for Lipophilic Compounds
Working with poorly soluble, lipophilic compounds like this compound requires special attention to avoid common pitfalls.
-
Solubility Enhancement: The use of co-solvents (e.g., DMSO, ethanol) is often necessary, but their concentration must be optimized to avoid cytotoxicity and effects on membrane integrity.[8][9] The use of biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), can improve the solubility and provide more physiologically relevant results.[1][14]
-
Non-specific Binding: Lipophilic compounds can adsorb to plasticware. Using low-binding plates and including a recovery assessment in the experimental design is crucial.
-
Matrix Effects: The complex biological matrices in cell-based assays can interfere with LC-MS/MS analysis.[23] Proper sample preparation and the use of an internal standard are essential for accurate quantification.[16]
Conclusion
A multi-pronged approach combining in silico modeling with in vitro and cell-based assays provides a robust framework for elucidating the mechanisms of this compound transport across biological membranes. Understanding these transport pathways is paramount for the rational design of novel formulations that can overcome the solubility and bioavailability challenges of this vital antimalarial drug, ultimately leading to improved therapeutic outcomes.
References
- 1. Investigating In Vitro and Ex Vivo Properties of Artemether/Lumefantrine Double-Fixed Dose Combination Lipid Matrix Tablets Prepared by Hot Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Dynamics Simulations of Lipid Bilayers: Major Artifacts Due to Truncating Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolian.com [resolian.com]
- 5. Mechanistic Approaches to Predicting Oral Drug Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of oral absorption of griseofulvin, a BCS class II drug, based on GITA model: utilization of a more suitable medium for in-vitro dissolution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of surfactants to enhance the permeability of peptides through Caco-2 cells by inhibition of an apically polarized efflux system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonionic surfactants increase digoxin absorption in Caco-2 and MDCKII MDR1 cells: Impact on P-glycoprotein inhibition, barrier function, and repeated cellular exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Development and Characterization of this compound Solid Dispersion with Piperine for Solubility Enhancement | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of this compound in small-volume human plasma by LC–MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of this compound in rat plasma by liquid-liquid extraction using LC-MS/MS with electrospray ionization: assay development, validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 20. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efflux ratio cannot assess P-glycoprotein-mediated attenuation of absorptive transport: asymmetric effect of P-glycoprotein on absorptive and secretory transport across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving Lumefantrine Solubility in In Vitro Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with lumefantrine. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome one of the most significant challenges in this compound research: its poor aqueous solubility in in vitro assays. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust and reliable assays.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new in vitro assay with this compound. What is the single most critical factor I need to be aware of?
The most critical factor is this compound's extremely low intrinsic aqueous solubility. It is a highly lipophilic, weakly basic compound that is practically insoluble in water[1][2][3]. This property means that without specific formulation strategies, the compound will likely precipitate out of your aqueous assay medium, leading to inaccurate and non-reproducible results. The concentration of this compound you think you are testing will not be the concentration your cells or targets are actually experiencing.
Q2: Why exactly is this compound so difficult to dissolve in aqueous buffers?
This compound's poor solubility is a direct consequence of its physicochemical properties. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability[4][5][6].
-
High Lipophilicity: It has a high Log P (partition coefficient) in the range of 2.29-3.52, indicating it strongly prefers non-polar (lipid-like) environments over polar (water-like) ones[1][2][3][7].
-
Weakly Basic Nature: this compound has a pKa of 9.35, meaning it is a weak base[1][2][3]. This allows for some increase in solubility in acidic environments, but it remains poorly soluble at the neutral pH of most cell culture media.
-
Crystalline Structure: In its solid state, this compound exists as a stable crystal lattice. Significant energy is required to break this lattice and allow individual molecules to be solvated by water, a process that is not energetically favorable.
Q3: What are the primary consequences of poor this compound solubility in an experiment?
Ignoring solubility issues can invalidate your experimental results. Key consequences include:
-
Underestimation of Potency: If the drug precipitates, the actual concentration in solution is much lower than the nominal concentration, making the compound appear less potent (e.g., yielding a falsely high IC50 value).
-
Poor Reproducibility: The amount of drug that precipitates can vary between experiments due to minor changes in temperature, mixing speed, or incubation time, leading to high variability in your data.
-
Compound Adsorption: The hydrophobic drug can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates), further reducing its effective concentration.
-
Cellular Toxicity Artifacts: Undissolved drug particles can cause physical stress or other artifacts in cell-based assays that are not related to the pharmacological target.
Troubleshooting Guide: From Stock Solution to Final Assay
This section addresses the common issues encountered when preparing and using this compound solutions for in vitro assays.
Issue 1: I can't dissolve the raw this compound powder.
Cause: You are attempting to dissolve this compound directly in an aqueous buffer. Due to its physicochemical properties, this is nearly impossible.
Solution: Prepare a Concentrated Stock Solution in an Organic Solvent. This is the mandatory first step for working with any poorly soluble compound. The goal is to create a high-concentration stock solution in a solvent where the drug is freely soluble, which can then be serially diluted.
Protocol 1: Preparing a High-Concentration this compound Stock Solution
-
Solvent Selection: Choose a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for cell-based assays due to its high solubilizing power and relatively low toxicity at final concentrations <0.5%. Other options include chloroform and dichloromethane, where this compound is highly soluble (up to 7.5% w/v), but these are generally not compatible with live-cell assays and are better suited for non-cellular experiments[1][2][3].
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of the selected organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-20 mM).
-
Solubilization: Vortex vigorously. If needed, gentle warming in a 37°C water bath can aid dissolution. Ensure the solution is completely clear with no visible particulates before proceeding.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light.
Caption: Workflow for preparing a this compound stock solution.
Issue 2: My this compound precipitates when I add the stock solution to my aqueous assay medium.
Cause: Solvent-Shifting Precipitation. This is the most common failure point. When a small volume of your highly concentrated organic stock solution is added to a large volume of aqueous buffer (a poor solvent), the organic solvent disperses rapidly. The local concentration of this compound suddenly exceeds its solubility limit in the now predominantly aqueous environment, causing it to "crash out" of solution.
Solution: Employ a Solubility Enhancement Strategy. You must modify the final aqueous medium to make it more hospitable to this compound. The choice of strategy depends on your specific assay constraints (e.g., cell type, assay endpoint).
Caption: Decision tree for troubleshooting this compound precipitation.
In-Depth Solubilization Strategies & Protocols
1. Co-solvent Systems
Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, reduce the overall polarity of the solvent system. This makes the environment more favorable for lipophilic compounds like this compound, increasing their solubility[8][9][10].
Best For: Most in vitro assays, especially when the required final concentration of this compound is relatively low.
Protocol 2: Using a Co-solvent Strategy
-
Determine Toxicity Limits: Before your main experiment, run a vehicle control experiment to determine the maximum concentration of your chosen co-solvent (e.g., DMSO, ethanol) that your cells can tolerate without affecting viability or the assay endpoint. This is typically between 0.1% and 1.0% for most cell lines.
-
Prepare Intermediate Dilutions: Do not dilute your high-concentration stock directly into the final assay volume. Instead, make intermediate dilutions of your this compound stock in 100% of the same organic solvent.
-
Final Dilution: Add a small volume of the appropriate intermediate stock solution to your final assay medium, ensuring the final co-solvent concentration does not exceed the predetermined toxicity limit. Mix immediately and thoroughly. For example, to achieve a 10 µM final concentration with 0.5% DMSO, you could add 5 µL of a 2 mM stock (in 100% DMSO) to 995 µL of assay medium.
2. Surfactants (Detergents)
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and keeping them "in solution"[11][12][13][14][15].
Best For: Both cell-free and cell-based assays, though cytotoxicity of the surfactant must be carefully evaluated. Surfactants are often essential for achieving higher this compound concentrations. Studies have successfully used surfactants like Myrj 52 and Tween 80 to improve this compound dissolution[16][17].
Protocol 3: Using Surfactants for Solubilization
-
Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polyoxyl 40 Stearate (Myrj 52) are commonly used and are generally less harsh on cells than ionic surfactants like sodium lauryl sulfate (SLS)[12][16].
-
Determine Working Concentration: The surfactant concentration in the final assay medium must be above its CMC. Consult literature for the CMC of your chosen surfactant. A concentration of 0.5% to 1% is a common starting point for this compound assays[16][17].
-
Vehicle Preparation: Prepare your assay medium containing the desired final concentration of the surfactant. Ensure it is fully dissolved.
-
Drug Addition: Prepare your this compound stock in an organic solvent as described in Protocol 1. Add the stock solution to the surfactant-containing medium while vortexing to ensure rapid partitioning into the micelles.
3. Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" by encapsulating a hydrophobic "guest" molecule, like this compound, within their central cavity. This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule[4][18][19][20][21][22]. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.
Best For: Assays where co-solvents or surfactants might interfere with the biological system. It is a highly effective method, with studies showing that a freeze-dried this compound-HP-β-CD complex can increase solubility by up to 11-fold in simulated intestinal fluid[21].
Protocol 4: Preparing a this compound-Cyclodextrin Complex
-
Determine Stoichiometry: A 1:1.5 molar ratio of this compound to HP-β-CD has been shown to be effective[22].
-
Prepare Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in your desired aqueous buffer.
-
Complexation (Kneading Method): a. Place the weighed this compound powder in a mortar. b. Add a small amount of a suitable solvent (e.g., a water/methanol mixture) to form a paste. c. Gradually add the HP-β-CD powder while continuously triturating (kneading) with the pestle for 30-60 minutes. d. The resulting paste is then dried under vacuum to remove the solvent. The resulting powder is the this compound-HP-β-CD inclusion complex.
-
Dissolution: This complex powder can now be dissolved directly in the aqueous assay medium to the desired final concentration.
4. pH Modification
Mechanism: As a weak base (pKa 9.35), this compound becomes protonated and more soluble as the pH decreases[1][2][3]. Studies confirm that this compound's solubility is significantly higher at a pH of 1.2 compared to neutral pH[5][18].
Best For: Cell-free assays (e.g., enzyme kinetics, binding assays) where the pH can be adjusted without affecting the components. This method is generally NOT suitable for cell-based assays , as most cells require a physiological pH of ~7.4 to remain viable.
Summary of Strategies & Data
The following tables summarize the key physicochemical properties of this compound and compare the different solubilization strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vitro Assays | Source(s) |
| Aqueous Solubility | Practically Insoluble (~0.002% w/v) | Cannot be dissolved directly in buffers. | [1][2][3] |
| Amorphous Solubility | ~6.6 µg/mL (in pH 6.8 buffer) | The theoretical maximum that can be achieved without excipients. | [23] |
| Log P | 2.29 - 3.52 | Highly lipophilic; prone to precipitation and adsorption. | [1][2][3][7] |
| pKa | 9.35 (Weak Base) | Solubility increases at acidic pH. | [1][2][3] |
| BCS Class | Class IV | Low solubility and low permeability. | [4][5][6] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Typical Use Case |
| Co-solvents | Reduces solvent polarity. | Simple to implement; widely used. | Potential for cytotoxicity; limited solubilization capacity. | Low to moderate this compound concentrations in cell-based assays. |
| Surfactants | Micellar encapsulation. | High solubilization capacity. | Potential for cytotoxicity; can interfere with some assays. | Achieving higher this compound concentrations; dissolution studies. |
| Cyclodextrins | Inclusion complex formation. | High solubilization capacity; generally low toxicity. | More complex preparation; potential for drug displacement. | When co-solvents/surfactants are not suitable for the assay system. |
| pH Adjustment | Ionization of the weak base. | Simple and effective. | Not compatible with live-cell assays. | Cell-free biochemical or biophysical assays. |
| Solid Dispersions | Creates amorphous form in a hydrophilic carrier. | Significantly enhances dissolution and solubility. | Requires specialized formulation equipment (e.g., spray dryer, rotary evaporator); not a simple benchtop method. | Primarily used in drug formulation development, not routine lab assays. |
References
- 1. Experimental determination of the physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 3. ojshostng.com [ojshostng.com]
- 4. impactfactor.org [impactfactor.org]
- 5. ijpsr.com [ijpsr.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. journaljpri.com [journaljpri.com]
- 22. rjptonline.org [rjptonline.org]
- 23. pubs.acs.org [pubs.acs.org]
addressing lumefantrine stability issues in DMSO stock solutions
Welcome to the technical support center for lumefantrine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound in Dimethyl Sulfoxide (DMSO) stock solutions. As a highly lipophilic and weakly basic compound, this compound presents unique handling and storage requirements to ensure experimental reproducibility and integrity.[1] This resource provides in-depth, evidence-based answers and protocols to help you navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding this compound-DMSO stock solutions.
Q1: My freshly prepared this compound-DMSO stock solution is a yellow crystalline powder. Is this normal?
A: Yes, this is completely normal. This compound is supplied as a yellow crystalline solid, and upon dissolution in a suitable solvent like DMSO, it should form a clear, yellow solution.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: While this compound is soluble in several organic solvents like N,N-dimethylformamide (DMF) and chloroform, DMSO is a common choice for in vitro studies due to its miscibility with aqueous culture media.[2][4] However, it's crucial to be aware of potential stability and solubility issues when using DMSO.
Q3: What is the maximum recommended concentration for a this compound-DMSO stock solution?
A: While a specific maximum solubility in pure DMSO is not consistently reported across all technical datasheets, preparing stock solutions at excessively high concentrations can lead to precipitation upon storage, especially with temperature fluctuations. A common practice is to prepare stock solutions at a concentration that is convenient for serial dilutions, such as 10 mM or 20 mM, which is often slightly below the maximum solubility limit to ensure stability.[5]
Q4: How should I store my this compound-DMSO stock solution and for how long?
A: For optimal stability, this compound-DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Always protect the solutions from light by using amber vials or storing them in the dark.[5]
Q5: I observed a precipitate in my stock solution after storing it in the freezer. What should I do?
A: Precipitation upon freezing can occur due to temperature changes affecting solubility or potential water absorption by the hygroscopic DMSO.[5][7] First, try warming the vial to room temperature and vortexing thoroughly to see if the precipitate redissolves. If it does not, the stock may be compromised. To prevent this, ensure you are using anhydrous, high-purity DMSO and that your vials are tightly sealed.[5]
Q6: Why do I see precipitation when I dilute my high-concentration this compound-DMSO stock into my aqueous cell culture medium?
A: This is a common issue known as "crashing out." this compound is practically insoluble in water.[1] When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous environment, the compound's solubility limit is exceeded, causing it to precipitate.[8] To mitigate this, you can try diluting the stock solution in a stepwise manner or using a lower concentration stock solution.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Visible Precipitate in DMSO Stock Solution
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Precipitate forms after freeze-thaw cycles. | Cryo-precipitation: The compound's solubility decreases at lower temperatures, and repeated cycling can promote crystal formation. | 1. Aliquot: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[5][6] 2. Gentle Thawing: Thaw aliquots slowly at room temperature or in a 37°C water bath, followed by thorough vortexing before use. |
| Precipitate is present in a stock that has not been frozen. | Water Contamination: DMSO is hygroscopic and can absorb atmospheric moisture, reducing the solubility of hydrophobic compounds like this compound.[7] | 1. Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for stock preparation.[5] 2. Proper Storage: Store DMSO and stock solutions in tightly sealed vials, potentially with a desiccant.[5] |
| Precipitate does not redissolve upon warming. | Degradation or Irreversible Precipitation: The compound may have degraded, or the precipitate may have formed stable crystals that are difficult to redissolve. | 1. Filter (with caution): You can filter the solution through a 0.22 µm syringe filter to remove the precipitate, but this will lower the effective concentration of your stock.[5] 2. Prepare Fresh Stock: The most reliable solution is to discard the compromised stock and prepare a fresh one. |
Issue 2: Inconsistent or Reduced Potency in Biological Assays
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Decreased or variable activity compared to previous experiments. | Compound Degradation: this compound can be susceptible to degradation under certain conditions, such as exposure to light or oxidative stress.[9][10] | 1. Protect from Light: Always store this compound powder and solutions in the dark or in amber vials.[5] 2. Minimize Air Exposure: Purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation, though this is more critical for highly sensitive compounds.[4] 3. Quality Control: If possible, assess the purity of your stock solution using analytical methods like HPLC.[11][12][13] |
| Inconsistent results between different aliquots of the same stock. | Incomplete Solubilization or Non-Homogeneous Aliquoting: The compound may not have been fully dissolved initially, or the stock was not mixed well before aliquoting. | 1. Ensure Complete Dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved when preparing the initial stock. 2. Thorough Mixing: Always vortex the main stock solution thoroughly before aliquoting. |
Issue 3: Precipitation Upon Dilution into Aqueous Media
| Symptom | Potential Cause | Recommended Solution & Explanation |
| A cloudy suspension or visible precipitate forms immediately upon adding the DMSO stock to buffer or media. | Exceeding Aqueous Solubility: this compound is highly lipophilic and has very low aqueous solubility.[1][14] The rapid change in solvent polarity causes the compound to precipitate. | 1. Lower Stock Concentration: Use a more dilute DMSO stock (e.g., 10x or 100x final concentration) to reduce the localized concentration shock upon dilution.[15] 2. Serial Dilution: Perform a serial dilution, first into a small volume of media, vortexing well, and then adding this intermediate dilution to the final volume. 3. Increase Final DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) may help maintain solubility, but you must validate the tolerance of your specific cell line to DMSO.[15] |
Section 3: Standard Operating Procedures (SOPs)
These detailed protocols are designed to ensure the consistent and reliable preparation and handling of your this compound-DMSO stock solutions.
SOP 1: Preparation of a 10 mM this compound-DMSO Stock Solution
Materials:
-
This compound powder (MW: 528.94 g/mol )[2]
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Calculation: To prepare a 10 mM solution, you will need 5.29 mg of this compound per 1 mL of DMSO.
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 2-3 minutes. If complete dissolution is not achieved, sonicate the vial for 5-10 minutes in a water bath.
-
Visual Inspection: Ensure the solution is clear with no visible particulates before proceeding.
SOP 2: Aliquoting and Storage Protocol
Procedure:
-
Aliquoting: Immediately after preparation, dispense the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, amber cryovials. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Storage:
SOP 3: Quality Control using UV-Vis Spectrophotometry
This SOP provides a basic method to verify the concentration of your this compound stock. For rigorous quantification, a validated HPLC method is recommended.[12][16]
Procedure:
-
Dilution: Prepare a dilution of your stock solution in a suitable solvent (e.g., ethanol or methanol) to a final concentration within the linear range of the spectrophotometer (e.g., 10 µg/mL).
-
Measurement: Scan the absorbance of the diluted sample. This compound has characteristic absorbance maxima at approximately 234, 265, 302, and 335 nm.[4]
-
Verification: Compare the absorbance spectrum to a reference standard or previously validated batch to confirm the presence and relative concentration of this compound. A significant deviation may indicate a preparation error or degradation.
Visual Guides
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for common this compound-DMSO issues.
Stock Preparation and Storage Workflow
Caption: Recommended workflow for preparing and storing this compound stocks.
References
- 1. Experimental determination of the physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aareydrugs.com [aareydrugs.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and this compound in anti-malarial fixed dose combination products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
Technical Support Center: Optimizing Lumefantrine Dosing in Murine Malaria Models
Welcome to the technical support center for researchers utilizing lumefantrine in murine malaria models. This guide is designed to provide in-depth, field-proven insights into the common challenges and nuances of working with this highly effective but notoriously tricky antimalarial compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust, reproducible studies.
Introduction: The Challenge of this compound
This compound is a cornerstone of modern antimalarial combination therapies, primarily partnered with artemether.[1][2] Its mechanism of action is thought to involve the inhibition of β-hematin formation, leading to the accumulation of toxic heme in the parasite.[2] While highly effective, its utility in preclinical murine models is often hampered by its unique physicochemical properties. This compound is highly lipophilic and practically insoluble in water, which leads to erratic oral absorption and variable bioavailability.[3][4][5][6] This guide will address the most common issues researchers encounter and provide troubleshooting strategies to ensure consistent and therapeutically relevant drug exposure in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound efficacy is inconsistent. Could the way I formulate and administer the drug be the problem?
Answer: Absolutely. Improper formulation is one of the most common sources of variability in this compound efficacy studies. Due to its poor aqueous solubility (lipophilicity), simply suspending crushed tablets in water or saline will result in an unstable mixture and lead to significant dosing inaccuracies.
Core Principles of this compound Formulation for Murine Studies:
-
Solubilization is Key: The goal is to create a homogenous and stable formulation that ensures each mouse receives the intended dose. This often requires a lipid-based vehicle.
-
Vehicle Selection: The choice of vehicle is critical. While various oils can be used, it's important to select one that is well-tolerated by the mice and effectively solubilizes or suspends the drug. A common and effective approach involves dissolving this compound in a solvent system consisting of 70% Tween-80 and 30% ethanol before diluting it with distilled water.[7] Another successful vehicle is 100% olive oil.[8]
-
Nanosuspensions: For advanced applications, developing a nanosuspension can dramatically improve solubility and bioavailability.[3][4][5] This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[3][4][5]
Troubleshooting Guide: Formulation & Administration
| Issue | Probable Cause | Recommended Solution |
| High variability in parasitemia reduction between mice in the same group. | Inconsistent dosing due to drug settling in the formulation. | 1. Ensure the formulation is continuously mixed (e.g., on a stir plate) during the dosing procedure. 2. Use a vehicle that creates a stable suspension or solution, such as a Tween-80/ethanol mixture or oil-based vehicle.[7][8] 3. Verify the homogeneity of your mixture before administration. |
| Lower than expected efficacy across the entire treatment group. | Poor drug absorption or inaccurate initial drug concentration. | 1. Review your formulation protocol. Ensure the this compound is fully dissolved or uniformly suspended. 2. Validate the concentration of your dosing solution if possible using analytical methods like LC-MS/MS.[9][10] 3. Ensure proper oral gavage technique to prevent accidental administration into the trachea. |
| Regurgitation or signs of distress in mice post-dosing. | The vehicle may be causing irritation or is being administered in too large a volume. | 1. Limit gavage volume (typically <10 mL/kg). 2. Consider alternative, well-tolerated vehicles like olive oil.[8] 3. Ensure the gavage needle is the correct size and is inserted properly. |
FAQ 2: How do I ensure adequate and consistent this compound exposure in my mice? What is the role of food?
Answer: This is the most critical variable to control in your this compound experiments. The oral bioavailability of this compound is dramatically increased when co-administered with fatty food.[11][12][13] In healthy human volunteers, a high-fat meal increased this compound bioavailability by as much as sixteen-fold compared to fasting conditions.[11] This effect is also observed in animal models and is crucial for achieving therapeutic drug levels.
Expert Insight: Failing to standardize food administration is akin to administering a different dose to each mouse. The anorexic state of malaria-infected animals can further complicate this, as they may not eat voluntarily.[13][14] Therefore, co-administration of a fatty substance with the drug is not just recommended; it is essential for study validity.
Experimental Workflow for Standardizing this compound Administration:
Caption: Standardized workflow for this compound administration.
Practical Recommendations:
-
Use a Fatty Vehicle: The simplest way to standardize this is to use a fatty vehicle, like olive oil, for your formulation.[8] This ensures that the drug and fat are delivered simultaneously.
-
Standardized "Meal": If using a different vehicle, you must provide a standardized fatty meal to each mouse immediately after dosing. A small amount of fat is sufficient; one study in humans found that as little as 1.2g of fat was enough to achieve 90% of the maximum absorption effect.[13]
-
Consistency is Key: Whether you use a fatty vehicle or a separate meal, the most important factor is that every mouse in your study (except for negative controls) receives the exact same treatment.
FAQ 3: What is a typical starting dose for this compound in a P. berghei model, and how should I design my dosing schedule?
Answer: The optimal dosing regimen depends on the specific goals of your study (e.g., curative vs. suppressive tests), the parasite strain, and the mouse strain. However, published literature provides excellent starting points. This compound is almost always used in combination with an artemisinin derivative, reflecting its clinical use.[1]
Pharmacokinetic Considerations:
This compound has a long elimination half-life (4-6 days in malaria patients), which is a key component of its efficacy in a combination therapy; it acts to clear the residual parasites that may survive the initial onslaught of the fast-acting artemisinin partner.[6] This pharmacokinetic profile supports multi-dose regimens to achieve and maintain therapeutic concentrations.
Example Dosing Regimens from Murine Studies:
| Study Type | Parasite Strain | Mouse Strain | Dosing Regimen (Oral) | Efficacy Outcome | Reference |
| Curative Test | P. berghei NK65 | Swiss Albino | Artemether/Lumefantrine (AL) combination, dose unspecified, administered to mice with established infections. | 94.5% parasitemia inhibition. | [15][16] |
| Suppressive Test | P. berghei NK65 | Swiss Albino | AL combination, dose unspecified, administered shortly after parasite inoculation. | 96.1% parasitemia inhibition. | [15][16] |
| PK/PD Study | N/A (Healthy) | C57BL/6N | 150 µg/g this compound + 25 µg/g Artemether | Cmax: ~390-660 ng/mL; AUC0-24: ~5,800-9,600 ng·h/mL | [17][18] |
| Nanosuspension Efficacy | P. berghei | Mice | 1/5 therapeutic dose (16mg ARM + 96mg LFN) once daily. | Complete parasite clearance and 100% survival. | [19] |
Designing Your Dosing Schedule:
Caption: Decision workflow for designing a this compound dosing regimen.
Recommendation: For a standard 4-day suppressive test against P. berghei, a once-daily oral dose for four days is a common approach. For curative studies, a multi-dose regimen over 3-5 days often mimics the clinical scenario and is necessary to clear established infections.[1][15] Always begin with a pilot study to determine the effective dose range for your specific experimental conditions.
FAQ 4: My mice are not being cured despite treatment. How do I troubleshoot potential causes of treatment failure?
Answer: Apparent treatment failure can stem from multiple sources, ranging from experimental variables to parasite biology. A systematic troubleshooting approach is essential.
Troubleshooting Flowchart for Treatment Failure:
Caption: Systematic troubleshooting for this compound treatment failure.
Expert Insight on Host Factors:
Recent research has highlighted that the gut microbiome can significantly influence this compound pharmacokinetics.[17][18] Studies in mice have shown that different enterotypes, even within the same mouse strain sourced from different vendors, can lead to significant differences in peak concentration (Cmax) and total drug exposure (AUC).[8][17][18] This underscores the importance of sourcing animals from a single, consistent vendor and allowing for proper acclimatization to standardize the gut flora as much as possible before beginning an experiment.
FAQ 5: How can I confirm that my dosing regimen is achieving the desired drug concentrations in the mice?
Answer: The most definitive way to ensure adequate drug exposure is to perform pharmacokinetic (PK) analysis by measuring this compound concentrations in blood or plasma. This is particularly important when establishing a new model or troubleshooting efficacy issues.
Methodology Overview: this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological matrices.[9][10]
Step-by-Step Protocol Outline for PK Sample Analysis:
-
Blood Collection:
-
Collect a small volume of blood (e.g., 20 µL) via tail vein or submandibular bleeding at predetermined time points post-dosing (e.g., 2, 4, 8, 24, 48 hours).
-
Collect samples in tubes containing an anticoagulant (e.g., EDTA).
-
Either use whole blood or centrifuge to separate plasma. Store samples at -80°C until analysis.
-
-
Sample Preparation:
-
A protein precipitation method is commonly used for extraction.
-
Add a precipitation solvent (e.g., acetonitrile) to the plasma or whole blood sample.
-
Include a stable isotope-labeled internal standard (e.g., D9-Lumefantrine) to correct for extraction variability and matrix effects.[9]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographically separate this compound from other matrix components using a suitable column (e.g., a PFP column).[9]
-
Use a mobile phase typically consisting of acetonitrile and acidified water (e.g., with 0.1% formic acid).[9][10]
-
Detect and quantify using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The transitions for this compound are typically m/z 530.1 → m/z 347.9.[9]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the unknown samples.
-
Use pharmacokinetic software to determine key parameters like Cmax, Tmax, and AUC.
-
Key PK Parameters for this compound in Mice:
| Parameter | Description | Typical Value Range (Example) | Significance |
| Cmax | Maximum observed plasma concentration. | 390 - 660 ng/mL | Indicates the extent of absorption. |
| AUC | Area Under the Curve; total drug exposure over time. | 5,800 - 9,600 ng·h/mL (AUC0-24) | The primary PK determinant of cure.[1] |
| Day 7 Concentration | A surrogate marker for AUC, often used as a predictor of therapeutic success. | A concentration >200 ng/mL is often cited as a threshold for preventing recrudescence in humans.[20] |
Note: These values are from a specific study in C57BL/6N mice and can vary based on dose, formulation, and mouse strain.[17][18]
References
- 1. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. malariaworld.org [malariaworld.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperaquine and this compound Resistance in Plasmodium berghei ANKA associated with Increased Expression of Ca2+/H+ antiporter and Glutathione Associated Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajtmh.org [ajtmh.org]
- 9. Development and validation of a LC-MS/MS method for the quantitation of this compound in mouse whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. Pharmacokinetics and Pharmacodynamics of this compound (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How much fat is necessary to optimize this compound oral bioavailability? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bfopcu.eg.net [bfopcu.eg.net]
- 15. EAS Publisher | Evaluation of the Efficacy of Artemether/Lumefantrine/Doxycycline Combination against Plasmodium berghei in Mice [easpublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Evidence of Microbiome-Drug Interaction between the Antimalarial this compound and Gut Microbiota in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence of Microbiome–Drug Interaction between the Antimalarial this compound and Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Artemether-lumefantrine nanostructured lipid carriers for oral malaria therapy: Enhanced efficacy at reduced dose and dosing frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimizing this compound Dosing for Young Children in High-Malaria-Burden Countries Using Pharmacokinetic-Pharmacodynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lumefantrine Quantification by HPLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the bioanalysis of lumefantrine. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the causal reasoning behind common issues encountered during HPLC quantification, particularly those arising from matrix effects. This compound's high lipophilicity (logP ~8.67) makes it notoriously challenging, as it readily associates with plasma proteins and lipids, leading to significant analytical hurdles. This guide is structured to help you diagnose, understand, and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What, fundamentally, are "matrix effects" in HPLC bioanalysis?
A: Matrix effect is the alteration of an analyte's response (either suppression or enhancement) due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, blood, tissue homogenate).[1] These endogenous components, such as phospholipids, salts, and proteins, can interfere with the analyte's ionization process in the mass spectrometer source or cause chromatographic interference in UV-based detection.[1][2][3] The result is poor accuracy and precision in your quantitative data.[4]
Q2: Why is this compound particularly susceptible to matrix effects?
A: this compound's high lipophilicity is the primary reason. This property causes it to bind extensively to plasma proteins and lipoproteins (like HDL, LDL, and VLDL).[5] During sample preparation, especially with simple methods like protein precipitation, these matrix components can co-extract with this compound.[6] When injected into the HPLC system, these co-extracted substances, particularly phospholipids, can cause significant ion suppression and column fouling.[7][8][9]
Q3: What are the tell-tale signs of matrix effects in my this compound chromatograms?
A: You should suspect matrix effects if you observe:
-
Poor reproducibility: High %RSD between replicate injections of the same sample.
-
Inaccurate quantification: Quality Control (QC) samples consistently failing to meet acceptance criteria (e.g., ±15% of nominal value).[10]
-
Drifting retention times: The retention time of this compound or the internal standard (IS) shifts over the course of an analytical run.
-
Poor peak shape: The chromatographic peak for this compound may show significant tailing, fronting, or splitting.
-
Discrepancies between different lots of matrix: Assays may perform well in one batch of blank plasma but fail in another, indicating variability in endogenous interferences.[11]
Q4: How can I quantitatively assess the matrix effect in my assay?
A: The most widely accepted method is the post-extraction spike analysis .[11] This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[12][13] Regulatory guidelines, such as the FDA's M10, provide detailed procedures for this assessment.[14][15]
In-Depth Troubleshooting Guides
This section addresses specific problems you might encounter. We'll explore the root causes and provide actionable solutions grounded in scientific principles.
Problem 1: Inconsistent Results and Poor Accuracy
-
Most Probable Cause: Ion suppression or enhancement caused by co-eluting phospholipids. Phospholipids are major components of cell membranes and are abundant in plasma.[7] Due to their amphipathic nature, they are often co-extracted with lipophilic drugs like this compound and can wreak havoc in the MS source by altering droplet formation and charge competition, thereby suppressing the analyte's signal.[7][8]
-
Diagnostic Workflow:
-
Confirm the issue: Perform a post-extraction spike experiment using at least six different lots of blank plasma to assess the variability of the matrix effect.[11]
-
Phospholipid Monitoring: If using a mass spectrometer, set up a Multiple Reaction Monitoring (MRM) transition to monitor for common phospholipids (e.g., the precursor of m/z 184).[16] Compare the chromatogram of an extracted blank plasma sample with your analyte's chromatogram. Co-elution of the phospholipid peak with the this compound peak is a strong indicator of the problem.
-
-
Solutions:
-
Improve Sample Preparation: The goal is to remove interferences before injection. Simple Protein Precipitation (PPT) is often insufficient for removing phospholipids.[6][8] Consider more rigorous techniques.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated this compound (e.g., this compound-d9) is the ideal internal standard.[6][17] Because it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of matrix effect, effectively canceling out the variability and restoring accuracy.[6]
-
Optimize Chromatography: Adjust the gradient to chromatographically separate this compound from the phospholipid-rich region of the chromatogram.[2]
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound in small-volume human plasma by LC–MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 12. media.malariaworld.org [media.malariaworld.org]
- 13. researchgate.net [researchgate.net]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Assay Interference in Lumefantrine Plasma Analysis
Welcome to the technical support center for the bioanalysis of lumefantrine in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay interference. This compound's high lipophilicity (logP ~8.67) and extensive plasma protein binding (>99%) present unique challenges in developing robust and reliable bioanalytical methods.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and integrity of your experimental data.
Troubleshooting Guide: Navigating Common Assay Issues
This section addresses specific problems you may encounter during the quantification of this compound in plasma, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q1: I'm observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS assay. What is causing this and how can I fix it?
A1: Understanding and Mitigating Matrix Effects
The Problem: Matrix effect is a common issue in LC-MS/MS analysis, referring to the alteration of ionization efficiency by co-eluting endogenous components from the plasma matrix.[3] This can lead to inaccurate and imprecise quantification of this compound. For this compound, a highly hydrophobic compound, the primary culprits are often phospholipids and residual proteins that were not sufficiently removed during sample preparation.[1][4]
The Cause:
-
Phospholipids: These are abundant in plasma and have a tendency to elute in the same chromatographic region as many analytes, especially in reversed-phase chromatography, causing ion suppression.[4]
-
Proteins: Inefficient protein removal can lead to column fouling and unpredictable matrix effects. Given that over 99% of this compound is bound to plasma proteins, disrupting this binding is a critical first step.[2]
-
Other Endogenous Components: Salts, other lipids, and metabolites can also contribute to matrix effects.[3]
Solutions & Protocols:
Effective sample preparation is the most critical factor in mitigating matrix effects.[5] The choice of technique depends on the required sensitivity, sample throughput, and available resources.
Comparison of Sample Preparation Techniques for this compound:
| Technique | Principle | Pros | Cons | Typical Recovery for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or acid to precipitate plasma proteins.[6] | Simple, fast, and inexpensive.[7] | Less clean extract, significant matrix effects (ion suppression >77% reported for this compound).[1][8] | Variable, can be improved with acidification (up to 90%).[2] |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent based on its hydrophobicity.[5] | Produces a cleaner sample than PPT, reducing matrix effects.[1][5] | More labor-intensive and requires larger volumes of organic solvents.[6] | High (>80%).[1][9] |
| Solid-Phase Extraction (SPE) | Separation based on affinity differences between this compound and interfering components for a solid stationary phase.[7] | Provides the cleanest extracts, significantly minimizing matrix effects.[5][7] | More expensive, can be labor-intensive, and requires method development.[1] | High, often combined with PPT for optimal results (>88%).[2] |
dot
Caption: Sample preparation workflows for this compound analysis.
Step-by-Step Protocol for Liquid-Liquid Extraction (LLE):
This protocol is adapted from a validated method shown to minimize matrix effects for this compound.[1][8][9][10]
-
Sample Aliquoting: Pipette 25 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (ideally, a deuterated this compound standard like LF-D9).[1][9]
-
Acidification: Add 100 µL of 5% aqueous formic acid. This step is crucial to disrupt the binding of this compound to plasma proteins.[1][9]
-
Extraction: Add 900 µL of ethyl acetate. Vortex mix for 20 seconds, followed by rotation for 30 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 15,000 x g for 2 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic phase to a clean glass tube.
-
Evaporation: Dry the organic phase under a gentle stream of nitrogen in a 40°C water bath.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:1 acetonitrile:water with 0.5% formic acid). Vortex for 10 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Expert Tip: The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate compensation.[1][7][9]
Q2: My assay is showing poor recovery and reproducibility. What could be the issue?
A2: Optimizing Recovery and Ensuring Consistency
The Problem: Low or inconsistent recovery of this compound can lead to poor sensitivity and inaccurate results. This is often linked to its high degree of plasma protein binding and hydrophobicity.
The Cause:
-
Inefficient Protein Binding Disruption: If this compound is not effectively released from plasma proteins, it will be removed along with the protein fraction during sample preparation, leading to low recovery.[2]
-
Suboptimal Extraction pH: The pH of the sample during extraction influences the ionization state of this compound, which in turn affects its partitioning into the extraction solvent in LLE or its retention on an SPE sorbent.[5]
-
Inappropriate Extraction Solvent/SPE Sorbent: The choice of solvent in LLE or sorbent in SPE must be well-matched to the physicochemical properties of this compound.
Solutions & Protocols:
-
Effective Protein Disruption:
-
Acidification: As highlighted in the LLE protocol, acidifying the plasma sample (e.g., with formic, acetic, or perchloric acid) prior to extraction is critical.[1][2] One study found that using 0.2% perchloric acid in acetonitrile for PPT significantly improved recovery by generating fine protein precipitates, which may allow for more efficient release of the drug.[2]
-
Combined Approach: For particularly challenging matrices, a combination of PPT followed by SPE can yield high and consistent recoveries.[2][11]
-
-
Chromatographic Optimization:
-
Gradient Elution: Employ a gradient elution in your LC method. Start with a higher aqueous mobile phase composition to retain and focus this compound on the column, then ramp up the organic phase to elute it.
-
Column Wash: After each injection, include a high-organic wash step (e.g., 100% acetonitrile or methanol) to elute any strongly retained, hydrophobic matrix components, preventing carryover and cumulative matrix effects in subsequent runs.[1][8]
-
dot
Caption: Optimized LC workflow for robust this compound analysis.
Q3: I suspect interference from hemolysis or lipemia in some of my patient samples. How do I confirm this and what can be done?
A3: Managing Hemolyzed and Lipemic Samples
The Problem: Hemolyzed (containing lysed red blood cells) and lipemic (high lipid content) plasma samples are common in clinical studies and can introduce significant interference.[12][13] Hemolysis can alter the measured concentration of drugs that partition into red blood cells, while high lipid content can cause severe matrix effects.[13]
The Cause:
-
Hemolysis: The release of hemoglobin and other intracellular components can interfere with the assay. While this compound's distribution into red blood cells is not extensively documented to be a major issue, the additional cellular debris can contribute to matrix effects.[13] Importantly, some artemisinin-based combination therapies, which include this compound, have been associated with post-treatment hemolysis.[14][15][16]
-
Lipemia: Excess lipids, particularly phospholipids and triglycerides, can cause significant ion suppression and interfere with chromatographic separation.[4]
Solutions & Protocols:
-
Validation with Specialized Matrices: During method validation, it is essential to evaluate selectivity and matrix effects using at least six different lots of normal plasma, as well as hemolyzed and lipemic plasma, as recommended by FDA guidelines.[12][17][18]
-
Sample Preparation is Key:
-
For lipemic samples , LLE and SPE are generally more effective at removing lipids than PPT.
-
For hemolyzed samples , a robust extraction method like LLE or SPE will also be superior in cleaning up the additional matrix components.
-
-
Dilution: If a sample is highly lipemic or hemolyzed, dilution with blank matrix may be a viable strategy, provided the diluted concentration of this compound remains above the lower limit of quantification (LLOQ). This approach must be validated to ensure it does not adversely affect accuracy and precision.[12]
Frequently Asked Questions (FAQs)
Q: Which analytical method is best for this compound quantification in plasma? A: LC-MS/MS is the gold standard due to its high sensitivity, selectivity, and speed.[12] While older HPLC-UV methods exist, they often require larger plasma volumes and have higher limits of quantification.[2]
Q: What are the key parameters to consider during bioanalytical method validation for this compound according to regulatory guidelines? A: According to the FDA's Bioanalytical Method Validation Guidance, key parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components or metabolites at the retention time of this compound and its internal standard.[12][18]
-
Accuracy and Precision: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ).[12]
-
Calibration Curve: Demonstrating a linear response over the expected concentration range.
-
Recovery: The extraction efficiency should be optimized and consistent.
-
Matrix Effect: Must be assessed to ensure it does not compromise the accuracy of the assay.[3][12]
-
Stability: Stability of this compound must be evaluated under various conditions (bench-top, freeze-thaw, long-term storage).[12]
Q: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one? A: While analogs like halofantrine have been used, a stable isotope-labeled (deuterated) this compound is strongly preferred.[2] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to more effectively compensate for variability in extraction, matrix effects, and instrument response.[1][7] This is particularly crucial for overcoming the significant matrix effects and potential for ionization saturation observed with this compound.[1][9][10]
Q: How should plasma samples for this compound analysis be collected and stored? A: To minimize pre-analytical sources of error, blood should be collected in appropriate anticoagulant tubes (e.g., heparin, EDTA). Plasma should be separated by centrifugation as soon as possible to prevent hemolysis. Samples should then be stored frozen, typically at -70°C or lower, until analysis to ensure long-term stability.[9]
References
- 1. Determination of this compound in small-volume human plasma by LC–MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modified Method for Determination of this compound in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound in small-volume human plasma by LC-MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of this compound in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemolysis after Oral Artemisinin Combination Therapy for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
Lumefantrine Formulation Challenges: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Lumefantrine Formulation. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth technical support and troubleshooting advice for the formulation of this compound. This resource is structured to address the specific and often complex challenges encountered during the research and development of this critical antimalarial agent.
This compound's poor aqueous solubility and high lipophilicity present significant hurdles to achieving adequate bioavailability. This guide will navigate you through these challenges, offering practical, evidence-based solutions and detailed experimental protocols.
Core Physicochemical Challenges of this compound
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II or IV drug, characterized by low solubility and variable permeability.[1][2] Its highly lipophilic nature (LogP > 5) and melting point of approximately 128-131°C further contribute to its formulation difficulties.[3] Understanding these fundamental properties is the first step in designing effective formulation strategies.
| Property | Value/Characteristic | Implication for Formulation |
| Aqueous Solubility | Extremely low (<0.1 mg/mL) | Dissolution rate-limited absorption, poor bioavailability.[3] |
| BCS Classification | Class II/IV | Low solubility is the primary barrier to drug absorption.[1][2] |
| Lipophilicity | High (LogP > 5) | Poor wettability, tendency to partition into lipids. |
| Melting Point | Approx. 128-131°C | Relevant for thermal-based formulation processes like hot-melt extrusion.[3] |
| Polymorphism | Exists in multiple crystalline forms | Different forms can have varying solubility and stability, impacting bioavailability. |
Troubleshooting Guide: Formulation Strategies
This section provides a series of troubleshooting guides in a question-and-answer format for the most common formulation approaches for this compound.
Solid Dispersions
Solid dispersions are a common and effective method for improving the dissolution rate and bioavailability of poorly soluble drugs like this compound by dispersing the drug in a hydrophilic carrier in the solid state.
A1: Several factors in the solvent evaporation process can lead to poor dissolution of the final solid dispersion. Here’s a systematic approach to troubleshooting:
-
Incomplete Amorphization: The primary goal of a solid dispersion is to convert the crystalline drug into an amorphous form. If your process fails to achieve this, the dissolution enhancement will be minimal.
-
Underlying Cause: The drug and polymer may not be fully dissolved in the solvent system, or the solvent removal rate might be too slow, allowing for recrystallization.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure both this compound and your chosen polymer are highly soluble in the selected solvent or solvent mixture. For this compound, solvents like dichloromethane (DCM) and chloroform are often used.[4]
-
Check for Drug-Polymer Miscibility: Use thermal analysis (Differential Scanning Calorimetry - DSC) to assess the miscibility. A single glass transition temperature (Tg) for the solid dispersion, intermediate between that of the drug and the polymer, indicates good miscibility.[5]
-
Optimize Solvent Removal: A rapid solvent removal process, such as using a rotary evaporator under vacuum, is crucial to "trap" the drug in its amorphous state.[4]
-
Characterize the Solid State: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of your solid dispersion. The absence of sharp peaks characteristic of crystalline this compound indicates successful amorphization.[5]
-
-
-
Polymer Selection and Drug-to-Polymer Ratio: The choice of polymer and the ratio of drug to polymer are critical for both the formation and stability of the amorphous solid dispersion.
-
Underlying Cause: An inappropriate polymer may not effectively inhibit recrystallization, or the drug loading might be too high for the polymer to maintain the amorphous state.
-
Troubleshooting Steps:
-
Polymer Choice: Hydrophilic polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and soluplus® have been successfully used for this compound solid dispersions.[6][7]
-
Drug-to-Polymer Ratio: Start with a lower drug loading (e.g., 1:3 or 1:4 drug-to-polymer ratio) to ensure complete amorphization and stability.[7] You can then gradually increase the drug loading while monitoring the solid-state properties and dissolution performance.
-
-
-
Accurately weigh this compound and the chosen hydrophilic polymer (e.g., PVP K30) in the desired ratio (e.g., 1:3 w/w).
-
Dissolve both components completely in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is completely removed, scrape the solid dispersion from the flask.
-
Further dry the product in a vacuum oven at a temperature below its glass transition temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Store the final product in a desiccator to prevent moisture-induced recrystallization.
A2: Recrystallization of the amorphous drug is a major challenge for the long-term stability of solid dispersions.
-
Underlying Cause: The amorphous state is thermodynamically unstable. Moisture and elevated temperatures can increase molecular mobility, leading to recrystallization.
-
Troubleshooting Steps:
-
Polymer Selection: Polymers with a high glass transition temperature (Tg) can increase the Tg of the solid dispersion, reducing molecular mobility at storage temperatures.[8] Also, polymers that can form specific interactions (e.g., hydrogen bonds) with the drug can further inhibit crystallization.
-
Moisture Protection: Store the solid dispersion in tightly sealed containers with a desiccant. Consider incorporating a moisture-protective sealant in the final dosage form.
-
Drug Loading: Higher drug loadings can increase the tendency for recrystallization. You may need to optimize the drug-to-polymer ratio to find a balance between efficacy and stability.[9]
-
Addition of a Second Polymer: In some cases, a combination of polymers can provide better stability than a single polymer.
-
Lipid-Based Formulations
Lipid-based formulations, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and lipid matrix tablets, are another promising approach for enhancing the oral bioavailability of lipophilic drugs like this compound.
A3: Drug precipitation upon dilution of a SNEDDS formulation is a common issue, particularly for highly lipophilic drugs like this compound.
-
Underlying Cause: The solubilizing capacity of the SNEDDS formulation for this compound is reduced upon dilution with aqueous gastrointestinal fluids. This can lead to supersaturation and subsequent precipitation of the drug.
-
Troubleshooting Steps:
-
Excipient Selection:
-
Oils: Screen various oils (e.g., long-chain triglycerides, medium-chain triglycerides) to find one with the highest solubilizing capacity for this compound. The addition of fatty acids can sometimes enhance solubility.[3][10]
-
Surfactants and Co-surfactants: The choice and concentration of surfactants and co-surfactants are critical for forming stable nanoemulsions and preventing drug precipitation. Hydrophilic surfactants with a high HLB (hydrophilic-lipophilic balance) value are generally preferred.[10]
-
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable nanoemulsion region.[11]
-
Inclusion of Precipitation Inhibitors: Consider adding polymeric precipitation inhibitors (e.g., HPMC, PVP) to the SNEDDS formulation. These polymers can help maintain a supersaturated state of the drug in the gastrointestinal tract.
-
Assess Formulation Robustness: Test the stability of the nanoemulsion formed upon dilution in various biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid) to mimic in vivo conditions.
-
-
Solubility Studies:
-
Add an excess amount of this compound to a known volume of various oils, surfactants, and co-surfactants in separate vials.
-
Equilibrate the mixtures on a shaker at a constant temperature (e.g., 25°C) for 48-72 hours.
-
Centrifuge the samples to separate the undissolved drug.
-
Quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC).
-
-
Emulsification Efficiency:
-
Prepare various combinations of the selected oil, surfactant, and co-surfactant.
-
Add a small amount of each formulation to a larger volume of water and observe the formation of an emulsion.
-
Assess the emulsion for clarity, time to emulsify, and any signs of drug precipitation.
-
A4: Incomplete drug release from lipid matrix tablets is often due to the hydrophobic nature of the lipid carrier, which can hinder the penetration of the dissolution medium and subsequent drug release.
-
Underlying Cause: The lipid matrix may not be eroding or dispersing effectively in the dissolution medium, trapping the drug within the matrix.
-
Troubleshooting Steps:
-
Lipid Selection: Choose lipids with appropriate melting points and hydrophilicities. A combination of lipids can sometimes provide better release characteristics.
-
Inclusion of Channeling Agents: Incorporate water-soluble excipients (e.g., lactose, mannitol) into the matrix. These will dissolve in the dissolution medium, creating channels for the medium to penetrate the matrix and facilitate drug release.
-
Addition of Surfactants: Including a surfactant in the formulation can improve the wettability of the lipid matrix and enhance drug dissolution.
-
Particle Size of the Drug: Reducing the particle size of this compound before incorporating it into the lipid matrix can increase its surface area and improve its dissolution rate.
-
Nanotechnology Approaches
Nanotechnology offers innovative solutions to overcome the bioavailability challenges of this compound through the development of nanoparticles and nanostructured lipid carriers (NLCs).
A5: Scaling up nanoformulations is a significant challenge, and what works at the lab scale may not be directly transferable to a larger scale.
-
Underlying Cause: Changes in process parameters, equipment, and batch size can significantly impact the critical quality attributes of the nanoparticles, such as particle size, polydispersity index (PDI), and drug loading.[12]
-
Key Considerations for Scale-Up:
-
Process Parameters: Carefully control and monitor critical process parameters such as mixing speed, temperature, and addition rates of components. These parameters often need to be re-optimized at a larger scale.
-
Equipment: The type of homogenization or mixing equipment can have a profound effect on nanoparticle properties. Ensure that the equipment used at the pilot scale can provide the same level of energy input as the lab-scale equipment.
-
Batch-to-Batch Consistency: Establish robust in-process controls and quality control tests to ensure batch-to-batch consistency of the nanoparticle formulation.[12]
-
Downstream Processing: The methods for purification and concentration of the nanoparticles (e.g., centrifugation, tangential flow filtration) may also need to be optimized for larger volumes.
-
Polymorphism
The existence of different crystalline forms, or polymorphs, of a drug can have a significant impact on its physicochemical properties and, consequently, its bioavailability.
A6: The discovery of a new polymorph requires thorough characterization to understand its properties and potential implications for the drug product. A known polymorph, designated as Form I, has been characterized.[13]
-
Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and differentiating polymorphs based on their unique diffraction patterns.[13]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the polymorph, which are unique for each crystalline form.[13]
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability and identify any solvates or hydrates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can reveal differences in the vibrational spectra of different polymorphs due to variations in their crystal lattice.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the local molecular environment in the solid state and is a powerful tool for characterizing polymorphs.
-
-
Assessing the Impact:
-
Solubility and Dissolution: Determine the solubility and dissolution rate of the new polymorph and compare it to the known forms. A less soluble polymorph could lead to reduced bioavailability.
-
Stability: Evaluate the physical stability of the new polymorph under various stress conditions (e.g., temperature, humidity) to assess its tendency to convert to other forms.
-
Bioavailability: If significant differences in solubility and dissolution are observed, in vivo bioavailability studies may be necessary to determine the impact on drug absorption.
-
Frequently Asked Questions (FAQs)
Q: What is the most critical analytical technique for characterizing this compound formulations?
A: While a suite of analytical techniques is necessary for comprehensive characterization, Powder X-ray Diffraction (PXRD) is arguably the most critical for this compound formulations. Given this compound's poor solubility, formulation strategies often focus on creating amorphous solid dispersions. PXRD is the gold standard for confirming the absence of crystallinity and ensuring the drug is in its more soluble amorphous state. Additionally, it is essential for identifying and controlling polymorphism.
Q: I am having trouble developing a dissolution method for my this compound formulation. The results are highly variable. What can I do?
A: Developing a robust and reproducible dissolution method for a highly lipophilic drug like this compound is challenging. High variability can stem from several factors:
-
Poor Wettability: this compound powder can float on the surface of the dissolution medium. The use of a surfactant (e.g., sodium lauryl sulfate, Tween 80) in the dissolution medium is often necessary to ensure proper wetting.
-
Inadequate Sink Conditions: Due to its low solubility, achieving sink conditions (where the concentration of the drug in the medium is less than one-third of its saturation solubility) can be difficult. This may require the use of a larger volume of dissolution medium or the addition of a solubilizing agent.
-
"Coning" Effect: In the paddle apparatus (USP Apparatus 2), undissolved powder can accumulate at the bottom of the vessel in a "cone," leading to inconsistent dissolution. Optimizing the paddle speed or using a different apparatus (e.g., basket apparatus, USP Apparatus 1) may help.
-
Biorelevant Media: Consider using biorelevant dissolution media that mimic the composition of gastrointestinal fluids (e.g., FaSSIF, FeSSIF) to obtain more physiologically relevant dissolution profiles.
Q: What are the key stability concerns for this compound formulations?
A: The primary stability concern for this compound formulations is physical instability , particularly for amorphous solid dispersions. Recrystallization of the amorphous drug back to its less soluble crystalline form can significantly reduce the dissolution rate and bioavailability of the product.[9] For lipid-based formulations, physical instability can manifest as drug precipitation or phase separation of the emulsion.[11] Therefore, comprehensive solid-state characterization and stability studies under accelerated conditions are crucial during development.
Visualizations
Experimental Workflow: Solid Dispersion Formulation and Characterization
References
- 1. ijisrt.com [ijisrt.com]
- 2. Evaluating Spray Drying and Co-Precipitation as Manufacturing Processes for Amorphous Solid Dispersions of a Low Tg API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Physical stability and release properties of this compound amorphous solid dispersion granules prepared by a simple solvent evaporation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Prolonged Selection of pfmdr1 Polymorphisms After Treatment of Falciparum Malaria With Artemether-Lumefantrine in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2006117616A1 - Polymorphic form i of this compound and processes for its preparation - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Refining Protocols for Assessing Lumefantrine Resistance in Lab Strains
Welcome to the technical support center for assessing lumefantrine resistance in Plasmodium falciparum. This guide is designed for researchers, scientists, and drug development professionals actively engaged in antimalarial drug susceptibility testing. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this compound resistance assays. Our goal is to equip you with the knowledge to not only execute these experiments with precision but also to troubleshoot the inevitable challenges that arise, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practicalities of this compound susceptibility testing.
Q1: What is the primary in vitro method for assessing this compound susceptibility in P. falciparum?
A1: The most widely used method is the SYBR Green I-based fluorescence assay.[1][2][3] This assay measures parasite DNA content as an indicator of parasite growth. In the presence of an effective antimalarial, parasite proliferation is inhibited, resulting in a lower fluorescence signal compared to untreated controls. It offers a high-throughput, sensitive, and non-radioactive alternative to older methods like the [³H]hypoxanthine incorporation assay.[4][5]
Q2: Why is this compound's lipophilicity a critical factor in assay design?
A2: this compound is highly lipophilic, meaning it readily dissolves in fats and lipids.[6] This property significantly impacts its bioavailability in vitro. The lipid content of the culture medium, particularly the serum or serum substitute used, can sequester the drug, reducing the free fraction available to act on the parasite.[6] This can lead to an overestimation of the 50% inhibitory concentration (IC50). Therefore, consistency in serum source and type is paramount for reproducible results.
Q3: What are the known molecular markers associated with reduced this compound susceptibility?
A3: While no single gene mutation confers high-level this compound resistance, polymorphisms in the P. falciparum multidrug resistance gene 1 (pfmdr1) are strongly associated with altered susceptibility.[7][8] Specifically, the N86Y, Y184F, and D1246Y single nucleotide polymorphisms (SNPs) have been implicated.[7][9][10] An increase in the prevalence of the NFD haplotype (N86, 184F, D1246) in parasite populations may serve as an early warning sign of reduced artemether-lumefantrine efficacy.[7][10] It is important to note that the genetic background of the parasite can influence the impact of these markers.
Q4: Can I use Albumax I as a substitute for human serum in my this compound assays?
A4: While Albumax I, a lipid-enriched bovine serum albumin, is a common substitute for human serum in routine P. falciparum culture, its use in drug susceptibility assays for lipophilic drugs like this compound requires careful consideration.[11][12] Studies have shown that IC50 values for many antimalarials, including this compound, can be significantly higher in media supplemented with Albumax I compared to nonimmune human serum.[11][12] This is likely due to the high lipid content of Albumax I sequestering the drug.[6] If Albumax I must be used, it is crucial to maintain consistency across all experiments and to establish baseline IC50 values for reference strains under these specific conditions.
Q5: What is the optimal stage of the parasite life cycle to test for this compound susceptibility?
A5: this compound demonstrates activity across the entire asexual erythrocytic cycle.[13][14] However, assays are typically initiated with tightly synchronized ring-stage parasites (0-12 hours post-invasion).[13][14][15] This ensures a uniform starting population and allows for a full cycle of parasite development within the standard 48-72 hour assay duration. Some studies have shown minor variations in susceptibility at different stages, with early ring stages potentially showing slightly reduced susceptibility in some resistant strains.[13][14]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during this compound susceptibility assays.
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| High variability in IC50 values between replicate plates or experiments. | 1. Inconsistent serum source or batch. 2. Variation in initial parasitemia or hematocrit. 3. Inaccurate drug dilutions. 4. Edge effects in 96-well plates. | 1. Use a single, pooled batch of non-immune human serum for a set of experiments. If using Albumax I, ensure the same lot is used.[6][11][12] 2. Ensure precise synchronization of parasite cultures and accurately determine starting parasitemia and hematocrit.[16][17] 3. Prepare fresh drug stock solutions regularly and perform serial dilutions with calibrated pipettes. 4. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media to maintain humidity. |
| No parasite growth in control wells (drug-free). | 1. Poor parasite viability at the start of the assay. 2. Contamination of culture medium or reagents. 3. Incorrect gas mixture or incubator temperature. 4. Suboptimal quality of red blood cells. | 1. Assess parasite health and morphology by Giemsa-stained smear before starting the assay. Ensure a healthy, asynchronous culture before synchronization. 2. Use sterile technique throughout. Check media for turbidity or changes in color. 3. Verify incubator temperature (37°C) and gas mixture (e.g., 5% CO2, 5% O2, 90% N2).[18] 4. Use fresh red blood cells (O+) that have been properly washed and stored. |
| Unusually high IC50 values for reference strains. | 1. This compound sequestration by serum lipids.[6] 2. Degradation of the this compound stock solution. 3. High starting parasitemia. 4. Error in IC50 calculation. | 1. Test a new batch of serum or compare results with a different serum substitute. Consider that hyperlipidemic serum can dramatically increase this compound IC50s.[6] 2. Prepare fresh this compound stock in a suitable solvent (e.g., DMSO) and store in small aliquots at -20°C or below, protected from light. 3. Ensure the starting parasitemia is within the recommended range (e.g., 0.5-1%).[19][20] 4. Double-check the data analysis parameters and the curve-fitting model used to derive the IC50. |
| Poor signal-to-noise ratio in the SYBR Green I assay. | 1. Low final parasitemia in control wells. 2. High background fluorescence. 3. Insufficient lysis of red blood cells. | 1. Optimize initial parasitemia to ensure robust growth over the assay period. A starting parasitemia of around 1% is often recommended for laboratory strains.[19] 2. Ensure complete removal of white blood cells from the red blood cell supply, as they are a source of contaminating DNA.[2][3] 3. Ensure the lysis buffer is prepared correctly and that incubation with the buffer is sufficient to release parasite DNA.[1] |
Visualized Workflows and Protocols
Experimental Workflow for this compound IC50 Determination
Caption: Workflow for determining this compound IC50 using the SYBR Green I assay.
Troubleshooting Logic Tree for High IC50 Variability
Caption: Decision tree for troubleshooting high variability in this compound IC50 assays.
Detailed Experimental Protocol: SYBR Green I-Based this compound Susceptibility Assay
This protocol is a synthesized standard operating procedure based on established methodologies.[1][19]
1. Preparation of Reagents and Media:
-
Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, and 10% non-immune human serum or 0.5% Albumax II. Warm to 37°C before use.
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 100% DMSO. Store in small, single-use aliquots at -20°C, protected from light.
-
Lysis Buffer: Prepare a buffer containing Tris, EDTA, saponin, and Triton X-100.[1]
-
SYBR Green I Solution: Dilute the commercial 10,000X SYBR Green I stock in lysis buffer to a final working concentration of 2X. Prepare this solution fresh on the day of use and protect it from light.
2. Parasite Culture and Synchronization:
-
Maintain P. falciparum laboratory strains in continuous culture using standard methods.[16][17]
-
Synchronize a healthy culture with a parasitemia of 5-10% to the ring stage using two consecutive 5% D-sorbitol treatments, 4 hours apart.
-
After the second synchronization, wash the parasites with incomplete RPMI-1640 and resuspend them in CM.
3. Assay Plate Preparation:
-
In a 96-well, flat-bottom plate, prepare serial dilutions of this compound. A typical starting concentration is 500 nM.[13] Perform 2-fold serial dilutions across 10 wells.
-
Include drug-free wells as positive controls for parasite growth and wells with uninfected red blood cells as negative controls (background fluorescence).
-
Prepare all dilutions in triplicate.
4. Assay Execution:
-
Dilute the synchronized ring-stage parasite culture in CM to a final parasitemia of 0.5% and a final hematocrit of 1.5%.
-
Add the parasite suspension to each well of the pre-dosed plate.
-
Incubate the plate for 72 hours at 37°C in a modular incubation chamber with a gas mixture of 5% O2, 5% CO2, and 90% N2.[18]
5. Data Acquisition:
-
After incubation, carefully remove the plate from the incubator.
-
Add an equal volume of 2X SYBR Green I lysis buffer to each well.
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[1][18]
6. Data Analysis:
-
Subtract the average background fluorescence (from uninfected red blood cell wells) from all experimental wells.
-
Normalize the data by expressing the fluorescence in each well as a percentage of the average fluorescence of the drug-free control wells.
-
Plot the percentage of parasite growth against the log of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a non-linear regression sigmoidal dose-response curve.
References
- 1. iddo.org [iddo.org]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajtmh.org [ajtmh.org]
- 4. researchgate.net [researchgate.net]
- 5. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of serum lipids on the in vitro activity of this compound and atovaquone against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - The role of molecular markers in emerging artemether-lumefantrine resistant Plasmodium falciparum - Karolinska Institutet - Figshare [openarchive.ki.se]
- 8. Drug Resistance Molecular Markers of Plasmodium falciparum and Severity of Malaria in Febrile Children in the Sentinel Site for Malaria Surveillance of Melen in Gabon: Additional Data from the Plasmodium Diversity Network African Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trends of Plasmodium falciparum molecular markers associated with resistance to artemisinins and reduced susceptibility to this compound in Mainland Tanzania from 2016 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro culture and drug sensitivity assay of Plasmodium falciparum with nonserum substitute and acute-phase sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. This compound attenuates Plasmodium falciparum artemisinin resistance during the early ring stage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. iddo.org [iddo.org]
- 17. malariaresearch.eu [malariaresearch.eu]
- 18. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Preventing Lumefantrine Precipitation in Cell Culture Media
Introduction: Understanding the Challenge of Lumefantrine Solubility
Welcome to the technical support resource for researchers utilizing this compound in in-vitro cell culture experiments. This compound, a critical antimalarial compound, presents a significant formulation challenge due to its physicochemical properties. It is a highly lipophilic and weakly basic molecule, rendering it practically insoluble in aqueous solutions like cell culture media.[1][2] This poor solubility often leads to precipitation, which can invalidate experimental results by creating inconsistencies in the effective drug concentration and potentially causing direct cytotoxic effects from the precipitate itself.
This guide provides a comprehensive framework for understanding, troubleshooting, and preventing this compound precipitation. By explaining the underlying scientific principles and offering step-by-step protocols, we aim to empower researchers to conduct reliable and reproducible experiments.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Immediate Precipitation Upon Dilution
Question: I've prepared a concentrated stock of this compound in DMSO. When I add it to my cell culture medium (e.g., RPMI-1640, DMEM), it immediately turns cloudy or I see fine particles. What is happening and how can I fix it?
Answer: This phenomenon, often termed "crashing out," is a classic sign of a compound exceeding its solubility limit in an aqueous environment.[3][4] The DMSO keeps the hydrophobic this compound in solution, but when this stock is rapidly diluted into the aqueous medium, the DMSO concentration plummets, and the water molecules cannot effectively solvate the this compound, causing it to precipitate.
Causality & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Solvent Shock | The abrupt change in solvent polarity from a high-DMSO environment to a predominantly aqueous one does not allow for gradual dissolution. | Employ a serial dilution method. Instead of adding the DMSO stock directly to the final volume, create an intermediate dilution in a smaller volume of pre-warmed (37°C) complete medium. Add the stock solution dropwise while gently vortexing the medium to ensure rapid dispersion.[3][5] |
| High Final Concentration | The target concentration of this compound in your experiment exceeds its intrinsic aqueous solubility at the pH of your cell culture medium (typically pH 7.2-7.4). | Determine the kinetic solubility limit. Perform a simple solubility test (see Protocol 2) in your specific medium to find the maximum concentration that remains soluble. You may need to adjust your experimental design to use a lower, soluble concentration. |
| Low Media Temperature | Solubility is often temperature-dependent. Adding a compound to cold media can significantly reduce its solubility.[3][6] | Always use pre-warmed (37°C) cell culture media. This ensures that you are attempting to dissolve this compound under the same temperature conditions as your experiment. |
| High Final DMSO Concentration | While DMSO is an excellent solvent for this compound, it is toxic to cells at higher concentrations.[1][7][8][9] | Keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. [7][8] This is a critical parameter to control for both solubility and cell viability. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Issue 2: Delayed Precipitation During Incubation
Question: My this compound solution was clear when I prepared it, but after several hours or a day in the incubator, I see a precipitate in my culture wells. What could be causing this?
Answer: Delayed precipitation suggests that while the initial concentration was near the solubility limit, changes in the culture environment over time have pushed it past the saturation point.
Causality & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium. As a weak base, this compound's solubility is pH-dependent and generally decreases as the pH becomes more neutral or acidic from its pKa of ~9.35.[1][2] | Monitor and manage the pH of your culture. For dense or highly metabolic cultures, consider using a medium with a stronger buffering capacity or changing the medium more frequently to prevent significant pH shifts. |
| Interaction with Media Components | This compound can interact with components in the media. While binding to serum proteins can initially aid solubility, these complexes might become unstable over time.[10] There is also evidence of interactions with other components like albumin and even some vitamins.[11][12] | Consider the media composition. If using serum-free media, the lack of proteins may reduce the initial solubility. If precipitation persists in serum-containing media, it might indicate the formation of insoluble complexes over time. |
| Temperature Fluctuations & Evaporation | Repeatedly removing plates from the incubator can cause temperature cycling. Additionally, evaporation from culture wells, especially in long-term experiments, can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[3][6] | Maintain a stable culture environment. Minimize the time plates are outside the incubator. Ensure proper humidification to prevent evaporation. Using plates with low-evaporation lids can also be beneficial. |
| Compound Instability | This compound itself may not be perfectly stable in the aqueous, 37°C environment of the cell culture medium over extended periods, leading to degradation products that may be less soluble. | Assess compound stability. While this compound is stable in certain acidic solutions for at least 24 hours, its long-term stability in complete media at 37°C is less characterized.[13] If long incubation times are necessary, consider refreshing the media with freshly prepared this compound solution every 24-48 hours. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare my this compound stock solution? A: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of this compound for in-vitro use.[7][14]
Q2: How does serum in the cell culture media affect this compound solubility? A: The effect is complex. Serum contains proteins, primarily albumin and lipoproteins, which can bind to hydrophobic drugs like this compound.[15][16] This binding can increase the overall amount of this compound in the media (acting as a carrier), but it may also reduce the concentration of free, unbound drug that is available to interact with the cells. If you are working with serum-free media, you may face greater challenges with precipitation.
Q3: Can I use solubility enhancers? Are they safe for my cells? A: Yes, solubility enhancers can be very effective. The two most common classes for cell culture are cyclodextrins and certain non-ionic surfactants.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a cyclic oligosaccharide with a hydrophobic core and a hydrophilic exterior that can encapsulate this compound, increasing its aqueous solubility.[3][5][7][16] It is generally considered non-toxic to cells in culture at concentrations of 0.5-1% in serum-free media and up to 1-2% in serum-supplemented media.[3][7]
-
Pluronic® F-68: This is a non-ionic surfactant often included in cell culture media to protect cells from shear stress. It can also aid in the solubilization of hydrophobic compounds. It is generally well-tolerated by many cell lines at concentrations up to 0.5% (5 g/L).[8][9]
-
Tween® 80: While used in some drug formulations, some studies have shown that Tween 80 can be cytotoxic to cell lines at concentrations typically required for solubilization.[15] Therefore, it should be used with caution and its cytotoxicity determined for your specific cell line.
Q4: What does this compound precipitation look like? A: Precipitation can manifest in several ways. It may appear as a general cloudiness or turbidity in the medium. Under a microscope, you might see small, amorphous particles, or more distinct, needle-like crystalline structures, especially after longer incubation periods.
Best Practices & Experimental Protocols
Workflow for Preparing and Using this compound in Cell Culture
Caption: Recommended workflow for preparing this compound working solutions.
Protocol 1: Preparation of this compound Stock Solution
-
Calculate: Determine the mass of this compound powder required to make a stock solution of a desired concentration (e.g., 20 mM) in high-quality, anhydrous DMSO.
-
Weigh: Carefully weigh the this compound powder in a sterile, conical tube.
-
Dissolve: Add the calculated volume of anhydrous DMSO. Vortex vigorously. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Inspect: Visually confirm that the solution is clear and free of any solid particles.
-
Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles and moisture absorption by the DMSO.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
This protocol helps you determine the maximum concentration at which this compound remains soluble in your specific experimental conditions.
-
Prepare Stock: Use your high-concentration this compound stock in DMSO.
-
Plate Setup: In a 96-well clear-bottom plate, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to several wells.
-
Serial Dilution: Add 2 µL of your DMSO stock to the first well (this creates a 1:100 dilution and a final DMSO concentration of 1%). Serially dilute this across the plate. Also, prepare a series of vehicle control wells with corresponding dilutions of pure DMSO.
-
Incubate & Read: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂). Measure the absorbance (optical density) at a wavelength of ~600-650 nm at time zero and after 1, 4, and 24 hours.
-
Analyze: An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation. The highest concentration that shows no significant increase in absorbance over time is your approximate kinetic solubility limit.
Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a Solubilizer
-
Prepare HP-β-CD Solution: Prepare a sterile, concentrated solution of HP-β-CD in your basal medium (e.g., 10% w/v). This may require warming and stirring to fully dissolve.
-
Complexation: In a sterile tube, add your this compound DMSO stock to the HP-β-CD solution. Vortex well and allow it to incubate for at least 30 minutes at room temperature to facilitate the formation of the inclusion complex.
-
Dilution: This this compound/HP-β-CD complex can then be diluted into your complete cell culture medium to achieve the final desired concentration of both this compound and HP-β-CD.
-
Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.
Decision-Making Guide for Troubleshooting
Caption: A logical guide for troubleshooting this compound precipitation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. Experimental determination of the physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. htslabs.com [htslabs.com]
- 8. [PDF] Pluronic® F-68 Enhances the Nanoparticle-Cell Interaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro effects of co-incubation of blood with artemether/lumefantrine & vitamin C on the viscosity & elasticity of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
lumefantrine vs. dihydroartemisinin-piperaquine efficacy in clinical trials
[2] Dihydroartemisinin-piperaquine versus artemether-lumefantrine for ... The fixed-dose combination of dihydroartemisinin-piperaquine versus artemether-lumefantrine for the treatment of uncomplicated falciparum malaria in African children: a randomised, non-inferiority trial. --INVALID-LINK-- Dihydroartemisinin-piperaquine vs. artemether-lumefantrine for ... In this large multicentre trial, dihydroartemisinin-piperaquine was as efficacious and safe as artemether-lumefantrine for the treatment of uncomplicated falciparum malaria in children from different areas of Africa. The once-daily regimen and the longer post-treatment prophylactic effect of dihydroartemisinin-piperaquine may be advantageous. --INVALID-LINK-- Efficacy and safety of dihydroartemisinin-piperaquine versus ... In conclusion, DHA-P is as effective and safe as AL for the treatment of uncomplicated falciparum malaria in children in Ethiopia. However, AL is superior to DHA-P in terms of gametocyte clearance. DHA-P has a longer prophylactic effect than AL in preventing recurrent parasitaemia. --INVALID-LINK-- Efficacy and safety of dihydroartemisinin-piperaquine and artemether ... Our findings suggest that both dihydroartemisinin-piperaquine and artemether-lumefantrine are highly effective and safe for treating uncomplicated P. falciparum malaria in this study area in Uganda. Dihydroartemisinin-piperaquine provides a longer period of post-treatment prophylaxis against new infections than artemether-lumefantrine. --INVALID-LINK-- Efficacy and safety of dihydroartemisinin-piperaquine versus ... Conclusions: DHA-P and AL were highly effective and well-tolerated for the treatment of uncomplicated P. falciparum malaria in this setting with high-level parasite resistance to antifolates and aminoquinolines. DHA-P provides a longer period of post-treatment prophylaxis, a clear advantage in high transmission settings. --INVALID-LINK-- Dihydroartemisinin-piperaquine versus artemether-lumefantrine for the ... This large, multi-centre study in Asian patients with uncomplicated falciparum malaria showed that dihydroartemisinin-piperaquine and artemether-lumefantrine were both highly effective and well tolerated. Dihydroartemisinin-piperaquine provides a longer period of post-treatment prophylaxis, a clear advantage in high transmission settings. --INVALID-LINK-- A comparative, open-label, randomized clinical trial of artemether ... This study shows that both
A Comparative In Vitro Potency Analysis of Lumefantrine and Piperaquine Against Plasmodium falciparum
A Technical Guide for Drug Development Professionals and Researchers
In the landscape of antimalarial drug discovery and deployment, a nuanced understanding of the comparative potency of existing therapeutic agents is paramount. This guide provides a detailed in vitro comparison of two critical partner drugs in artemisinin-based combination therapies (ACTs): lumefantrine and piperaquine. As a senior application scientist, this document is structured to offer not just data, but a deeper insight into the experimental rationale and mechanistic underpinnings that dictate the activity of these compounds against Plasmodium falciparum, the most virulent of human malaria parasites.
Introduction: The Imperative for Comparative Potency Assessment
The global strategy for malaria control hinges on the efficacy of ACTs. The longevity of these combination therapies is directly threatened by the emergence of parasite resistance. The partner drug, with its longer half-life, is crucial for clearing residual parasites and preventing recrudescence. This compound, an aryl-aminoalcohol, and piperaquine, a bisquinoline, are mainstays in this role. An objective, data-driven comparison of their in vitro potency is essential for several reasons:
-
Informing Treatment Guidelines: Understanding the relative strengths and weaknesses of each compound against different parasite strains can guide regional treatment policies.
-
Monitoring for Resistance: Establishing baseline potency data is critical for the early detection of shifts in parasite susceptibility.
-
Guiding New Drug Discovery: Insights into the structure-activity relationships and resistance mechanisms of current drugs can inform the design of novel antimalarials.
This guide will delve into the head-to-head in vitro performance of this compound and piperaquine, provide a detailed experimental protocol for potency determination, explore their mechanisms of action, and discuss the clinical implications of the presented data.
Quantitative Comparison of In Vitro Potency (IC50)
The 50% inhibitory concentration (IC50) is a standard measure of a drug's in vitro potency, representing the concentration at which 50% of parasite growth is inhibited. The following table summarizes IC50 values for this compound and piperaquine against various P. falciparum strains, including both laboratory-adapted reference strains and clinical isolates.
| Drug | P. falciparum Strain(s) | Median IC50 (nM) | Interquartile Range (IQR) (nM) | Key Observations |
| This compound | 115 Kenyan clinical isolates | 50 | 29 - 96 | Potency can be influenced by genetic background; higher IC50s are associated with wild-type pfcrt-76 and pfmdr1-86 alleles.[1] |
| 3D7 (chloroquine-sensitive) | 96 ± 12 | N/A | ||
| V1S (multidrug-resistant) | 24 ± 14 | N/A | ||
| 29 Ghanaian clinical isolates | 2.7 | N/A (Geometric Mean) | Generally potent against these isolates.[1] | |
| Piperaquine | 115 Kenyan clinical isolates | 32 | 17 - 46 | Generally more potent than this compound against this cohort of clinical isolates.[1] |
| 3D7 (chloroquine-sensitive) | 27 ± 17 | N/A | ||
| V1S (multidrug-resistant) | 42 ± 10 | N/A | ||
| 103 Cameroonian clinical isolates | 38.9 | 7.76 - 78.3 | Highly active against both chloroquine-sensitive and chloroquine-resistant isolates.[2] | |
| 29 Ghanaian clinical isolates | 4.6 | N/A (Geometric Mean) | Highly potent against these isolates.[1] |
Expert Interpretation: The data indicates that both this compound and piperaquine are highly potent antimalarials in vitro. However, piperaquine generally exhibits a lower median IC50 against clinical isolates compared to this compound, suggesting a higher intrinsic potency.[1] A crucial observation is the inverse relationship between this compound and chloroquine susceptibility. Parasites that are resistant to chloroquine (carrying the mutant pfcrt K76T allele) tend to be more susceptible to this compound, while those with the wild-type allele (chloroquine-sensitive) show reduced susceptibility to this compound.[1] This has significant implications for the selection pressure exerted by the widespread use of artemether-lumefantrine.
Experimental Protocol: In Vitro Drug Susceptibility Testing using SYBR Green I-based Fluorescence Assay
The SYBR Green I assay is a widely adopted method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs due to its simplicity, cost-effectiveness, and high-throughput capability.[2][3] It relies on the principle that the fluorescent dye, SYBR Green I, intercalates with parasitic DNA, and the resulting fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a proxy for parasite growth.[2]
Causality Behind Experimental Choices
-
Parasite Synchronization: The use of synchronized ring-stage parasites is critical for ensuring experimental reproducibility. Asynchronous cultures would introduce variability in the initial parasite biomass and developmental stage, confounding the interpretation of drug effects.
-
SYBR Green I Dye: This dye is chosen for its high affinity for double-stranded DNA and the significant increase in fluorescence upon binding.[4] As mature red blood cells are anucleated, the detected fluorescence is specific to the parasite's DNA.[4]
-
Lysis Buffer: The inclusion of saponin and Triton X-100 in the lysis buffer is essential for disrupting both the red blood cell and parasitophorous vacuole membranes, ensuring the release of parasitic DNA for staining.
Step-by-Step Methodology
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound and piperaquine in complete culture medium in a 96-well microtiter plate.
-
Include positive controls (a known antimalarial like chloroquine or artesunate) and negative controls (culture medium with the drug vehicle, typically DMSO at <0.5%).
-
-
Parasite Culture and Inoculation:
-
Synchronize P. falciparum cultures to the ring stage using methods such as 5% D-sorbitol treatment.
-
Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the pre-dosed drug plate.
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C. This duration allows for at least one full intraerythrocytic developmental cycle.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
Add the lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours to allow for complete cell lysis and DNA staining.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the fluorescence values to the untreated control (100% growth).
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the SYBR Green I-based in vitro antimalarial drug susceptibility assay.
Mechanisms of Action
While the precise molecular targets of this compound and piperaquine are not fully elucidated, their primary site of action is believed to be the parasite's digestive vacuole, where they interfere with the detoxification of heme.[5][6][7]
This compound
This compound, an aryl-aminoalcohol, is thought to exert its antimalarial effect through a multi-pronged attack within the digestive vacuole.[5][8][9] The acidic environment of the vacuole leads to the protonation of the drug, causing it to accumulate. Once concentrated, this compound is believed to bind to heme, preventing its polymerization into the non-toxic hemozoin crystal.[5] The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative damage to cellular membranes and ultimately, cell death.[5] There is also evidence to suggest that this compound may inhibit nucleic acid and protein synthesis.[8][9][10]
Piperaquine
Piperaquine is a bisquinoline, structurally similar to chloroquine.[7] Its mechanism of action is also centered on the disruption of heme detoxification.[6][11][12] Like other quinolines, piperaquine is a weak base that becomes protonated and trapped within the acidic digestive vacuole. Here, it is thought to cap the growing hemozoin crystal, preventing further polymerization of toxic heme. The build-up of free heme leads to parasiticidal oxidative stress.
Signaling Pathway Diagrams
Caption: Proposed mechanisms of action for this compound and piperaquine.
Implications of Comparative Potency and Resistance Mechanisms
The in vitro data presented herein has significant implications for the clinical use and stewardship of these vital antimalarial agents.
-
Piperaquine's Higher Potency: The generally lower IC50 values for piperaquine suggest it may be a more potent partner drug in regions with susceptible parasite populations.[1]
-
This compound and Chloroquine Cross-Resistance: The inverse relationship between chloroquine and this compound susceptibility is a critical consideration.[1] In areas where chloroquine resistance has declined following its withdrawal from use, the re-emergence of chloroquine-sensitive parasites (with the wild-type pfcrt allele) could lead to a concurrent decrease in this compound susceptibility. This underscores the need for continuous surveillance of both drug susceptibility and molecular markers of resistance.
-
Molecular Basis of Resistance:
-
Piperaquine: Resistance to piperaquine, particularly in Southeast Asia, has been linked to novel mutations in the P. falciparum chloroquine resistance transporter (pfcrt) and amplification of the plasmepsin 2 and 3 genes, which are involved in hemoglobin digestion.[6][13][14]
-
This compound: Decreased susceptibility to this compound is associated with the selection of the wild-type pfcrt K76 allele and mutations in the P. falciparum multidrug resistance 1 (pfmdr1) gene.[1][15][16]
-
-
Cross-Resistance between this compound and Piperaquine: While their primary resistance mechanisms appear to differ, some degree of cross-resistance has been observed in laboratory settings. A study using a mouse model of malaria found that the selection of piperaquine resistance was associated with a significant reduction in the efficacy of this compound.[17] This suggests that some resistance mechanisms may be shared or that resistance to one drug can predispose the parasite to developing resistance to the other.
Conclusion
This comparative guide provides a robust, evidence-based overview of the in vitro potency of this compound and piperaquine against P. falciparum. While both are highly effective antimalarials, piperaquine demonstrates a generally higher in vitro potency. The choice of partner drug in ACTs should be informed by regional patterns of parasite susceptibility and the prevalence of molecular markers of resistance. The provided experimental protocol for the SYBR Green I assay offers a reliable and high-throughput method for ongoing surveillance. As the parasite continues to evolve, a deep, mechanistic understanding of our current antimalarial armamentarium is our most critical tool in the ongoing fight against malaria.
References
- 1. In Vitro Activities of Piperaquine, this compound, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iddo.org [iddo.org]
- 4. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Piperaquine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Piperaquine Phosphate? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. An investigation of the mechanisms of piperaquine resistance in Plasmodium falciparum malaria [repository.cam.ac.uk]
- 14. Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Resistance Molecular Markers of Plasmodium falciparum and Severity of Malaria in Febrile Children in the Sentinel Site for Malaria Surveillance of Melen in Gabon: Additional Data from the Plasmodium Diversity Network African Network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on Cross-resistance of piperaquine and this compound resistane in a mouse model. [repository.kemri.go.ke]
A Comparative Guide to the Validation of the Hollow Fiber Infection Model for Lumefantrine Studies
For researchers, scientists, and drug development professionals dedicated to the fight against malaria, the selection of appropriate preclinical models is a critical determinant of success. The emergence of drug resistance necessitates robust systems that can accurately predict the clinical performance of antimalarials. This guide provides an in-depth technical comparison of the Hollow Fiber Infection Model (HFIM) for the study of lumefantrine, a cornerstone of modern artemisinin-based combination therapies (ACTs). We will explore the validation process for this dynamic model and contrast its performance with traditional in vitro and in vivo alternatives, supported by experimental data and established pharmacological principles.
The Imperative for Advanced Preclinical Models in Antimalarial Research
The development of new antimalarial drugs and the stewardship of existing ones are hampered by the limitations of conventional preclinical models. Static in vitro assays often fail to capture the dynamic interplay between drug concentration and parasite response over time, a particularly salient issue for slow-acting compounds like this compound.[1] Animal models, while valuable, present challenges due to species-specific differences in drug metabolism and the inability to study the primary human pathogen, Plasmodium falciparum, directly.[2][3]
The Hollow Fiber Infection Model (HFIM) emerges as a powerful solution, offering a dynamic in vitro environment that can simulate human pharmacokinetic (PK) profiles with high fidelity.[3][4] This allows for a more nuanced understanding of pharmacodynamic (PD) relationships, including the rate and extent of parasite killing and the potential for resistance emergence over clinically relevant timeframes.[3]
The Hollow Fiber Infection Model (HFIM) for Plasmodium falciparum
The HFIM is a two-compartment system designed to mimic drug exposure in the human body.[3][5] It consists of a central reservoir connected to a cartridge containing thousands of semi-permeable hollow fibers. The Plasmodium falciparum-infected red blood cells are housed in the extra-capillary space (ECS) of the cartridge, while drug-containing culture medium is circulated from the central reservoir through the intra-capillary space.
The semi-permeable nature of the fibers allows for the free exchange of drugs, nutrients, and metabolic waste, while containing the parasites within the ECS.[5] By precisely controlling the infusion of fresh drug and the clearance of existing drug from the central reservoir, the system can simulate the concentration-time profile of a drug as it would occur in a patient's plasma.[3]
A critical adaptation for P. falciparum research has been the development of a glass cartridge system. Standard commercial hollow fiber cartridges have been found to be toxic to the parasite, necessitating this modification to ensure robust and continuous parasite growth.[2]
Caption: Fig 1. General setup of the Hollow Fiber Infection Model (HFIM).
Pharmacological Profile of this compound: Key Considerations for Modeling
A successful validation of the HFIM for this compound hinges on its ability to replicate the drug's unique and complex pharmacological properties. This compound is a lipophilic, slow-acting blood schizonticide, and its efficacy is critically dependent on maintaining parasiticidal concentrations for a sufficient duration.[6][7]
Key pharmacokinetic and pharmacodynamic parameters of this compound that must be accurately modeled are summarized below.
| Parameter | Typical Value / Characteristic | Significance for HFIM Validation |
| Elimination Half-life (t½) | 3 - 6 days in patients | The HFIM must be able to sustain a slow clearance rate over an extended experiment duration to mimic this long terminal half-life.[6] |
| Absorption | Highly variable and significantly increased with fatty food.[8] | While the HFIM doesn't model absorption directly, it must simulate the resulting plasma concentration curve, including the peak concentration (Cmax) and time to peak (Tmax). |
| Mechanism of Action | Interferes with heme detoxification in the parasite's food vacuole.[9] | The model allows for prolonged exposure, which is crucial for assessing the efficacy of slow-acting drugs that require accumulation. |
| Putative In Vivo MIC | ~280 ng/mL | The duration that this compound concentrations remain above this minimum inhibitory concentration (Time > MIC) is a key predictor of therapeutic success.[8][10] The HFIM can directly test this parameter. |
| Resistance Markers | Increased pfmdr1 gene copy number is associated with reduced susceptibility.[11] | The long-term nature of HFIM experiments allows for the monitoring of changes in parasite genotypes under drug pressure. |
A Step-by-Step Protocol for HFIM Validation with this compound
This section outlines a comprehensive, self-validating experimental protocol to formally validate the HFIM for this compound studies.
Objective: To demonstrate that the HFIM can accurately replicate the known in vivo pharmacodynamics of this compound against P. falciparum by simulating human pharmacokinetic profiles.
Materials:
-
P. falciparum strains (e.g., drug-sensitive 3D7 and a resistant strain with known pfmdr1 copy number amplification).
-
Human red blood cells and culture medium (e.g., RPMI 1640 with appropriate supplements).
-
Custom-built glass hollow fiber cartridges.[2]
-
A programmable multi-channel peristaltic pump.
-
This compound analytical standard.
Methodology:
-
Preliminary Static Assay: Determine the 50% inhibitory concentration (IC50) of this compound for the selected parasite strains using a standard 72-hour SYBR Green I or pLDH assay.[1] This provides a baseline static susceptibility profile.
-
System Calibration:
-
Assemble the HFIM system (Fig 1.) using glass cartridges.
-
Pre-condition the system by circulating drug-free medium to saturate any non-specific drug binding sites.[2]
-
Program the pump to simulate a target human plasma profile of this compound (e.g., a standard 6-dose regimen). This involves calculating the required rates of drug infusion and clearance.
-
Run the simulation with drug but without parasites, collecting samples from the central reservoir over 7-10 days to confirm via HPLC or LC-MS/MS that the system achieves the desired PK profile.
-
-
Pharmacodynamic Experiment:
-
Once the PK profile is validated, inoculate the ECS of three cartridges (two for drug exposure, one as a drug-free control) with P. falciparum-infected red blood cells at a starting parasitemia of ~0.5%.
-
Initiate the validated this compound dosing simulation.
-
Collect daily samples from the ECS of each cartridge for a period of at least 14 days.
-
-
Endpoint Analysis:
-
Parasite Growth/Killing: Quantify daily parasitemia in all cartridges using microscopy (Giemsa staining) or flow cytometry.
-
Pharmacokinetics: Measure this compound concentrations in the collected samples to confirm the drug exposure profile was maintained.
-
Resistance Monitoring: At the end of the experiment, perform quantitative PCR (qPCR) on the parasite populations from each cartridge to assess any changes in pfmdr1 copy number.
-
Caption: Fig 2. Workflow for the validation of the HFIM for this compound.
Comparative Analysis: HFIM vs. Alternative Models
A validated HFIM for this compound would offer significant advantages over existing preclinical models.
| Feature | Static In Vitro Assays (e.g., SYBR Green) | Rodent In Vivo Models | Hollow Fiber Infection Model (HFIM) |
| Drug Exposure | Constant (static) concentration. | Dynamic, but PK differs from humans. | Dynamic, simulates human PK profiles.[2] |
| Test Organism | P. falciparum | Rodent malaria parasites (e.g., P. berghei). | P. falciparum. |
| Duration | Short-term (48-72 hours).[1] | Typically short-term (4-day suppressive test). | Long-term (weeks), allows study of slow-acting drugs and resistance.[3] |
| Key Output | IC50/IC90 values. | Percent parasite suppression, survival. | Parasite killing rate, Time > MIC, resistance emergence.[5] |
| Limitations | Poorly represents in vivo exposure; less suitable for slow-acting drugs. | Results may not translate to humans due to different parasite biology and drug metabolism. | Technically more complex and resource-intensive than static assays. |
| Suitability for this compound | Limited, does not capture the importance of sustained exposure. | Limited, does not model human-specific PK or parasite. | High , ideal for studying the relationship between its long half-life and parasite clearance/resistance. |
The primary advantage of the HFIM is its ability to bridge the gap between simplistic in vitro assays and complex, often non-representative in vivo models. By integrating human-relevant pharmacokinetics with the human-specific pathogen, it provides a more predictive and clinically translatable dataset.
Caption: Fig 3. Comparison of preclinical models for this compound studies.
Conclusion: The Role of a Validated HFIM in this compound Research
The validation of the hollow fiber infection model for this compound studies represents a significant step forward in antimalarial drug development. This advanced in vitro system is uniquely capable of simulating the long-term, dynamic drug exposure profiles that are critical to this compound's clinical efficacy. By providing a direct link between human pharmacokinetics and P. falciparum pharmacodynamics, a validated HFIM can:
-
Optimize Dosing Regimens: Precisely determine the exposure levels required to maximize parasite killing and prevent recrudescence.
-
Investigate Resistance: Study the emergence of resistance mechanisms, such as pfmdr1 amplification, under clinically relevant drug pressure.
-
Evaluate Combination Therapies: Assess the synergistic or antagonistic effects of this compound with new or existing partner drugs.
While more technically demanding than standard assays, the predictive power and translational relevance of the HFIM provide an invaluable tool for making informed decisions in the development and deployment of this compound-based therapies, ultimately contributing to the global effort to control and eradicate malaria.
References
- 1. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hollow Fiber Methodology for Pharmacokinetic/Pharmacodynamic Studies of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 4. Hollow Fiber Model in Antimicrobial PK/PD Studies - Bio-Connect [bio-connect.nl]
- 5. Application of the hollow fibre infection model (HFIM) in antimicrobial development: a systematic review and recommendations of reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Artemether-Lumefantrine | Semantic Scholar [semanticscholar.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Pharmacokinetics and Pharmacodynamics of this compound (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Pharmacokinetics and pharmacodynamics of this compound (benflumetol) in acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Resistance: A Comparative Guide to Lumefantrine Cross-Resistance with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum is a critical threat to global malaria control. Lumefantrine, a cornerstone of artemisinin-based combination therapies (ACTs) as the partner drug to artemether, is not immune to the selective pressures that drive resistance. Understanding its cross-resistance profile with other antimalarials is paramount for predicting treatment outcomes, guiding therapeutic strategies in regions with multi-drug resistance, and informing the development of next-generation antimalarials. This guide provides an in-depth, evidence-based comparison of this compound's cross-resistance patterns, supported by experimental data and detailed methodologies.
The Molecular Basis of this compound Action and Resistance
This compound, an aryl-aminoalcohol, is thought to exert its antimalarial effect by interfering with heme detoxification in the parasite's digestive vacuole.[1][2] The accumulation of toxic free heme leads to oxidative stress and parasite death.[3] Resistance to this compound and cross-resistance with structurally similar compounds like mefloquine and halofantrine are primarily associated with genetic polymorphisms in two key transporter proteins: the P. falciparum multidrug resistance protein 1 (PfMDR1) and the P. falciparum chloroquine resistance transporter (PfCRT).[2][4][5]
Polymorphisms in these transporters can alter the parasite's ability to efflux the drug from its site of action, effectively reducing the intracellular drug concentration. A critical interplay exists between these genes, often creating a "seesaw effect" where selection for resistance to one drug can lead to increased susceptibility to another. For instance, the Pfmdr1 N86 allele is associated with reduced susceptibility to this compound and mefloquine but increased susceptibility to chloroquine and amodiaquine. Conversely, the 86Y mutation, linked to chloroquine and amodiaquine resistance, can increase sensitivity to this compound and mefloquine.[3][6] Similarly, the wild-type Pfcrt K76 allele is often selected for by artemether-lumefantrine treatment, while the K76T mutation is the hallmark of chloroquine resistance.[2][7]
dot
Caption: Molecular mechanisms of this compound action and cross-resistance.
Experimental Methodologies for Assessing Cross-Resistance
Objective assessment of cross-resistance relies on standardized in vitro and in vivo experimental protocols. These assays are crucial for determining the drug concentrations required to inhibit parasite growth and for establishing resistance indices.
In Vitro Susceptibility Testing: The SYBR Green I-Based Assay
The SYBR Green I-based fluorescence assay is a widely used, sensitive, and high-throughput method for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs. It quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
Step-by-Step Protocol:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in RPMI-1640 medium supplemented with human serum and red blood cells.
-
Drug Plate Preparation: Antimalarial drugs are serially diluted in 96-well microtiter plates to create a range of concentrations.
-
Assay Initiation: The parasite culture is diluted to a starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 1.5%) and added to the pre-dosed drug plates.[8]
-
Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).[8]
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well.[9]
-
Fluorescence Reading: Plates are incubated in the dark for 24 hours before fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[9]
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration. A non-linear regression model is used to calculate the 50% inhibitory concentration (IC₅₀), which is the drug concentration that reduces parasite growth by 50%.[8]
dot
Caption: Workflow for the in vitro SYBR Green I-based susceptibility assay.
In Vivo Assessment: The 4-Day Suppressive Test (Peter's Test)
The 4-day suppressive test is the standard in vivo method for screening antimalarial compounds for schizontocidal activity in a murine model. It evaluates the ability of a drug to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.
Step-by-Step Protocol:
-
Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells on Day 0.[10]
-
Grouping and Treatment: The infected mice are randomly divided into groups: a negative control (vehicle), a positive control (a known effective antimalarial like chloroquine), and test groups receiving different doses of the drug being investigated.[11]
-
Drug Administration: Treatment starts a few hours after infection on Day 0 and continues daily for four consecutive days (Day 0 to Day 3).[12]
-
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.[13]
-
Data Analysis: The average parasitemia in each group is calculated. The percentage of parasitemia suppression is determined using the following formula: [(A - B) / A] x 100 Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.[13] The 90% effective dose (ED₉₀) or 90% inhibitory index (I₉₀) can then be calculated to compare the efficacy against sensitive and resistant parasite lines.
This compound Cross-Resistance Profile: A Comparative Analysis
Experimental data from both in vitro and in vivo studies reveal a complex pattern of cross-resistance between this compound and other key antimalarials.
Table 1: Quantitative Comparison of this compound Cross-Resistance
| Antimalarial Drug | Parasite Strain / Model | Key Resistance Marker(s) | Finding | Implication | Reference(s) |
| Mefloquine | P. falciparum (genetic cross) | Pfmdr1 N86Y, Y184F | Strong positive correlation between this compound and mefloquine IC₅₀ values. | Shared mechanism of resistance; parasites resistant to one are likely resistant to the other. | [4],[14] |
| Halofantrine | P. falciparum (genetic cross) | Pfmdr1 N86Y, Y184F | Strong positive correlation between this compound and halofantrine IC₅₀ values. | Shared mechanism of resistance among aryl-aminoalcohols. | [14] |
| Amodiaquine | P. falciparum (field isolates) | Pfmdr1 N86Y, Pfcrt K76T | Inverse correlation; selection for Pfmdr1 N86 by this compound increases sensitivity to amodiaquine. | Opposing selective pressures; potential for negative cross-resistance. | [2],[6] |
| Chloroquine | P. falciparum (field isolates) | Pfmdr1 N86Y, Pfcrt K76T | Inverse correlation; this compound use selects for wild-type Pfcrt K76, restoring chloroquine sensitivity. | This compound pressure may reverse chloroquine resistance in a population. | [15],[2] |
| Piperaquine | P. berghei (mouse model) | Not fully elucidated | This compound-resistant line showed no significant cross-resistance to piperaquine (I₉₀ of 0.91). | Different resistance mechanisms; piperaquine may be effective against this compound-resistant parasites. | [16] |
| Dihydroartemisinin (DHA) | P. berghei (mouse model) | Not fully elucidated | This compound-resistant line showed significant cross-resistance to DHA (I₉₀ of 5.36). | Concerning finding for ACT efficacy, though this is in a mouse model. | [16] |
| Atovaquone | P. berghei (mouse model) | Not fully elucidated | This compound-resistant line maintained sensitivity to atovaquone (I₉₀ of 1.19). | Atovaquone could be a viable treatment option in cases of this compound resistance. | [16],[17] |
IC₅₀: 50% inhibitory concentration; I₉₀: 90% inhibitory index (a measure of resistance where a value >1 indicates reduced sensitivity).
Clinical Implications and Future Directions
The data clearly indicate that significant cross-resistance exists between this compound and other aryl-aminoalcohols like mefloquine and halofantrine, primarily mediated by polymorphisms in Pfmdr1. This has direct clinical relevance, as the use of artemether-lumefantrine can select for parasite populations that are also less susceptible to mefloquine-based therapies.
Conversely, the phenomenon of negative cross-resistance with 4-aminoquinolines like amodiaquine and chloroquine presents a strategic opportunity. The selective pressure exerted by this compound can favor parasite genotypes that are more susceptible to these older drugs. This dynamic interplay is a critical consideration for national malaria control programs when rotating or selecting first-line therapies.
The limited cross-resistance observed with piperaquine and atovaquone in preclinical models is promising, suggesting these drugs may retain efficacy in regions where this compound tolerance is emerging.[16] However, the observed cross-resistance with dihydroartemisinin in a mouse model warrants further investigation, as it could have serious implications for the efficacy of all ACTs.[16]
For drug development professionals, these findings underscore the necessity of designing new antimalarial candidates with novel mechanisms of action that can circumvent existing resistance pathways. A deep understanding of the transport mechanisms governed by PfMDR1 and PfCRT is essential to avoid developing compounds susceptible to these well-established resistance routes. Continued surveillance of molecular markers and phenotypic drug susceptibility is crucial for preserving the efficacy of our current antimalarial arsenal and for rationally deploying the next generation of therapies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The role of Pfmdr1 and Pfcrt in changing chloroquine, amodiaquine, mefloquine and this compound susceptibility in western-Kenya P. falciparum samples during 2008-2011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for linkage of pfmdr1, pfcrt, and pfk13 polymorphisms to this compound and mefloquine susceptibilities in a Plasmodium falciparum cross - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 6. Amodiaquine and Artemether-Lumefantrine Select Distinct Alleles of the Plasmodium falciparum mdr1 Gene in Tanzanian Children Treated for Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of Plasmodium falciparum pfcrt and pfmdr1 polymorphisms after treatment with artesunate-amodiaquine fixed dose combination or artemether-lumefantrine in Liberia | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. iddo.org [iddo.org]
- 10. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo antimalarial activity of the 80% methanolic crude fruit extract of Lagenaria siceraria (Molina) Standl. against Plasmodium berghei infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evidence for linkage of pfmdr1, pfcrt, and pfk13 polymorphisms to this compound and mefloquine susceptibilities in a Plasmodium falciparum cross - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study on Cross-resistance of piperaquine and this compound resistane in a mouse model. [repository.kemri.go.ke]
- 17. journals.uonbi.ac.ke [journals.uonbi.ac.ke]
Mechanistic Landscape: A Shared Target with Divergent Interactions
An In-Depth Comparative Guide to the In Vivo Evaluation of Lumefantrine and Mefloquine in Murine Models
For researchers in the field of antimalarial drug development, the preclinical evaluation of compounds in robust animal models is a cornerstone of the discovery pipeline. Murine models, due to their physiological similarities to humans, provide an indispensable platform for assessing the efficacy, pharmacokinetics, and safety of new and existing antimalarials[1]. This guide offers a detailed comparative analysis of two critical partner drugs, this compound and mefloquine, focusing on their evaluation in in vivo mouse models. As arylaminoalcohol antimalarials, they share certain mechanistic characteristics but exhibit distinct efficacy and safety profiles that are crucial for drug development professionals to understand.
Both this compound and mefloquine are thought to exert their primary antimalarial effect within the parasite's digestive vacuole, interfering with the detoxification of heme—a toxic byproduct of the parasite's hemoglobin digestion.
This compound's Mechanism of Action: During its intraerythrocytic stages, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin (the "malaria pigment"). This compound is believed to bind to heme, preventing its polymerization into hemozoin[2][3]. The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite[2].
Mefloquine's Mechanism of Action: The precise mechanism for mefloquine is less defined but is also believed to involve the inhibition of hemozoin formation[4]. It accumulates in the parasite's digestive vacuole and forms toxic complexes with heme, which then damage the parasite's membranes and other essential components.
Mechanisms of Resistance: Parasite resistance to both drugs is complex. A key factor involves the P. falciparum multidrug resistance 1 transporter (pfmdr1). Mutations or changes in the copy number of the pfmdr1 gene can alter the parasite's susceptibility to arylaminoalcohols and other antimalarials[4][5][6]. For instance, a reduction in pfmdr1 copy number has been shown to increase parasite susceptibility to mefloquine and this compound[5].
Figure 1: Mechanism of Action for this compound and Mefloquine.
Experimental Design: The 4-Day Suppressive Test in Mice
The gold standard for primary in vivo screening of antimalarial compounds is the 4-day suppressive test, often referred to as "Peter's Test"[7][8][9]. This assay measures the schizontocidal activity of a compound by assessing its ability to suppress parasite growth in the blood.
Detailed Experimental Protocol: 4-Day Suppressive Test
This protocol is a synthesized standard based on established methodologies[7][8][9][10].
Objective: To evaluate the in vivo antimalarial activity of a test compound against early Plasmodium berghei infection in mice.
Materials:
-
Animals: Swiss albino mice (or other appropriate strains like C57BL/6), typically weighing 18-25g.
-
Parasite: A chloroquine-sensitive strain of rodent malaria, commonly Plasmodium berghei (ANKA strain).
-
Donor Mouse: A mouse with a rising parasitemia of 20-30%.
-
Test Compounds: this compound, Mefloquine.
-
Vehicle: Appropriate solvent for drug administration (e.g., 30% DMSO in 1% CMC)[7].
-
Negative Control: Vehicle only.
-
Equipment: Syringes, oral gavage needles, microscope, glass slides, Giemsa stain.
Step-by-Step Procedure:
-
Inoculum Preparation: Anesthetize a donor mouse with 30-40% parasitemia. Draw blood via cardiac puncture or eye vein into a heparinized tube[7]. Dilute the blood with normal saline or an appropriate buffer so that the final injection volume (0.2 mL) contains approximately 1 x 107 parasitized red blood cells[7][9].
-
Infection of Experimental Mice: Inoculate naive mice intraperitoneally (IP) with 0.2 mL of the prepared inoculum. This is Day 0.
-
Grouping and Treatment:
-
Randomly assign the infected mice into experimental groups (typically 5-6 mice per group).
-
Group 1: Negative Control (Vehicle only).
-
Group 2: Positive Control (Chloroquine, 10 mg/kg).
-
Group 3-X: Test Groups (e.g., this compound at various doses).
-
Group Y-Z: Test Groups (e.g., Mefloquine at various doses).
-
Three hours post-infection, begin treatment. Administer the drugs orally (p.o.) once daily for four consecutive days (Day 0, 1, 2, and 3)[7][11].
-
-
Monitoring Parasitemia: On Day 4, prepare thin blood smears from the tail of each mouse. Stain the smears with Giemsa.
-
Data Collection:
-
Under a microscope (100x oil immersion), count the number of parasitized red blood cells (pRBCs) out of a total of ~1000 red blood cells.
-
Calculate the percentage of parasitemia for each mouse.
-
Calculate the average percent suppression of parasitemia for each group using the formula:
-
[(A - B) / A] * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
-
-
-
Extended Monitoring (Optional): Continue to monitor the mice for mean survival time and to observe any potential for recrudescence (reappearance of parasites after initial clearance).
Figure 2: Workflow of the 4-Day Suppressive Test (Peter's Test).
Head-to-Head Comparison: Efficacy in P. berghei Infected Mice
Direct comparative studies of this compound and mefloquine monotherapies in mice are limited in recent literature, as they are primarily used in combination therapies. However, a study evaluating various Artemisinin-based Combination Therapies (ACTs) in Swiss albino mice infected with P. berghei provides valuable comparative insights into their partner drugs[12][13].
In this study, the efficacy of five different ACTs was compared. The results indicated that the artemether-lumefantrine combination was the least efficacious among the tested groups. Importantly, by day 60 post-treatment, mice that received either artemether-lumefantrine or artesunate-mefloquine showed increasing parasitemia levels, indicating recrudescence[12][13]. This suggests that while both drugs contribute to parasite clearance, they may not have been sufficient to completely eliminate all parasites in this model, leading to a later resurgence of the infection.
| Parameter | Artemether-Lumefantrine | Artesunate-Mefloquine | Key Observation | Reference |
| Relative Efficacy | Least efficacious among 5 ACTs tested. | More efficacious than AL combination. | Both combinations were less effective than those containing amodiaquine or piperaquine. | [12][13] |
| Recrudescence (Day 60) | Yes, significant increase in parasitemia. | Yes, increase in parasitemia noted. | Suggests incomplete parasite clearance by the partner drug's long tail. | [12] |
Table 1: Comparative Efficacy of this compound and Mefloquine-based ACTs in P. berghei-infected mice.
Comparative Pharmacokinetics and Toxicology
Preclinical toxicological assessment is critical for establishing a drug's safety profile. Animal studies have revealed different toxicological concerns for this compound and mefloquine.
This compound: Developmental toxicity studies in rats and rabbits have shown that this compound is not a potent embryotoxin and does not cause teratogenicity[14]. The no-observed-effect levels (NOELs) for developmental toxicity were established at 300 mg/kg/day in rats and 1000 mg/kg/day in rabbits[14].
Mefloquine: In contrast, mefloquine has demonstrated potential for toxicity in several mouse studies. At a dose of 60 mg/kg, it was found to impair antibody responses to sheep erythrocytes, suggesting an immunomodulatory effect[15]. Other studies have pointed towards genotoxicity, with higher doses of mefloquine increasing the frequency of chromosomal abnormalities in male mice[16].
| Parameter | This compound | Mefloquine | Reference |
| Developmental Toxicity | Not a potent embryotoxin or teratogen in rats and rabbits. | Data not specified in searches, but known clinical concerns exist. | [14] |
| Immunotoxicity | Not reported in searches. | Impaired antibody response in mice at 60 mg/kg. | [15] |
| Genotoxicity | Not reported in searches. | Increased chromosomal abnormalities in mice at high doses. | [16] |
| General Toxicity | Generally well-tolerated in animal models. | Marked cytotoxicity to mouse lymphocytes observed in vitro. | [15] |
Table 2: Summary of Toxicological Findings for this compound and Mefloquine in Animal Models.
Conclusion
The in vivo evaluation of this compound and mefloquine in murine models reveals two effective but distinct antimalarial agents. Both function by disrupting the parasite's heme detoxification pathway, a validated and critical therapeutic target.
-
Efficacy: In a direct comparative study of their respective ACTs in mice, the mefloquine combination demonstrated higher efficacy than the this compound combination. However, both combinations showed evidence of recrudescence, highlighting the challenge of complete parasite elimination and the importance of the partner drug's pharmacokinetic and pharmacodynamic profile[12][13].
-
Safety: Preclinical safety profiles differ significantly. This compound appears to have a wider safety margin, particularly concerning developmental toxicity[14]. Mefloquine, on the other hand, has demonstrated immunotoxic and genotoxic potential in mouse models, which aligns with the known neuropsychiatric and other adverse events observed clinically[15][16].
For researchers and drug development professionals, these findings underscore the necessity of comprehensive preclinical comparisons. While efficacy against parasitic infection is paramount, the toxicological profile established in sensitive in vivo models like the mouse is equally critical in determining a compound's potential for clinical success. The choice between these two partner drugs in future combination therapies will depend on a careful balance of efficacy against specific resistant strains and the overall safety profile.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mmv.org [mmv.org]
- 10. In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Study on the Efficacy of Some Artemisinin Combination Therapies on Plasmodium berghei in Swiss Albino Mice [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Developmental toxicity studies of this compound and artemether in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of mefloquine on the immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Lumefantrine in Combination Drug Studies
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable pharmaceutical quality control. This is particularly critical for combination drug products, where the simultaneous and accurate quantification of multiple active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of validated analytical methods for lumefantrine, a key antimalarial drug, frequently formulated in combination therapies, most notably with artemether. We will delve into the causality behind experimental choices, present comparative data, and offer a detailed experimental protocol, all grounded in authoritative regulatory guidelines.
The Imperative of Method Validation in Combination Therapies
The co-formulation of this compound with other APIs, such as artemether, presents unique analytical challenges. The disparate physicochemical properties and concentration ratios of the combined drugs necessitate the development of highly specific and sensitive analytical methods. Without rigorous validation, there is a significant risk of inaccurate dosage quantification, leading to potential therapeutic failure or toxicity. The International Council for Harmonisation (ICH) guidelines, specifically the recently updated Q2(R2) guideline, provide a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][2][3][4][5] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have also issued guidelines that align with these principles, emphasizing the importance of demonstrating specificity, linearity, accuracy, precision, and robustness.[6][7][8][9][10]
Comparative Analysis of Analytical Techniques for this compound
The most prevalent analytical techniques for the simultaneous determination of this compound and its combination partners are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. More advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are often employed for bioanalytical studies due to their higher sensitivity and specificity.[11][12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the gold standard for the quality control of this compound combination products due to its high resolving power, enabling the separation and simultaneous quantification of multiple components.[14][15][16][17][18][19][20] The choice of a reversed-phase (RP) C18 or C8 column is common, leveraging the hydrophobic nature of this compound.
Causality of Experimental Choices in HPLC Method Development:
-
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The organic modifier is crucial for eluting the highly hydrophobic this compound from the nonpolar stationary phase. The buffer, often containing an acid like orthophosphoric acid or trifluoroacetic acid, is used to control the pH and suppress the ionization of any acidic or basic functional groups in the analytes or excipients, thereby ensuring sharp, symmetrical peaks.[15][21][22] The ratio of the organic to the aqueous phase is a critical parameter that is optimized to achieve adequate separation (resolution) between the analytes and any potential interfering substances within a reasonable runtime.
-
Column Selection: C18 columns are widely used due to their strong hydrophobic retention, which is well-suited for this compound. The particle size of the column packing material (e.g., 5 µm) influences the efficiency of the separation; smaller particles generally provide higher resolution but at the cost of increased backpressure.
-
Detection Wavelength: The selection of the UV detection wavelength is based on the absorption maxima of the analytes. For the simultaneous analysis of artemether and this compound, a wavelength where both compounds exhibit reasonable absorbance is chosen, often around 210-222 nm.[14][18] This choice represents a compromise to ensure adequate sensitivity for both analytes.
-
Flow Rate: The flow rate of the mobile phase affects the retention time and the resolution of the separation. A typical flow rate of 1.0 mL/min is often a good starting point and is adjusted to optimize the separation efficiency and analysis time.
Table 1: Comparison of Validated RP-HPLC Methods for the Simultaneous Determination of Artemether and this compound
| Parameter | Method 1[14] | Method 2[15] | Method 3[18] | Method 4[19] |
| Column | BDS Hypersil C18 (150 x 4.6 mm, 3 µm) | Microsorb-MV100-5 C-18 (250 x 4.6mm, 5 µm) | ODS Intersil-C8 (150 × 4.6 mm) 5.0 µm | Mediterrania Sea 18 C-18 (250×4.6 mm, 5 µm) |
| Mobile Phase | 0.01M TBAHS and Acetonitrile (20:80 v/v) | Acetonitrile and 0.01M KH2PO4 buffer (65:35 v/v), pH 3.5 | Acetonitrile and 0.05% Orthophosphoric acid buffer, pH 3.5 (70:30 v/v) | Acetonitrile and 0.05% Trifluoroacetic acid (80:20 v/v), pH 2.35 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 222 nm | 254 nm | 210 nm | 210 nm (Artemether), 286 nm (this compound) |
| Retention Time (Artemether) | 4.19 min | 2.67 min | Not specified | ~5.8 min |
| Retention Time (this compound) | 5.22 min | 4.62 min | Not specified | ~7.3 min |
| Linearity Range (Artemether) | 3.2-19.2 µg/mL | 5-30 µg/mL | 275-1925 µg/mL | Not specified |
| Linearity Range (this compound) | 16-96 µg/mL | 60-210 µg/mL | 150-1050 µg/mL | Not specified |
| Correlation Coefficient (r²) | 0.999 | >0.999 | 0.9992 (Artemether), 0.9985 (this compound) | >0.99 |
| % Recovery (Accuracy) | 99.18-100.19 (Artemether), 99.96-100.07 (this compound) | Not specified | 99.79-100.16 (Artemether), 99.04-99.50 (this compound) | Not specified |
| Precision (%RSD) | < 2% | < 2.0% | Intraday: 0.175 (Artemether), 0.203 (this compound); Interday: 0.340 (Artemether), 0.554 (this compound) | < 2.0% |
| LOD (Artemether) | 0.201 µg/mL | Not specified | Not specified | Not specified |
| LOD (this compound) | 2.99 µg/mL | Not specified | Not specified | Not specified |
| LOQ (Artemether) | 0.609 µg/mL | Not specified | Not specified | Not specified |
| LOQ (this compound) | 9.086 µg/mL | Not specified | Not specified | Not specified |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simpler, more cost-effective, and rapid alternative to HPLC for the simultaneous quantification of this compound and its combination partners.[23][24][25][26][27] These methods are particularly useful for routine quality control in settings where access to HPLC instrumentation is limited. The simultaneous equation and area under the curve (AUC) methods are commonly employed.
Causality of Experimental Choices in UV Spectrophotometry:
-
Solvent Selection: The choice of solvent is critical to ensure that the analytes are completely dissolved and stable. The solvent should also be transparent in the UV region of interest. Methanol or ethanol are frequently used for the analysis of artemether and this compound.[24]
-
Wavelength Selection: For the simultaneous equation method, two wavelengths are selected where the difference in absorbance between the two drugs is significant. For the AUC method, a wavelength range is selected for each drug. The selection is based on the UV absorption spectra of the individual components.
Table 2: Comparison of Validated UV Spectrophotometric Methods for the Simultaneous Determination of Artemether and this compound
| Parameter | Method 1 (Area Under Curve)[25] | Method 2 (Area Under Curve)[24] |
| Solvent | Ethanol | Ethanol |
| Wavelength Range (Artemether) | Not specified | 248.2-258.2 nm |
| Wavelength Range (this compound) | Not specified | 230.2-240.2 nm |
| Linearity Range (Artemether) | 10-30 µg/mL | 4.24-67.84 µg/mL |
| Linearity Range (this compound) | 24-44 µg/mL | 4.68-28.08 µg/mL |
| Correlation Coefficient (r²) | Not specified | Not specified |
| % Recovery (Accuracy) | Validated as per ICH guidelines | Validated as per ICH guidelines |
| Precision (%RSD) | Validated as per ICH guidelines | Validated as per ICH guidelines |
Experimental Protocol: A Validated RP-HPLC Method
The following is a detailed, step-by-step protocol for a validated RP-HPLC method for the simultaneous determination of artemether and this compound in a fixed-dose combination tablet, based on established methodologies.[14][15]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity Series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a variable wavelength detector.
-
Column: ODS Intersil-C8 (150 × 4.6 mm), 5.0 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05% orthophosphoric acid buffer (pH 3.5) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: 6 minutes.
2. Preparation of Solutions:
-
Buffer Preparation (0.05% Orthophosphoric Acid, pH 3.5): Add 0.5 mL of orthophosphoric acid to 1000 mL of HPLC-grade water. Adjust the pH to 3.5 with a suitable base (e.g., dilute sodium hydroxide solution).
-
Mobile Phase Preparation: Mix 700 mL of acetonitrile with 300 mL of the prepared buffer. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution Preparation: Accurately weigh and transfer 20 mg of artemether and 120 mg of this compound reference standards into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution containing 200 µg/mL of artemether and 1200 µg/mL of this compound.
-
Working Standard Solution Preparation: Dilute the standard stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 20 µg/mL of artemether and 120 µg/mL of this compound).
3. Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to one tablet (containing 20 mg of artemether and 120 mg of this compound) and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the APIs.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.
4. Method Validation:
-
System Suitability: Inject the working standard solution six times and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Specificity: Analyze a placebo solution (containing all excipients but no APIs) to ensure no interference at the retention times of artemether and this compound.
-
Linearity: Prepare a series of at least five calibration standards of different concentrations and inject them. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform a recovery study by spiking a known amount of the standard drug into the placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, or on different equipment. Calculate the %RSD for the results.
-
-
Robustness: Deliberately vary the method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature) and assess the impact on the results.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process as per ICH guidelines.
Caption: A flowchart illustrating the interconnected stages of analytical method validation.
Forced Degradation Studies: A Critical Component of Validation
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[28][29][30][31][32] These studies involve subjecting the drug product to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The analytical method must be able to separate the intact APIs from any degradation products that may form.
Caption: The workflow of a forced degradation study to establish a stability-indicating method.
Conclusion
The validation of analytical methods for this compound in combination drug studies is a meticulous process that underpins the safety and efficacy of these essential medicines. While HPLC remains the predominant technique for its superior resolution and specificity, UV spectrophotometry offers a viable alternative for routine quality control. The choice of method and its specific parameters must be justified based on the intended application and rigorously validated according to international guidelines. By adhering to the principles of scientific integrity and thorough validation, researchers and drug development professionals can ensure the reliability of their analytical data and contribute to the availability of high-quality pharmaceutical products.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. propharmagroup.com [propharmagroup.com]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound in small-volume human plasma by LC–MS/MS: using a deuterated this compound to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of this compound in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. ijlpr.com [ijlpr.com]
- 16. hjhs.co.in [hjhs.co.in]
- 17. researchgate.net [researchgate.net]
- 18. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and this compound in Fixed-Dose Combination Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. Comparison of HPLC, UV spectrophotometry and potentiometric titration methods for the determination of this compound in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 23. idosi.org [idosi.org]
- 24. scispace.com [scispace.com]
- 25. pharmainfo.in [pharmainfo.in]
- 26. ijarsct.co.in [ijarsct.co.in]
- 27. ijsred.com [ijsred.com]
- 28. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. actconsortium.mesamalaria.org [actconsortium.mesamalaria.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Lumefantrine in Preclinical Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Preclinical Pharmacokinetic Profiling of Lumefantrine
This compound, a highly lipophilic aryl-alcohol compound, is a cornerstone of global malaria treatment regimens, primarily used in a fixed-dose combination with artemether.[1] Its efficacy is intrinsically linked to its pharmacokinetic (PK) profile, which governs the concentration and duration of drug exposure at the site of action. However, this compound's biopharmaceutical properties—namely its low aqueous solubility and high lipophilicity (log P > 8)—present significant challenges, leading to erratic oral absorption and a pronounced food effect.[2][3] In humans, co-administration with fatty food can increase bioavailability by up to 16-fold.[4][5]
Understanding these complex behaviors early in the drug development pipeline is paramount. Preclinical animal models serve as the initial testing ground to dissect the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. The choice of animal model is a critical experimental decision, as physiological and metabolic differences between species can profoundly impact the resulting PK parameters. This guide provides an in-depth comparison of this compound's pharmacokinetic profile in commonly used animal models, synthesizing experimental data to inform model selection and aid in the translation of preclinical findings to the clinical setting.
The Central Role of the Rat Model in this compound PK Studies
The rat is often the primary species for initial preclinical PK assessment due to its well-characterized physiology, cost-effectiveness, and availability of historical data. Studies in rats have been instrumental in defining the fundamental disposition of this compound.
Absorption and Bioavailability
This compound is classified as a Biopharmaceutics Classification System (BCS) class II drug, characterized by high permeability and low solubility.[2] This classification is supported by in-situ permeability studies in rats, which demonstrated high permeability (4.37 × 10⁻⁵ cm/s).[6][7] Despite high permeability, its poor solubility is the rate-limiting step for absorption, resulting in low and variable oral bioavailability.
Key findings from oral administration studies in rats reveal:
-
Low and Dose-Dependent Bioavailability: Absolute oral bioavailability in male Sprague-Dawley rats is low, ranging from approximately 5% to 12% across oral doses of 10, 20, and 40 mg/kg.[6][7] The bioavailability tends to decrease at higher doses, suggesting that absorption mechanisms may become saturated.[6]
-
Slow Absorption: The time to reach maximum plasma concentration (Tmax) after oral administration in rats is typically between 2 and 8 hours.[6]
-
High Inter-Animal Variability: Significant variability in plasma concentrations is observed between individual rats after oral dosing, a finding that mirrors the inter-individual variability seen in human clinical studies.[6] This variability is less pronounced after intravenous administration, indicating that the absorption phase is the primary driver of this inconsistency.[6]
Distribution
Following absorption, this compound undergoes extensive distribution into tissues. This is a direct consequence of its high lipophilicity.
-
Large Volume of Distribution (Vd): After intravenous administration in rats, this compound exhibits a large Vd of approximately 2.40 L/kg.[6][7] This value is significantly greater than the total blood volume, confirming extensive extravascular distribution.[6]
-
High Plasma Protein Binding: In vitro studies across multiple species (human, rat, dog, rabbit, mouse) show that this compound is highly bound to plasma proteins, specifically lipoproteins.[8] In human plasma, approximately 77% of this compound binds to high-density lipoproteins (HDL), with smaller fractions binding to low-density (LDL) and very-low-density (VLDL) lipoproteins.[8] A negligible amount binds to albumin and alpha-1-acid glycoprotein.[8] While direct comparative percentages are not detailed for rats in the provided literature, the high binding is a cross-species characteristic.[8]
Metabolism and Excretion
Metabolism is the primary route of elimination for this compound.
-
Low Clearance: The clearance (CL) of this compound in rats is low, measured at 0.03 L/h/kg.[6][7] This value represents less than 2% of the average hepatic plasma flow in rats, categorizing this compound as a low extraction ratio compound.[6]
-
Long Elimination Half-Life: The combination of low clearance and a large volume of distribution results in a long terminal elimination half-life (t½) in rats of about 31 hours following intravenous administration.[6]
-
Primary Metabolite: The main metabolic pathway is N-debutylation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form the active metabolite desbutyl-lumefantrine.[6][9]
-
Gender Differences: Notably, CYP3A expression is sex-specific in rats. This leads to significant gender differences in this compound pharmacokinetics. After both oral and IV administration, the area under the curve (AUC) for this compound is significantly higher in female rats, while the AUC for the desbutyl-lumefantrine metabolite is significantly lower, indicating reduced metabolism in females compared to males.[10]
The overall pharmacokinetic profile in rats—multiphasic disposition, low clearance, large Vd, and a long half-life—shows a general concordance with the profile observed in humans, making the rat a valuable initial model.[6][7]
Comparative Insights from Other Animal Models: Rabbits and Dogs
While rat models provide a foundational understanding, data from other species, particularly non-rodents like rabbits and dogs, are crucial for a more comprehensive preclinical assessment.
Rabbit Model
The rabbit model has been utilized in developmental toxicity studies and absorption studies for this compound.
-
Absorption Studies: An in situ study in male New Zealand albino rabbits was used to assess the effect of food on absorption. This study confirmed the lipophilic nature of this compound absorption, showing that co-administration with soybean oil resulted in a higher Cmax compared to other treatments.[11]
-
Developmental Toxicokinetics: In developmental toxicity studies, pregnant rabbits were administered high doses of this compound (up to 1000 mg/kg/day).[12] While specific PK parameters from these studies are not detailed in the search results, they established developmental no-effect levels and calculated safety margins based on plasma Cmax and AUC values, demonstrating the utility of the model in safety assessment.[12]
Dog Model
The dog is a common non-rodent species used in preclinical toxicology and pharmacokinetics.
-
Formulation Development: Preliminary studies in dogs were instrumental in the development of novel solid dispersion formulations (SDF) of this compound.[4] These studies, conducted under fasted conditions, showed that new formulations could increase bioavailability by approximately 4-fold relative to conventional tablets, highlighting the dog model's predictive value for formulation screening.[4]
-
Plasma Protein Binding: In vitro studies have confirmed that this compound is highly bound to plasma proteins in dogs, consistent with findings in other species.[8]
Data Summary: A Cross-Species Pharmacokinetic Comparison
The following table summarizes key pharmacokinetic parameters of this compound in the rat model, which is the most comprehensively characterized preclinical species in the available literature.
| Parameter | Route | Dose | Value | Animal Model | Source |
| Absolute Bioavailability (F) | Oral | 10-40 mg/kg | 4.97% - 11.98% | Male Rat | [6] |
| Tmax (Time to Peak Conc.) | Oral | 10-40 mg/kg | 2 - 8 h | Male Rat | [6] |
| CL (Clearance) | IV | 0.5 mg/kg | 0.03 L/h/kg | Male Rat | [6][7] |
| Vd (Volume of Distribution) | IV | 0.5 mg/kg | 2.40 L/kg | Male Rat | [6][7] |
| t½ (Elimination Half-life) | IV | 0.5 mg/kg | 30.92 h | Male Rat | [6] |
| t½ (Elimination Half-life) | Oral | 20 mg/kg | 15 h | Wistar Rat | [13] |
Note: Data for direct comparison across multiple species under identical conditions is limited in the provided search results. The rat model offers the most complete dataset.
Experimental Protocols: A Guide to Preclinical PK Assessment
Executing a robust pharmacokinetic study requires meticulous planning and execution. The following protocols are based on established methodologies for this compound assessment in a rat model.[6][7]
Protocol 1: Oral Bioavailability and Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g). Acclimatize animals for at least 7 days with free access to a standard diet and water.
-
Study Design: A parallel-group design is employed.
-
Group 1 (Oral): N=5 rats per dose level. Administer this compound orally via gavage at doses of 10, 20, and 40 mg/kg. The drug should be suspended in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose).
-
Group 2 (Intravenous): N=4 rats. Administer this compound as a single intravenous bolus via the lateral tail vein at a dose of 0.5 mg/kg. The drug should be dissolved in a vehicle suitable for IV injection (e.g., a mixture of DMSO, PEG 400, and water).
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the retro-orbital plexus into heparinized tubes at predetermined time points.
-
Oral Group Schedule: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 24, 48, 72, 96, and 120 hours post-dose.
-
IV Group Schedule: 0.08, 0.5, 2, 4, 6, 24, 30, 48, 54, 72, 96, and 120 hours post-dose.
-
-
Sample Processing: Centrifuge blood samples (e.g., at 13,000 rpm for 10 min) to harvest plasma. Store plasma frozen at -70°C or below until analysis.
-
Bioanalysis:
-
Quantify the concentration of this compound and its primary metabolite, desbutyl-lumefantrine, in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
The method should include protein precipitation or liquid-liquid extraction for sample cleanup.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Parameters include: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, t½, CL, and Vd.
-
Calculate absolute oral bioavailability (%F) using the formula: %F = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizing the Experimental Workflow
The logical flow of a preclinical pharmacokinetic study is critical for ensuring data integrity and reproducibility.
Caption: Workflow for a typical preclinical oral and IV pharmacokinetic study.
Discussion: Translating Animal Data to Human Pharmacokinetics
The primary goal of preclinical PK studies is to inform human dose prediction and identify potential liabilities. This compound provides a classic case study in the challenges and successes of this translation.
-
Concordance in Key Characteristics: Animal models, particularly the rat, successfully predicted the key PK characteristics of this compound seen in humans: slow and variable absorption, a large volume of distribution, low systemic clearance, a long elimination half-life, and metabolism to desbutyl-lumefantrine.[6][14]
-
Predicting the Food Effect: The significant impact of fatty meals on this compound absorption is a critical clinical consideration.[5][15] Animal studies using lipid-based vehicles or co-administration with oils correctly identified this lipophilic absorption dependency, providing a qualitative prediction of the food effect observed in humans.[11]
-
Interspecies Scaling and PBPK Modeling: While qualitative concordance is high, quantitative prediction of human PK from a single animal species can be challenging. Physiologically based pharmacokinetic (PBPK) modeling is an advanced technique that integrates in vitro data (e.g., metabolism in liver microsomes) with system-specific physiological data from animals and humans to predict drug disposition.[16][17] PBPK models for this compound have been developed and validated using historical data from adults and children to predict exposure in specific populations, such as neonates, demonstrating the power of integrating preclinical and clinical data.[18][19]
Caption: Key biopharmaceutical factors influencing this compound's oral bioavailability.
Conclusion
The pharmacokinetic profile of this compound has been characterized across several key preclinical species, with the rat model providing the most comprehensive dataset. These studies collectively establish this compound as a low-clearance, highly distributed compound with low and variable oral bioavailability driven by its poor aqueous solubility. Animal models have proven indispensable for elucidating fundamental ADME properties, screening formulations to overcome bioavailability challenges, and providing the foundational data required for more sophisticated translational tools like PBPK modeling. For researchers in drug development, a thorough understanding of these species-specific profiles is essential for designing informative preclinical studies and confidently advancing antimalarial candidates toward clinical evaluation.
References
- 1. Investigating In Vitro and Ex Vivo Properties of Artemether/Lumefantrine Double-Fixed Dose Combination Lipid Matrix Tablets Prepared by Hot Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Pharmacodynamics of this compound (Benflumetol) in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of this compound Is Significantly Enhanced with a Novel Formulation Approach, an Outcome from a Randomized, Open-Label Pharmacokinetic Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Artemether and this compound (Riamet (1999) | Gilbert Lefèvre | 85 Citations [scispace.com]
- 6. Intravenous pharmacokinetics, oral bioavailability, dose proportionality and in situ permeability of anti-malarial this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of artemether and this compound to plasma proteins and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gender differences in pharmacokinetics of this compound and its metabolite desbutyl-lumefantrine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bfopcu.eg.net [bfopcu.eg.net]
- 12. Developmental toxicity studies of this compound and artemether in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ujpronline.com [ujpronline.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. The effect of food consumption on this compound bioavailability in African children receiving artemether-lumefantrine crushed or dispersible tablets (Coartem) for acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and application of a PBPK modeling strategy to support antimalarial drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmafocuseurope.com [pharmafocuseurope.com]
- 18. Physiologically based pharmacokinetic modelling to predict artemether and this compound exposure in neonates weighing less than 5 kg treated with artemether–this compound to supplement the clinical data from the CALINA study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating the Nuances of Resistance: A Comparative Guide to Lumefantrine Efficacy in P. falciparum with pfmdr1 Gene Mutations
For Immediate Distribution to the Malaria Research and Drug Development Community
The widespread use of artemisinin-based combination therapies (ACTs), particularly artemether-lumefantrine (AL), has been a cornerstone of global malaria control. However, the emergence and spread of Plasmodium falciparum resistance to these life-saving drugs pose a significant threat. A key genetic determinant implicated in modulating parasite susceptibility to lumefantrine is the P. falciparum multidrug resistance 1 (pfmdr1) gene. Understanding the intricate relationship between mutations in this gene and this compound efficacy is paramount for the continued success of antimalarial campaigns.
This guide provides a comprehensive comparison of this compound's performance against P. falciparum isolates harboring various pfmdr1 mutations, supported by experimental data from both in vitro and in vivo studies. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of antimalarial resistance.
The Central Role of pfmdr1 in Modulating Drug Susceptibility
The pfmdr1 gene encodes a P-glycoprotein homolog (Pgh-1), a transport protein located on the membrane of the parasite's digestive vacuole.[1][2] This transporter is believed to play a crucial role in modulating the intra-parasitic concentration of various antimalarial drugs, including this compound.[3] Alterations in the pfmdr1 gene, through single nucleotide polymorphisms (SNPs) or gene amplification (copy number variation), can significantly impact the efficacy of AL.
Mutations in pfmdr1 are thought to alter the transporter's affinity for and/or transport of antimalarial compounds, thereby affecting their access to their therapeutic targets within the parasite.[2] This guide will delve into the specific effects of key pfmdr1 polymorphisms on this compound susceptibility.
Figure 1. Simplified diagram illustrating the putative role of the PfMDR1 transporter in modulating this compound concentration within the parasite and the impact of gene mutations.
Comparative Efficacy of this compound Against pfmdr1 Genotypes
The impact of pfmdr1 mutations on this compound efficacy is not uniform. Different polymorphisms, and their combinations, can lead to varying degrees of altered susceptibility. The following table summarizes key findings from both clinical and laboratory studies, providing a comparative overview of the performance of this compound against P. falciparum isolates with distinct pfmdr1 genotypes.
| pfmdr1 Genotype * | In Vitro Susceptibility (IC50) to this compound | In Vivo Outcome of Artemether-Lumefantrine (AL) Treatment | Key References |
| N86 (Wild Type) | Higher IC50 (Reduced Susceptibility) | Increased risk of recurrent parasitemia.[4][5] Selection for this allele is observed post-AL treatment.[6][7][8] | [4][5][6][7][8] |
| 86Y (Mutant) | Lower IC50 (Increased Susceptibility).[9][10] | Associated with a reduced risk of AL treatment failure.[11] | [9][10][11] |
| Y184 (Wild Type) | Variable, often in linkage with other SNPs. | The N86/184Y haplotype is often the background for selection of 184F. | [6] |
| 184F (Mutant) | Often selected in combination with N86 post-AL treatment.[6][7][8] The N86/184F haplotype is associated with reinfections.[6] | Associated with selection by AL, particularly the N86/184F/D1246 haplotype.[12] | [6][7][8][12] |
| Increased Copy Number | Significantly increased IC50 (Reduced Susceptibility).[1][13] | Significant independent risk factor for recrudescence.[5] Patients with a pre-treatment pfmdr1 copy number score ≥1.4 have a decreased day 42 efficacy.[13][14] | [1][5][13][14][15] |
Expert Interpretation: The data clearly indicate that the "wild-type" N86 allele is paradoxically associated with a less favorable response to AL treatment, while the "mutant" 86Y allele confers increased sensitivity to this compound.[4][9] This is a critical finding, as it highlights the complex and sometimes counterintuitive nature of drug resistance genetics. The opposing selective pressures exerted by AL and another common ACT, artesunate-amodiaquine (ASAQ), on the N86Y locus further complicate the public health response.[4][5] While AL selects for N86, ASAQ selects for 86Y.[4] This necessitates careful consideration of treatment policies in regions where both drugs are deployed.
Furthermore, the strong association between increased pfmdr1 copy number and AL treatment failure is a significant concern.[5][13][14] This genetic alteration appears to be a more direct mechanism of resistance, leading to higher levels of the PfMDR1 transporter and, consequently, reduced intracellular drug concentrations. The monitoring of pfmdr1 copy number in clinical isolates is therefore a crucial tool for surveillance of emerging this compound resistance.[5][14]
Experimental Protocol: In Vitro Drug Susceptibility Testing
To provide a practical framework for researchers, the following is a standardized, step-by-step methodology for assessing the in vitro susceptibility of P. falciparum isolates to this compound. This protocol is designed to be a self-validating system, incorporating essential controls for data integrity.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against clinical or laboratory-adapted P. falciparum isolates.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Tris-EDTA buffer
-
Fluorescence plate reader
Methodology:
-
Drug Preparation:
-
Prepare a series of 2-fold serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.5 nM to 100 nM.
-
Include a drug-free control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Parasite Culture and Plating:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2%.
-
Dispense 100 µL of the parasite culture into each well of the 96-well plate.
-
Add 100 µL of the appropriate this compound dilution or drug-free medium to each well.
-
-
Incubation:
-
Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Measure the fluorescence in each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize the fluorescence values to the drug-free control wells (representing 100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Causality and Self-Validation: The use of synchronized ring-stage parasites is crucial as different life-cycle stages can exhibit varying drug susceptibilities. The 72-hour incubation period allows for at least one full intra-erythrocytic cycle, providing a robust measure of drug efficacy. The inclusion of drug-free controls is essential for normalizing the data and ensuring that any observed growth inhibition is due to the drug and not other factors. The use of a standardized fluorescent dye like SYBR Green I provides a high-throughput and quantitative readout of parasite proliferation.
Figure 2. Workflow for in vitro drug susceptibility testing of P. falciparum to this compound.
Conclusion and Future Directions
The efficacy of this compound is intricately linked to the genetic makeup of the pfmdr1 gene in P. falciparum. Single nucleotide polymorphisms and copy number variations in this gene can significantly alter parasite susceptibility and clinical treatment outcomes. The selection of specific pfmdr1 alleles, such as N86 and 184F, and the amplification of the gene following AL treatment underscore the evolutionary pressure exerted by this widely used ACT.
For researchers and drug development professionals, a deep understanding of these resistance mechanisms is crucial. Routine molecular surveillance of pfmdr1 polymorphisms, including copy number variation, in malaria-endemic regions is essential for monitoring the emergence and spread of resistance. Furthermore, the opposing selective effects of different ACTs on pfmdr1 highlight the need for integrated resistance management strategies, potentially including the rotation or geographically targeted deployment of different drug combinations.
The development of novel antimalarials with different modes of action that are not affected by pfmdr1 mutations remains a high priority. In the interim, continued vigilance and a multi-faceted approach to surveillance and treatment will be paramount in preserving the efficacy of our current antimalarial arsenal.
References
- 1. scispace.com [scispace.com]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Plasmodium falciparum Drug Resistance Genes pfmdr1 and pfcrt In Vivo Co-Expression During Artemether-Lumefantrine Therapy [frontiersin.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Polymorphisms in Plasmodium falciparum chloroquine resistance transporter and multidrug resistance 1 genes: parasite risk factors that affect treatment outcomes for P. falciparum malaria after artemether-lumefantrine and artesunate-amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of Pfmdr1 in In Vitro Plasmodium falciparum Susceptibility to Chloroquine, Quinine, Monodesethylamodiaquine, Mefloquine, this compound, and Dihydroartemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Globally prevalent PfMDR1 mutations modulate Plasmodium falciparum susceptibility to artemisinin-based combination therapies [ideas.repec.org]
- 11. research.regionh.dk [research.regionh.dk]
- 12. malariaworld.org [malariaworld.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Artemether-Lumefantrine Treatment Selects Plasmodium falciparum Multidrug Resistance 1 (pfmdr1) Increased Copy Number Among African Malaria Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Increased pfmdr1 Copy Number and Sequence Polymorphisms in Plasmodium falciparum Isolates from Sudanese Malaria Patients Treated with Artemether-Lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding Lumefantrine: Waste Characterization and Hazard Profile
An In-Depth Guide to the Proper Disposal of Lumefantrine for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and application to the entire lifecycle of a chemical compound, including its safe and compliant disposal. Improper disposal of pharmaceutical agents like this compound, a key antimalarial drug, not only poses risks to our environment but can also lead to regulatory non-compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory standards, to ensure the safety of your personnel and the integrity of our ecosystems.
Before any disposal protocol can be established, a thorough understanding of the compound's properties is paramount. This compound (C₃₀H₃₂Cl₃NO) is a synthetic aryl-amino alcohol derivative. While it is not classified as a dangerous good for transport, its potential for long-term adverse effects in the aquatic environment necessitates careful handling and disposal.[1]
Key Hazard Considerations:
-
Environmental: Discharge into the environment must be strictly avoided.[2] this compound may have long-term adverse effects on aquatic ecosystems.[1][3]
-
Occupational Health: While not classified as "harmful by ingestion," it may still be damaging to health, especially with pre-existing organ damage.[1] Handling should be done in a well-ventilated area, and personal protective equipment (PPE), including gloves and eye protection, should be worn to avoid contact.[2][4] Dust formation should be minimized.[1][2]
The Core Principle: Segregation and Avoidance of Sewering
The single most critical directive for this compound disposal is the absolute prohibition of sewering.[1][2] The U.S. Environmental Protection Agency (EPA) has implemented rules that explicitly forbid the "sewering" of any hazardous pharmaceutical waste.[5][6] This is to prevent the introduction of active pharmaceutical ingredients (APIs) into waterways, which can have detrimental effects on aquatic life and potentially contribute to the contamination of drinking water sources.[5]
All waste streams containing this compound, including pure API, contaminated labware, and spill cleanup materials, must be segregated from general and non-hazardous waste at the point of generation.
Disposal Pathways: A Decision-Making Framework
The appropriate disposal pathway for this compound waste depends on the nature and quantity of the waste. The following decision-making framework, illustrated in the diagram below, will guide you through the selection of the correct disposal method.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Pure this compound and Grossly Contaminated Waste
This protocol applies to expired this compound, unused bulk powder, and materials heavily contaminated with the compound.
-
Containment: Carefully place the this compound waste into a suitable, closed, and clearly labeled container for disposal.[2] The container should be compatible with the waste and prevent any leakage.
-
Labeling: Label the container as "Hazardous Waste" and include the chemical name "this compound" and any other information required by your institution and local regulations.
-
Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for the removal of the waste by a licensed chemical destruction plant.[2] The preferred method of disposal is controlled incineration with flue gas scrubbing to ensure the complete destruction of the active pharmaceutical ingredient and to prevent the release of harmful combustion byproducts.[2]
Protocol 4.2: Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal to ensure no residual API remains.
-
Triple Rinsing: Rinse the container three times with a suitable solvent. The choice of solvent should be based on this compound's solubility and should be a solvent that can also be incinerated (e.g., ethanol or acetone).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of according to Protocol 4.1.[2]
-
Rendering Unusable: After triple rinsing, puncture the container to make it unusable for other purposes.[2] This is a critical step to prevent the container's reuse for storing food, water, or other materials.
-
Final Disposal: The decontaminated and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[2]
Protocol 4.3: Management of Spills and Trace-Contaminated Materials
This protocol applies to personal protective equipment (PPE), weigh boats, and materials used to clean up minor spills.
-
Spill Response: For minor spills, use dry clean-up procedures and avoid generating dust.[1] You can dampen the material with water to prevent it from becoming airborne before sweeping.[1] Use spark-proof tools and explosion-proof equipment if there is a risk of dust explosion.[2]
-
Collection: Collect all spill cleanup materials and any trace-contaminated disposable items (e.g., gloves, wipes) and place them in a suitable, closed container for disposal.[1][2]
-
Labeling and Disposal: Label the container as hazardous waste and dispose of it through a licensed hazardous waste management company, likely via incineration.[1]
Regulatory Landscape: EPA and FDA Considerations
It is imperative to be aware of the national and local regulations governing pharmaceutical waste.
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the primary federal law in the United States governing the disposal of solid and hazardous waste.[7] The EPA's "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" provides specific guidelines for healthcare facilities and researchers.[6][8]
-
FDA Guidelines: The FDA provides guidance on the disposal of unused medicines.[9][10][11] While their recommendations for household disposal (mixing with unappealing substances and placing in the trash) are a last resort for consumers when take-back programs are unavailable, they are generally not suitable for a laboratory or research setting where the quantities and concentrations of APIs are higher and subject to stricter environmental regulations.[9][10]
The following table summarizes the key disposal parameters for this compound in a laboratory setting.
| Waste Stream | Containment | Disposal Method | Regulatory Oversight |
| Pure/Bulk this compound | Labeled, sealed hazardous waste container | Controlled incineration via a licensed facility[2] | EPA (RCRA) |
| Grossly Contaminated Items | Labeled, sealed hazardous waste container | Controlled incineration via a licensed facility | EPA (RCRA) |
| Empty Containers (Rinsate) | Labeled, sealed hazardous waste container | Controlled incineration via a licensed facility | EPA (RCRA) |
| Empty Containers (Decontaminated) | N/A | Puncture, then recycle or landfill[2] | Local waste management regulations |
| Trace-Contaminated PPE/Debris | Labeled, sealed hazardous waste container | Controlled incineration via a licensed facility | EPA (RCRA) |
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity, safety, and environmental responsibility. By adhering to these guidelines, which synthesize safety data, regulatory requirements, and best practices, you can ensure that your laboratory's operations are compliant and that you are contributing to a safer and healthier environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. prisminltd.com [prisminltd.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. healthwarehouse.com [healthwarehouse.com]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Lumefantrine
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Lumefantrine. As an active pharmaceutical ingredient (API) with specific hazards, particularly concerning reproductive and long-term organ toxicity, a comprehensive understanding and rigorous application of safety measures are non-negotiable. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring that every protocol is a self-validating system for laboratory safety.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the specific risks associated with this compound is the foundation of effective protection. While some safety data sheets (SDS) may classify it as non-hazardous under certain regulations like the US OSHA Hazard Communication Standard, other authoritative bodies, such as the European Directorate for the Quality of Medicines & HealthCare (EDQM), have assigned more severe classifications based on comprehensive data.[1][2] A conservative approach that respects the most stringent hazard classifications is essential for ensuring personnel safety.
The primary hazards associated with this compound are:
-
Reproductive Toxicity (H360D): Classified as potentially damaging to the unborn child.[2][3] This is the most critical hazard and dictates the need for stringent containment and PPE to prevent any level of exposure, particularly for personnel of child-bearing potential.
-
Organ Damage (H372): Causes damage to organs through prolonged or repeated exposure.[2][3] This highlights the risk of chronic exposure, even at low levels, making consistent use of PPE and engineering controls vital.
-
Physical Form and Inhalation Risk: this compound is a yellow crystalline powder.[3][4] Handling the solid material can easily generate fine dust, which poses a significant inhalation risk.[5][6]
-
Environmental Hazard: The compound may cause long-term adverse effects in the aquatic environment and should not be released into waterways.[1][5]
To effectively manage these risks, a clear understanding of its physical properties is crucial.
| Property | Value | Significance for Handling |
| Physical State | Yellow Crystalline Powder[3][4] | High potential for aerosolization and dust formation during handling. |
| Solubility | Practically insoluble in water; Soluble in chloroform, dichloromethane.[7] | Water is not an effective solvent for decontamination; organic solvents are required. |
| Melting Point | 128-131 °C[3][7] | Stable at typical laboratory temperatures. |
| Hazard Codes | H360D (May damage the unborn child), H372 (Causes damage to organs)[2] | Dictates the highest level of precaution and containment. |
Core PPE Protocols for this compound
The selection of Personal Protective Equipment (PPE) must be directly correlated with the specific handling procedure and the potential for exposure. The first line of defense is always Primary Engineering Controls , such as a certified chemical fume hood or a powder containment balance enclosure.[2][5] These systems are designed to capture airborne particles at the source. PPE should be used in conjunction with, not as a replacement for, these controls.
The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields.[1] | Single pair of nitrile gloves. | Standard lab coat. | Not required if no container damage. |
| Weighing (Solid) | Chemical safety goggles.[8][9] | Double-gloving with nitrile gloves. | Disposable gown over lab coat. | Required. Minimum N95 respirator. Use within a powder containment hood is strongly advised.[1][5] |
| Solution Preparation | Chemical safety goggles or face shield.[8] | Chemical-resistant nitrile gloves. | Chemical-resistant apron over lab coat. | Required if outside a fume hood. Use a respirator with an organic vapor cartridge and particulate filter.[1] |
| General Handling | Safety glasses with side shields. | Nitrile gloves. | Standard lab coat. | Not required if handled in solution within a certified fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield.[5] | Heavy-duty nitrile or butyl rubber gloves. | Disposable, chemical-resistant gown. | Required. Full-face respirator with appropriate cartridges or PAPR.[5][8] |
Causality of PPE Choices:
-
Double-Gloving: When handling potent powders, double-gloving provides a critical safety layer. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the handler's skin.
-
Respiratory Protection: The H360D and H372 classifications mean that any inhalation exposure is unacceptable. An N95 respirator provides protection against particulates, but when organic solvents are used for solubilization, a combination cartridge is necessary to protect against both dust and vapors.
-
Eye and Face Protection: Goggles are required over safety glasses when handling powders to provide a complete seal around the eyes, preventing dust entry. A face shield offers additional protection against splashes during solution preparation or spill cleanup.[10]
Standard Operating Procedure (SOP) for Safe Handling
This protocol provides a systematic approach to minimize exposure at every stage of the workflow.
1. Preparation and Area Setup: i. Designate a specific area for this compound handling, preferably within a chemical fume hood.[2] ii. Cover the work surface with absorbent, disposable bench paper. iii. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers before retrieving the compound. iv. Don the appropriate PPE as specified in the table above.
2. Weighing and Aliquoting (Solid Compound): i. Perform all manipulations of solid this compound within a powder containment enclosure or a chemical fume hood to control dust.[2][5] ii. Use anti-static weigh boats to prevent powder from scattering. iii. Carefully open the container, avoiding any puff of powder. iv. Use a dedicated spatula to transfer the desired amount. Do not "tap" the spatula on the container opening, as this generates dust. v. Securely close the primary container immediately after use.
3. Solubilization: i. Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing. ii. Keep the container covered as much as possible during sonication or vortexing.
4. Post-Handling and Decontamination: i. Decontaminate all non-disposable equipment that contacted the powder using an appropriate organic solvent followed by a standard cleaning procedure. ii. Wipe down the work surface (fume hood) with a cloth dampened with solvent, followed by soap and water. iii. Carefully remove the outer pair of gloves (if double-gloving), followed by the disposable gown. iv. Remove the inner gloves last. v. Always wash hands thoroughly with soap and water after completing work and removing PPE.[5]
5. Waste Segregation and Disposal: i. All disposable materials contaminated with this compound (gloves, bench paper, weigh boats, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.[5][11] ii. Dispose of hazardous waste through your institution's environmental health and safety office. Do not dispose of it in regular trash or down the drain.[8][11]
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to a spill or exposure is critical. All personnel should be familiar with these procedures and the location of emergency equipment.
This compound Spill Response Workflow
The following diagram outlines the decision-making process for responding to a this compound spill.
Caption: Decision workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Minor Spill (Small amount of powder):
-
Alert personnel in the immediate area.[5]
-
Wearing the appropriate PPE (N95 respirator, goggles, gown, gloves), gently cover the spill with a paper towel dampened with water to prevent dust from becoming airborne.[5]
-
Wipe the area from the outside of the spill inward. Place the contaminated towels in a sealed bag for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the area and alert your supervisor and institutional safety office.[5]
-
Restrict access to the area.
-
Only trained personnel with appropriate PPE, including a full-face respirator or PAPR, should perform the cleanup.[5]
-
Use a HEPA-filtered vacuum cleaner designed for hazardous dust or follow wet-wiping procedures.[5]
-
Personnel Exposure Protocol
-
Skin Contact: Immediately flush the affected skin with running water and soap for at least 15 minutes.[5] Seek medical attention if irritation develops.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. aareydrugs.com [aareydrugs.com]
- 4. This compound | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. prisminltd.com [prisminltd.com]
- 7. Experimental determination of the physicochemical properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 11. odu.edu [odu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
